molecular formula C7H14O6 B151252 Methyl-D-galactoside CAS No. 93302-26-2

Methyl-D-galactoside

Katalognummer: B151252
CAS-Nummer: 93302-26-2
Molekulargewicht: 194.18 g/mol
InChI-Schlüssel: HOVAGTYPODGVJG-TVPFVARWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R,3R,4S,5R)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C7H14O6 and a molecular weight of 194.18 g/mol, this methyl glycoside derivative is characterized by its specific (2R,3R,4S,5R) stereochemistry . Compounds with this tetrahydropyran core and methoxy group are of significant interest in carbohydrate chemistry and medicinal research. They often serve as key intermediates or core structures in the synthesis of more complex molecules, such as SGLT2 inhibitors for diabetes treatment . Researchers value this compound for exploring glycosidase interactions, metabolic pathways, and as a building block for novel therapeutic agents. For safe handling, please note the hazard statements H315, H319, and H335, which indicate it may cause skin irritation, serious eye irritation, and respiratory irritation . This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use. It should be stored sealed in a dry environment at 2-8°C to ensure stability .

Eigenschaften

IUPAC Name

(2R,3R,4S,5R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4+,5+,6-,7?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVAGTYPODGVJG-TVPFVARWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00472662
Record name Methyl D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93302-26-2
Record name Methyl D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl-D-galactoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Methyl-D-galactoside, a pivotal monosaccharide derivative in glycobiology and pharmaceutical research. This document delineates the distinct properties of its two anomeric forms, α and β, presenting quantitative data in structured tables, detailing experimental methodologies for its characterization, and providing a visual workflow for its analysis.

Core Chemical Properties

This compound exists as two primary anomers, Methyl-α-D-galactopyranoside and Methyl-β-D-galactopyranoside, which differ in the stereochemistry at the anomeric carbon. This structural nuance significantly influences their physical and biological properties.

Quantitative Data Summary

The following tables summarize the key chemical and physical properties of both anomers of this compound, compiled from various chemical suppliers and databases.

Table 1: Chemical Properties of Methyl-α-D-galactopyranoside

PropertyValueReference(s)
CAS Number 3396-99-4[1][2]
Molecular Formula C₇H₁₄O₆[1]
Molecular Weight 194.18 g/mol [1]
Appearance White powder or crystals[2]
Melting Point 116-117 °C[1][2]
Optical Rotation [α]20/D +173° to +180° (c=1.5% in H₂O)
Solubility Water: 50 mg/mL, soluble in methanol[1]
Storage Temperature 2-8°C

Table 2: Chemical Properties of Methyl-β-D-galactopyranoside

PropertyValueReference(s)
CAS Number 1824-94-8[3]
Molecular Formula C₇H₁₄O₆[3]
Molecular Weight 194.18 g/mol [3]
Appearance White to faint yellow powder
Melting Point 176-179 °C
Optical Rotation [α] -16.5° (c=1.5 in MeOH)[4]
Solubility Water: 50 mg/mL, slightly soluble in methanol[4]
Storage Temperature 2-8°C[4]

Experimental Protocols and Methodologies

The characterization of this compound relies on a suite of standard analytical techniques to confirm its identity, purity, and structure.

Purity Assessment

Thin Layer Chromatography (TLC): A common method for assessing the purity of Methyl-α-D-galactopyranoside is TLC.

  • Stationary Phase: Silica gel plate.

  • Mobile Phase: A solvent system such as chloroform/methanol (4:1) is often employed.

  • Visualization: Staining with a general carbohydrate stain (e.g., p-anisaldehyde solution followed by heating) allows for the visualization of the spot corresponding to the compound. The presence of a single spot indicates high purity.

Gas Chromatography (GC): For Methyl-β-D-galactopyranoside, GC is a suitable technique for purity assessment.

  • Sample Preparation: The sample is typically derivatized (e.g., silylated) to increase its volatility.

  • Column: A capillary column appropriate for carbohydrate analysis is used.

  • Detection: A Flame Ionization Detector (FID) is commonly used. The purity is determined by the relative area of the peak corresponding to the compound.

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure and anomeric configuration of this compound.

  • Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as D₂O or DMSO-d₆.[5][6]

  • ¹H NMR: The chemical shift and coupling constant of the anomeric proton (H-1) are diagnostic. For Methyl-α-D-galactopyranoside, the H-1 signal appears as a doublet with a smaller coupling constant (J ≈ 3-4 Hz), while for the β-anomer, the coupling constant is larger (J ≈ 7-8 Hz) due to the axial-axial relationship with H-2.

  • ¹³C NMR: The chemical shift of the anomeric carbon (C-1) is also characteristic, typically appearing around 100 ppm for the α-anomer and 104 ppm for the β-anomer.[7][8]

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.

  • Technique: Attenuated Total Reflectance (ATR) or KBr pellet methods are common.[3]

  • Interpretation: The spectrum will show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups, and C-H stretching vibrations around 2800-3000 cm⁻¹. The region between 1000 and 1200 cm⁻¹ will contain characteristic C-O stretching vibrations.

Mass Spectrometry (MS): MS is used to determine the molecular weight and can aid in structural elucidation through fragmentation patterns.

  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for carbohydrates.

  • Analysis: The mass spectrum will show a peak corresponding to the molecular ion adduct (e.g., [M+Na]⁺ or [M+H]⁺), confirming the molecular weight of 194.18 g/mol .[3]

Visualizing the Characterization Workflow

The following diagram illustrates a typical workflow for the chemical characterization of a this compound sample.

cluster_0 Sample Preparation cluster_1 Purity Assessment cluster_2 Structural Confirmation cluster_3 Final Characterization start Procurement or Synthesis of this compound purity TLC / GC Analysis start->purity Initial Sample nmr NMR Spectroscopy (1H, 13C) purity->nmr Purity Confirmed ms Mass Spectrometry nmr->ms ir IR Spectroscopy ms->ir end Fully Characterized This compound ir->end Structure Confirmed

Caption: Workflow for the chemical characterization of this compound.

Biological and Chemical Significance

Methyl-D-galactosides are valuable tools in biochemical and pharmaceutical research. Methyl-β-D-galactopyranoside is known as a weak substrate and an effective inducer of the enzyme β-galactosidase.[4][9] Both anomers are used in studies of carbohydrate-protein interactions, which are fundamental to numerous biological processes.[10] Their stability and defined stereochemistry make them ideal for use as standards in analytical methods and as building blocks in the synthesis of more complex oligosaccharides and glycoconjugates.[11] Methyl-α-D-galactopyranoside has been identified as a potent inhibitor of certain α-galactosidases.[2]

References

An In-depth Technical Guide to the Physicochemical Characteristics of Methyl-α-D-galactopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of methyl-α-D-galactopyranoside. The information presented herein is intended to support research and development activities by providing key data points and standardized experimental protocols.

Core Physicochemical Properties

Methyl-α-D-galactopyranoside is a monosaccharide derivative, specifically a methyl glycoside of galactose.[1] It presents as a white crystalline solid or powder with no characteristic odor.[2] This compound is a valuable tool in biochemical research and pharmaceutical development, often serving as a building block in the synthesis of more complex glycosides and oligosaccharides.[1]

Structural and Molecular Data
PropertyValueReferences
Molecular Formula C₇H₁₄O₆[1][3][4]
Molecular Weight 194.18 g/mol [1][4][5][6]
CAS Number 3396-99-4[2][3][4]
Appearance White to off-white crystalline powder[1][2][6]
Physical and Chemical Properties
PropertyValueReferences
Melting Point 116-117 °C[2][7]
114-115 °C[8][9]
108 °C (Monohydrate)[10]
Boiling Point 389.1 °C at 760 mmHg[2][9]
Density 1.47 - 1.5 g/cm³[2][9]
Optical Rotation [α]20/D +173° to +180° (c=1.5 in water)[11]
+178° ± 3°[1]
+177° (c=1 in water) (Monohydrate)[10]
Solubility Soluble in water (50 mg/mL), methanol, and hot ethanol.[12][13]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of methyl-α-D-galactopyranoside.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental techniques for confirming the structure and stereochemistry of methyl-α-D-galactopyranoside. The anomeric proton (H-1) typically appears as a doublet with a coupling constant (³J(H1,H2)) of approximately 4 Hz, which is characteristic of an α-anomeric configuration. The methyl group protons appear as a singlet further upfield.

  • ¹³C NMR: Key chemical shifts are observed for the anomeric carbon (C-1) and the methoxy group carbon.[14][15][16][17]

  • ¹H NMR: The proton spectrum provides detailed information about the configuration of the pyranose ring.[2][15]

Infrared (IR) Spectroscopy

The IR spectrum of methyl-α-D-galactopyranoside is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibrations of the hydroxyl groups. The C-H stretching vibrations of the alkyl and methoxy groups are observed in the 2800-3000 cm⁻¹ region. The fingerprint region (below 1500 cm⁻¹) contains complex absorptions corresponding to C-O stretching and O-H bending vibrations.

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of methyl-α-D-galactopyranoside.

Determination of Melting Point

The melting point is a critical indicator of purity.[18] The capillary method using a calibrated digital melting point apparatus is recommended for accurate determination.[19][20]

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry methyl-α-D-galactopyranoside is packed into a capillary tube to a height of 2-3 mm.[20][21]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[18]

  • Measurement:

    • A rapid heating rate (10-20 °C/min) is initially used to determine an approximate melting range.[21]

    • The apparatus is allowed to cool, and a second, fresh sample is prepared.

    • The sample is then heated to a temperature approximately 20 °C below the approximate melting point.

    • The heating rate is then reduced to 1-2 °C/min to allow for thermal equilibrium.[18]

  • Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting range is reported as the interval between these two temperatures.

Determination of Specific Optical Rotation

Optical rotation is a fundamental property of chiral molecules like methyl-α-D-galactopyranoside and is measured using a polarimeter.[22][23][24]

Methodology:

  • Solution Preparation: An accurately weighed sample of methyl-α-D-galactopyranoside (e.g., 150 mg) is dissolved in a precise volume of distilled water (e.g., 10 mL) in a volumetric flask to create a solution of known concentration (c, in g/mL).[25]

  • Polarimeter Calibration: The polarimeter is calibrated using a blank (distilled water) to determine the zero reading.[26]

  • Measurement:

    • The sample solution is transferred to a polarimeter cell of a known path length (l, in decimeters). Care should be taken to avoid air bubbles.[23][26]

    • The observed angle of rotation (α) is measured.

  • Calculation: The specific rotation ([α]) is calculated using the following formula:[22][23] [α] = α / (l * c) The temperature and the wavelength of the light source (typically the sodium D-line, 589 nm) are also recorded.

Logical Workflow and Relationships

The following diagram illustrates the workflow for the physicochemical characterization of methyl-α-D-galactopyranoside.

experimental_workflow cluster_sample Sample Preparation cluster_spectro Spectroscopy cluster_data Data Interpretation & Reporting Sample Methyl-α-D-galactopyranoside Dry Drying of Sample Sample->Dry Powder Pulverization Dry->Powder MP Melting Point Determination Powder->MP OR Optical Rotation Measurement Powder->OR Sol Solubility Testing Powder->Sol Spectro Spectroscopic Analysis Powder->Spectro Purity Purity Assessment MP->Purity OR->Purity NMR NMR (¹H, ¹³C) Spectro->NMR IR FTIR Spectro->IR ID Structural Confirmation NMR->ID IR->ID Report Technical Data Sheet Purity->Report ID->Report

References

An In-depth Technical Guide to Methyl-β-D-galactopyranoside: Structure, Function, and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl-β-D-galactopyranoside is a pivotal molecule in glycoscience, serving as a fundamental tool for studying carbohydrate-protein interactions and cellular signaling. Its structural simplicity, combined with its ability to act as a ligand for galectins and a substrate for β-galactosidase, makes it an indispensable compound in various biochemical and molecular biology applications. This technical guide provides a comprehensive overview of the structure and function of methyl-β-D-galactopyranoside, with a focus on its role in galectin-mediated signaling pathways. Detailed experimental protocols for key assays are provided, along with quantitative data to facilitate research and drug development endeavors.

Structure and Physicochemical Properties

Methyl-β-D-galactopyranoside is a monosaccharide derivative characterized by a galactose sugar moiety linked to a methyl group via a β-glycosidic bond. This linkage protects the anomeric carbon from oxidation and imparts stability to the molecule.

Chemical Structure:

  • Molecular Formula: C₇H₁₄O₆

  • Molecular Weight: 194.18 g/mol [1]

  • IUPAC Name: Methyl β-D-galactopyranoside[2]

  • CAS Number: 1824-94-8[2]

The three-dimensional structure of methyl-β-D-galactopyranoside has been determined by X-ray crystallography. The pyranose ring adopts a chair conformation, which is the most stable arrangement for six-membered rings.

Biological Function

The biological significance of methyl-β-D-galactopyranoside stems primarily from its interactions with two major classes of proteins: β-galactosidases and galectins.

Interaction with β-Galactosidase

Methyl-β-D-galactopyranoside can serve as a substrate for the enzyme β-galactosidase, which catalyzes the hydrolysis of the β-glycosidic bond.[3] This property is fundamental to its use in molecular biology as an inducer of the lac operon in bacteria.[3] By inducing the expression of the lacZ gene, which encodes for β-galactosidase, it allows for the controlled expression of recombinant proteins in various expression systems.[3]

Ligand for Galectins

Galectins are a family of β-galactoside-binding proteins that play crucial roles in a myriad of cellular processes, including cell adhesion, signaling, and apoptosis.[4][5] Methyl-β-D-galactopyranoside acts as a competitive inhibitor of galectin binding to their natural glycan ligands. This interaction is the basis for its use as a tool to probe galectin function and to develop galectin-targeted therapeutics.

Quantitative Data: Binding Affinities for Galectins

The affinity of methyl-β-D-galactopyranoside for different galectins varies. The dissociation constant (Kd) is a measure of this affinity, with a lower Kd indicating a stronger binding interaction.

GalectinDissociation Constant (Kd)MethodReference
Galectin-1In the range of methyl β-D-galactopyranoside 40Fluorescence Polarization[6]
Galectin-8N5-fold lower affinity than d-galactal 3Competitive Fluorescence Polarization[7]

Experimental Protocols

β-Galactosidase Activity Assay (Induction)

This protocol outlines the use of methyl-β-D-galactopyranoside as an inducer for a β-galactosidase reporter gene assay in a bacterial expression system.

Materials:

  • Bacterial strain containing a lacZ reporter construct

  • Luria-Bertani (LB) medium

  • Methyl-β-D-galactopyranoside (stock solution, e.g., 1 M in sterile water)

  • Chloroform

  • 0.1% Sodium Dodecyl Sulfate (SDS)

  • Z-buffer (0.06 M Na₂HPO₄·7H₂O, 0.04 M NaH₂PO₄·H₂O, 0.01 M KCl, 0.001 M MgSO₄, 0.05 M β-mercaptoethanol, pH 7.0)[1]

  • o-nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in 0.1 M phosphate buffer, pH 7.0)[1]

  • 1 M Sodium Carbonate (Na₂CO₃)

  • Spectrophotometer

Procedure:

  • Culture Growth: Inoculate a single colony of the bacterial strain into LB medium and grow overnight at 37°C with shaking.

  • Induction: Dilute the overnight culture 1:100 into fresh LB medium and grow to an OD₆₀₀ of ~0.4-0.6. Add methyl-β-D-galactopyranoside to a final concentration of 1 mM to induce β-galactosidase expression. Continue to incubate for a desired period (e.g., 2-4 hours).

  • Cell Permeabilization: Take a 1 mL aliquot of the culture and add 100 µL of chloroform and 50 µL of 0.1% SDS.[1] Vortex vigorously for 10 seconds.

  • Enzyme Reaction: Equilibrate the permeabilized cells at 28°C for 5 minutes. Start the reaction by adding 200 µL of ONPG solution and record the time.[1]

  • Stopping the Reaction: When a yellow color develops, stop the reaction by adding 500 µL of 1 M Na₂CO₃ and record the time.[1]

  • Measurement: Centrifuge the tubes to pellet cell debris. Measure the absorbance of the supernatant at 420 nm (for o-nitrophenol) and 550 nm (to correct for light scattering by cell debris).[1]

  • Calculation of Activity: Calculate β-galactosidase activity using the Miller units formula.

Experimental Workflow for β-Galactosidase Induction Assay

G cluster_culture Cell Culture and Induction cluster_assay Enzyme Assay cluster_analysis Data Analysis a Inoculate Bacterial Culture b Grow to Mid-Log Phase a->b c Induce with Methyl-β-D-galactopyranoside b->c d Permeabilize Cells c->d Transfer Culture e Add ONPG Substrate d->e f Incubate at 28°C e->f g Stop Reaction with Na2CO3 f->g h Measure Absorbance at 420nm and 550nm g->h Measure Product i Calculate Miller Units h->i

Caption: Workflow for β-galactosidase induction and activity assay.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Materials:

  • Purified galectin protein

  • Methyl-β-D-galactopyranoside

  • ITC instrument

  • Dialysis buffer (e.g., PBS or HEPES-buffered saline)

Procedure:

  • Sample Preparation: Dialyze the purified galectin extensively against the chosen ITC buffer. Dissolve the methyl-β-D-galactopyranoside in the final dialysis buffer to ensure a perfect buffer match.

  • Concentration Determination: Accurately determine the concentrations of both the protein and the ligand.

  • ITC Experiment Setup:

    • Load the galectin solution into the sample cell (typically at a concentration of 10-50 µM).

    • Load the methyl-β-D-galactopyranoside solution into the injection syringe (typically at a 10-20 fold higher concentration than the protein).

  • Titration: Perform a series of small injections (e.g., 2-10 µL) of the ligand into the protein solution while monitoring the heat change.

  • Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters.

Logical Flow for Isothermal Titration Calorimetry

G cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis prep_prot Purify and Dialyze Galectin prep_conc Determine Concentrations prep_prot->prep_conc prep_lig Dissolve Methyl-β-D-galactopyranoside in Dialysis Buffer prep_lig->prep_conc load_cell Load Galectin into Sample Cell prep_conc->load_cell load_syr Load Ligand into Syringe prep_conc->load_syr titrate Perform Titration load_cell->titrate load_syr->titrate integrate Integrate Heat Peaks titrate->integrate plot Plot Binding Isotherm integrate->plot fit Fit Data to Binding Model plot->fit extract Determine Kd, ΔH, n fit->extract

Caption: Logical workflow for determining binding affinity using ITC.

Signaling Pathways Modulated by Methyl-β-D-galactopyranoside

By inhibiting galectin binding to cell surface receptors, methyl-β-D-galactopyranoside can modulate various downstream signaling pathways. The specific pathway affected depends on the galectin and the cell type.

Galectin-8 Mediated Signaling

Extracellular galectin-8 can interact with integrins, leading to the activation of signaling cascades that regulate cell adhesion and apoptosis.[4] This interaction can trigger pathways involving AKT, JNK, and ERK, which converge on the activation of the NF-κB transcription factor, ultimately leading to the secretion of cytokines and chemokines.[4]

Diagram of Galectin-8 Signaling Pathway

G mbdg Methyl-β-D-galactopyranoside gal8 Galectin-8 mbdg->gal8 Inhibits integrin Integrin α3β1 gal8->integrin Binds akt AKT integrin->akt jnk JNK integrin->jnk erk ERK integrin->erk nfkb NF-κB akt->nfkb jnk->nfkb erk->nfkb cytokines Cytokine/Chemokine Secretion nfkb->cytokines Promotes

Caption: Inhibition of Galectin-8 signaling by Methyl-β-D-galactopyranoside.

Conclusion

Methyl-β-D-galactopyranoside is a versatile and powerful tool for researchers in glycoscience and drug development. Its well-defined structure and its ability to specifically interact with β-galactosidases and galectins allow for the precise investigation of complex biological processes. The experimental protocols and quantitative data presented in this guide provide a solid foundation for utilizing this compound to its full potential in elucidating the roles of galectins in health and disease and in the development of novel therapeutic strategies.

References

The Biological Role of Methyl-D-galactoside in Microorganisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl-D-galactoside, a glycoside of galactose, serves as a valuable tool for investigating various fundamental processes in microorganisms. While not a primary carbon source for many, its structural similarity to galactose and lactose allows it to act as a molecular probe, influencing transport, chemotaxis, and gene expression. This technical guide provides an in-depth exploration of the biological roles of this compound in microorganisms, with a particular focus on Escherichia coli. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways and experimental workflows involved. This document is intended to be a comprehensive resource for researchers in microbiology, molecular biology, and drug development seeking to understand and utilize this compound in their studies.

Introduction

This compound exists in two anomeric forms, α and β, with methyl-β-D-galactoside being the more extensively studied isomer in microbiological research. Its primary significance lies in its ability to interact with cellular machinery designed for galactose and lactose metabolism without being efficiently metabolized itself. This property makes it a gratuitous inducer for certain operons and a competitive inhibitor for others, providing a means to dissect complex regulatory networks. This guide will delve into the multifaceted roles of this compound, covering its transport into the cell, its influence on gene regulation, its function in chemotaxis, and its potential as an antimicrobial agent.

Transport of this compound: The MglABC System

In Escherichia coli, the primary transporter for methyl-β-D-galactoside is the high-affinity galactose/methyl-galactoside transport system, an ATP-binding cassette (ABC) transporter encoded by the mgl operon. This system is crucial for the uptake of D-galactose and its derivatives from the periplasm into the cytoplasm.

The MglABC transporter consists of three key proteins:

  • MglB: A periplasmic galactose-binding protein that captures the substrate with high affinity.

  • MglA: An ATP-binding protein located on the cytoplasmic side of the inner membrane that provides the energy for transport through ATP hydrolysis.

  • MglC: A transmembrane permease protein that forms the channel through which the substrate crosses the inner membrane.

The transport process is initiated by the binding of this compound to the MglB protein in the periplasm. The substrate-bound MglB then interacts with the MglC permease, triggering a conformational change that, fueled by ATP hydrolysis by MglA, facilitates the translocation of the sugar into the cytoplasm.

MglABC_Transport cluster_periplasm Periplasm cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm MglB MglB (Periplasmic binding protein) MglC MglC (Permease) MglB->MglC Interaction MDG_out This compound MDG_out->MglB Binding MDG_in This compound MglC->MDG_in Translocation MglA MglA (ATPase) MglA->MglC Energizes ADP_Pi ADP + Pi MglA->ADP_Pi Hydrolysis ATP ATP ATP->MglA Binds Gal_Operon_Induction cluster_regulation Gene Regulation MDG Methyl-β-D-galactoside GalR_active Active GalR Repressor MDG->GalR_active Binds GalR_inactive Inactive GalR GalR_active->GalR_inactive Operator gal Operator GalR_active->Operator Binds & Represses RNA_Polymerase RNA Polymerase Operator->RNA_Polymerase Blocks Gal_genes galE, galT, galK mRNA mRNA Gal_genes->mRNA RNA_Polymerase->Gal_genes Transcription Enzymes Galactose Metabolizing Enzymes mRNA->Enzymes Translation Chemotaxis_Pathway cluster_periplasm Periplasm cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm MDG This compound MglB MglB MDG->MglB Binds Trg Trg (MCP) MglB->Trg Interacts CheA CheA (Kinase) Trg->CheA CheY CheY CheA->CheY Phosphorylates CheW CheW (Adaptor) CheW->Trg CheW->CheA CheY_P CheY-P CheY->CheY_P Flagellar_Motor Flagellar Motor CheY_P->Flagellar_Motor Induces CW rotation Run Run (CCW) Flagellar_Motor->Run Default (CCW) Tumble Tumble (CW) Flagellar_Motor->Tumble Carbohydrate_Uptake_Workflow start Start: Mid-log phase bacterial culture harvest Harvest and wash cells start->harvest resuspend Resuspend in assay buffer harvest->resuspend equilibrate Equilibrate at desired temperature resuspend->equilibrate add_radiolabel Add radiolabeled This compound equilibrate->add_radiolabel time_points Take aliquots at various time points add_radiolabel->time_points filter_wash Filter and wash cells time_points->filter_wash measure_radioactivity Measure radioactivity filter_wash->measure_radioactivity normalize Normalize to protein concentration measure_radioactivity->normalize end End: Determine uptake rate normalize->end Beta_Gal_Assay_Workflow start Start: Bacterial culture grown without inducers subculture Subculture and grow to early exponential phase start->subculture add_inducer Add varying concentrations of methyl-β-D-galactoside subculture->add_inducer incubate Incubate for induction add_inducer->incubate measure_od Measure OD600 incubate->measure_od lyse_cells Lyse cells measure_od->lyse_cells add_onpg Add ONPG and incubate lyse_cells->add_onpg stop_reaction Stop reaction add_onpg->stop_reaction measure_abs Measure absorbance at 420nm and 550nm stop_reaction->measure_abs calculate_activity Calculate Miller units measure_abs->calculate_activity end End: Determine β-galactosidase activity calculate_activity->end

A Technical Guide to the Discovery and Synthesis of Novel Methyl-D-galactoside Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, characterization, and biological evaluation of novel Methyl-D-galactoside derivatives. The document focuses on acylated and C-glycoside analogs, presenting detailed experimental protocols, quantitative data summaries, and visual representations of synthetic and analytical workflows.

Introduction

Methyl-D-galactosides are carbohydrate derivatives that serve as versatile scaffolds in medicinal chemistry and drug discovery.[1] Their inherent biological relevance, particularly in cell-cell recognition, bacterial and viral infections, makes them attractive starting points for the development of new therapeutic agents.[2][3] Modification of the galactoside core, through acylation or the introduction of a C-glycosidic linkage, can lead to derivatives with enhanced biological activities, including antimicrobial and anticancer properties.[1] This guide details the synthetic strategies employed to generate novel this compound derivatives and summarizes their biological evaluation.

Synthesis of Novel this compound Derivatives

The synthesis of novel this compound derivatives primarily involves the selective modification of the hydroxyl groups on the pyranose ring. Direct acylation and the synthesis of C-glycoside analogs are two prominent strategies.

Direct Acylation of this compound

Direct acylation is a common method for synthesizing ester derivatives of this compound. This approach involves the reaction of the parent glycoside with various acylating agents, such as acyl halides or anhydrides, in the presence of a base. The regioselectivity of the acylation can be influenced by the reaction conditions, including the solvent, temperature, and the nature of the acylating agent.

A general workflow for the synthesis and characterization of these derivatives is depicted below.

experimental_workflow_acylation cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation start This compound reagents Acyl Halide / Anhydride Pyridine or DMF/Triethylamine start->reagents reaction Direct Acylation (e.g., 0°C to RT) reagents->reaction workup Aqueous Workup & Extraction reaction->workup chromatography Column Chromatography (Silica Gel) workup->chromatography spectroscopy Spectroscopic Analysis (NMR, FTIR, MS) chromatography->spectroscopy physical Physical Characterization (m.p., [α]D) spectroscopy->physical antimicrobial Antimicrobial Assays (Antibacterial, Antifungal) physical->antimicrobial

Caption: General workflow for the synthesis and evaluation of acylated this compound derivatives.

Synthesis of C-Glycoside Analogues

C-glycosides are analogs in which the anomeric oxygen is replaced by a carbon atom. This modification results in increased metabolic stability towards enzymatic hydrolysis. The synthesis of C-glycoside analogues of this compound is a more complex process that often requires multi-step procedures involving the use of protecting groups and specialized coupling reactions.

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of synthesized this compound derivatives.

Table 1: Synthesis and Physicochemical Properties of Acylated Methyl-β-D-galactopyranoside Derivatives

CompoundAcyl GroupYield (%)Melting Point (°C)Spectroscopic Data HighlightsReference
1 Myristoyl86.45135-140¹H-NMR (CDCl₃): δ 4.86 (d, H-1), 3.56 (s, 1-OCH₃), 0.89 (m, CH₃)[2]
2 2-Bromobenzoyl92101-102FTIR (KBr): 1716 cm⁻¹ (C=O), 3392-3497 cm⁻¹ (br, -OH)[4]
3 3-Bromobenzoyl-67-68¹H-NMR: δ 8.01 (d, Ar-H), 7.95 (s, Ar-H), 7.22 (d, Ar-H), 7.13 (t, Ar-H)[5]
4 Cinnamoyl---[3]

Table 2: Antimicrobial Activity of Selected Methyl-β-D-galactopyranoside Derivatives

CompoundTest OrganismInhibition Zone (mm)MIC (mg/mL)MBC (mg/mL)Reference
Derivative 3 Bacillus subtilisPotent0.352 ± 0.020.704 ± 0.02[2]
Derivative 10 Escherichia coliPotent0.703 ± 0.011.408 ± 0.04[2]
Compound 3 Salmonella typhi-0.1258.0[4]
Compound 6 Bacillus cereus--8.0[4]
Derivative 8 Staphylococcus aureus24 ± 0.40.275 ± 0.01-[6]

Experimental Protocols

General Procedure for Direct Acylation of Methyl-β-D-galactopyranoside

The following protocol is a representative example for the synthesis of 6-O-acyl Methyl-β-D-galactopyranoside esters.[2]

Materials:

  • Methyl-β-D-galactopyranoside

  • Acyl chloride (e.g., myristoyl chloride)

  • Dry N,N-dimethylformamide (DMF) or Pyridine

  • Triethylamine

  • Solvents for workup and chromatography (e.g., chloroform, methanol, hexane)

  • Silica gel for column chromatography

Procedure:

  • A suspension of Methyl-β-D-galactopyranoside (1.0 eq) is prepared in dry DMF and triethylamine in a round-bottom flask.

  • The mixture is cooled to a specific temperature (e.g., -5°C or 0°C) in an ice bath.

  • The acyl chloride (1.1 eq) is added dropwise to the cooled suspension with continuous stirring.

  • The reaction mixture is stirred at the same temperature for several hours (e.g., 6 hours) and then allowed to stand overnight at room temperature with continued stirring.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is subjected to an aqueous workup and extracted with an organic solvent.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting crude product is purified by silica gel column chromatography to afford the desired acylated derivative.

General Procedure for Further Acylation of 6-O-substituted Methyl-β-D-galactopyranoside

This protocol describes the subsequent acylation at other hydroxyl positions.[2]

Materials:

  • 6-O-acyl-Methyl-β-D-galactopyranoside

  • Acyl chloride (e.g., acetyl chloride)

  • Dry N,N-dimethylformamide (DMF)

  • Triethylamine

Procedure:

  • A solution of the 6-O-acyl derivative (1.0 eq) is prepared in dry DMF and triethylamine.

  • The solution is cooled to 0°C.

  • The corresponding acyl chloride (e.g., 5.0 eq for tri-acylation) is added to the cooled solution.

  • The reaction is stirred until completion as monitored by TLC.

  • The product is isolated and purified using standard workup and chromatographic techniques.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized derivatives can be evaluated using standard methods such as the disk diffusion assay and determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

antimicrobial_testing_workflow cluster_preparation Preparation cluster_disk_diffusion Disk Diffusion Assay cluster_mic_mbc MIC/MBC Determination compound_prep Dissolve synthesized derivatives in DMSO disk_soak Soak sterile paper disks in compound solution compound_prep->disk_soak serial_dilution Perform serial dilutions of compounds in broth compound_prep->serial_dilution inoculum_prep Prepare standardized microbial inoculum plate_inoculate Inoculate agar plates with microbial suspension inoculum_prep->plate_inoculate inoculate_tubes Inoculate tubes with microbial suspension inoculum_prep->inoculate_tubes disk_place Place disks on inoculated plates disk_soak->disk_place plate_inoculate->disk_place incubate_dd Incubate plates (e.g., 24h at 37°C) disk_place->incubate_dd measure_zones Measure zones of inhibition incubate_dd->measure_zones serial_dilution->inoculate_tubes incubate_mic Incubate tubes inoculate_tubes->incubate_mic determine_mic Determine MIC (lowest concentration with no visible growth) incubate_mic->determine_mic plate_mbc Plate aliquots from clear tubes onto agar determine_mic->plate_mbc incubate_mbc Incubate plates plate_mbc->incubate_mbc determine_mbc Determine MBC (lowest concentration with no bacterial growth) incubate_mbc->determine_mbc

Caption: Workflow for antimicrobial susceptibility testing of this compound derivatives.

Potential Signaling Pathways and Mechanisms of Action

While specific signaling pathways modulated by these novel this compound derivatives are still under investigation, the antimicrobial activity is likely attributed to their interaction with key bacterial or fungal cellular processes. One proposed mechanism is the metabolic inhibition of bacterial glycan biosynthesis.[7] The synthetic glycoside analogs may act as decoys for glycosyltransferases, leading to the formation of truncated and non-functional cell surface glycans. This disruption of the bacterial cell wall can lead to impaired growth, motility, and biofilm formation.[7]

proposed_mechanism cluster_process Proposed Mechanism of Action cluster_normal Normal Pathway cluster_inhibited Inhibitory Pathway derivative This compound Derivative (Decoy) enzyme Glycosyltransferase derivative->enzyme Competitively Binds functional_glycan Functional Cell Surface Glycan enzyme->functional_glycan Produces truncated_glycan Truncated/Non-functional Glycan enzyme->truncated_glycan Produces natural_substrate Natural Substrate natural_substrate->enzyme Binds normal_function Normal Bacterial Function (Growth, Biofilm) functional_glycan->normal_function Leads to impaired_function Impaired Bacterial Function (Antimicrobial Effect) truncated_glycan->impaired_function Leads to

Caption: Proposed mechanism of metabolic inhibition of bacterial glycan biosynthesis by this compound derivatives.

Conclusion

The synthesis of novel this compound derivatives through methods like direct acylation offers a promising avenue for the discovery of new therapeutic agents. The studies summarized in this guide demonstrate that these modifications can lead to compounds with significant antimicrobial activities. Further research is warranted to elucidate the precise mechanisms of action and to optimize the structure-activity relationships for improved potency and selectivity. The detailed protocols and summarized data herein provide a valuable resource for researchers in the field of carbohydrate chemistry and drug development.

References

Methyl-D-galactoside: A Versatile Building Block in Modern Carbohydrate Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl-D-galactoside, existing as two anomeric forms, α and β, serves as a fundamental and versatile building block in the intricate field of carbohydrate chemistry. Its unique structural features and chemical reactivity make it an invaluable scaffold for the synthesis of a wide array of complex glycans, glycoconjugates, and carbohydrate-based therapeutics. This guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound, with a focus on its utility in the development of novel therapeutic agents.

Physicochemical Properties

Methyl-α-D-galactopyranoside and its β-anomer are white crystalline solids with good solubility in water and methanol.[1][2] These properties facilitate their use in a variety of reaction conditions, both in aqueous and organic media. The anomeric configuration significantly influences the molecule's three-dimensional structure and its interactions with biological macromolecules.

PropertyMethyl-α-D-galactopyranosideMethyl-β-D-galactopyranoside
Molecular Formula C₇H₁₄O₆C₇H₁₄O₆
Molecular Weight 194.18 g/mol 194.18 g/mol
Appearance White crystalline powder[3]White crystalline solid[1]
Melting Point 114-115 °C176-179 °C
Solubility Soluble in water and methanol[2]Soluble in water and methanol[2]
Storage 2-8°C[3]2-8°C[2]

Synthesis of Methyl-D-galactosides

The most common method for the synthesis of methyl-D-galactosides is the Fischer glycosidation of D-galactose with methanol in the presence of an acid catalyst.[4] This reaction typically yields a mixture of the α and β anomers in both pyranose and furanose forms, with the pyranose forms being thermodynamically favored.[4]

Experimental Protocol: Fischer Glycosidation of D-Galactose

Materials:

  • D-galactose

  • Anhydrous methanol

  • Strongly acidic cation-exchange resin (e.g., Dowex 50W-X8)

  • Anhydrous sodium carbonate

  • Filter paper

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Suspend D-galactose (e.g., 3 g) in anhydrous methanol (e.g., 250 mL) in a round-bottom flask equipped with a reflux condenser.

  • Add a catalytic amount of a strongly acidic ion-exchange resin.

  • Heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Neutralize the acid catalyst by adding anhydrous sodium carbonate and stir for 30 minutes.

  • Filter the mixture to remove the resin and sodium carbonate.

  • Evaporate the methanol from the filtrate under reduced pressure using a rotary evaporator to obtain a syrupy residue containing a mixture of methyl-D-galactopyranosides.

  • The anomers can be separated by column chromatography on silica gel.

Chemical Transformations and Applications

This compound is a versatile starting material for a multitude of chemical transformations, enabling the synthesis of complex oligosaccharides and glycoconjugates. Key reactions include selective protection of hydroxyl groups, glycosylation reactions, and enzymatic modifications.

Selective Protection and Derivatization

The differential reactivity of the hydroxyl groups in this compound allows for regioselective protection, a crucial step in oligosaccharide synthesis. This enables the controlled introduction of various functional groups at specific positions.

Quantitative Data on Selected this compound Derivatives:

DerivativeYield (%)Melting Point (°C)Specific Rotation ([\α]D)Reference
Methyl 6-O-tosyl-α-D-galactopyranoside90170-171+105° (c=1, pyridine)[5]
Methyl 2,3,4-tri-O-acetyl-β-D-galactopyranosideHighCrystalline-[6]
Methyl 6-O-myristoyl-β-D-galactopyranoside86.45135-140-[7]
Methyl 2,3,4-tri-O-acetyl-6-O-myristoyl-β-D-galactopyranoside72.50144-145-[7]
Experimental Protocol: Selective Tosylation of Methyl-α-D-galactopyranoside

Materials:

  • Methyl-α-D-galactopyranoside

  • Dry pyridine

  • 4-Toluenesulfonyl chloride (TsCl)

  • Ice-water

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Freezer

Procedure: [5]

  • Dissolve methyl-α-D-galactopyranoside (9.71 g, 50 mmol) in dry pyridine (40 mL) in a round-bottom flask with stirring.

  • Cool the solution to -50°C.

  • Add 4-toluenesulfonyl chloride (10.49 g, 55 mmol) in small portions while maintaining the temperature.

  • Keep the reaction mixture in a freezer overnight.

  • Allow the mixture to warm to room temperature and then pour it into ice-water (250 mL).

  • Collect the precipitate by filtration and recrystallize from ethanol to yield methyl 6-O-tosyl-α-D-galactopyranoside as white crystals (18.65 g, 90% yield).[5]

Glycosylation Reactions

This compound derivatives with a free hydroxyl group can act as glycosyl acceptors in glycosylation reactions to form disaccharides and larger oligosaccharides. The stereochemical outcome of these reactions is a critical aspect of carbohydrate synthesis.

Experimental Protocol: Synthesis of Methyl 6-O-α-D-galactopyranosyl-β-D-galactopyranoside[6]

Materials:

  • Methyl 2,3,4-tri-O-acetyl-β-D-galactopyranoside (glycosyl acceptor)

  • 2,3,4,6-Tetra-O-acetyl-α-D-galactosyl bromide (glycosyl donor)

  • Benzene

  • Mercuric cyanide (Hg(CN)₂)

  • Mercuric bromide (HgBr₂)

  • Sodium methoxide in methanol

  • Amberlite IR-120 (H⁺) resin

  • Round-bottom flask

  • Stirrer

  • Apparatus for drying solvents

Procedure:

  • React methyl 2,3,4-tri-O-acetyl-β-D-galactopyranoside with 2,3,4,6-tetra-O-acetyl-α-D-galactosyl bromide in benzene in the presence of mercuric cyanide and mercuric bromide to yield the protected disaccharide.[6]

  • Purify the resulting protected disaccharide by column chromatography.

  • Deacetylate the protected disaccharide using a catalytic amount of sodium methoxide in methanol.

  • Neutralize the reaction mixture with Amberlite IR-120 (H⁺) resin, filter, and concentrate to yield the crystalline methyl 6-O-α-D-galactopyranosyl-β-D-galactopyranoside.[6]

Role in Drug Development: Targeting Galectin Signaling

Derivatives of this compound have emerged as important tools in drug discovery, particularly as inhibitors of galectins. Galectins are a family of β-galactoside-binding proteins that play crucial roles in various pathological processes, including cancer, inflammation, and fibrosis.[8][9]

Galectin-3, in particular, is a well-studied therapeutic target. It is involved in tumor cell adhesion, proliferation, angiogenesis, and apoptosis.[8] By binding to β-galactoside-containing glycans on cell surface receptors, galectin-3 can modulate intracellular signaling pathways.[8]

Galectin3_Signaling_Inhibition

This compound derivatives can act as competitive inhibitors, binding to the carbohydrate recognition domain (CRD) of galectin-3 and preventing its interaction with cell surface glycoproteins. This inhibition can disrupt downstream signaling cascades, leading to reduced cell proliferation, invasion, and increased apoptosis in cancer cells.[1]

Experimental and Synthetic Workflows

The synthesis and evaluation of this compound-based compounds follow a structured workflow, from initial synthesis to biological testing.

Synthetic_Workflow

Conclusion

This compound and its derivatives are indispensable tools in carbohydrate chemistry, offering a versatile platform for the synthesis of complex glycans and biologically active molecules. Their application as building blocks for the development of galectin inhibitors highlights their significant potential in the field of drug discovery and development. The detailed experimental protocols and understanding of their role in modulating cellular signaling pathways provide a solid foundation for researchers to explore and exploit the full potential of these fundamental carbohydrate structures.

References

Unveiling Nature's Reservoir of Methyl-D-Galactoside and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural occurrence of methyl-D-galactoside and its diverse analogs across various biological kingdoms. From terrestrial flora to marine algae and microorganisms, these glycosides play pivotal roles in biological processes, offering a rich landscape for scientific exploration and therapeutic innovation. This document provides a comprehensive overview of their distribution, quantitative data, detailed experimental protocols for their isolation and characterization, and insights into their involvement in cellular signaling pathways.

Natural Occurrence of this compound and its Analogs

This compound exists in nature as two primary anomers, the α- and β-forms. These, along with their structural analogs, have been identified in a wide array of organisms.

Methyl-α-D-galactopyranoside has been reported in several terrestrial plants, including Ligustrum obtusifolium, Perilla frutescens, and Cichorium intybus. It is also a known constituent of the Siberian ginseng, Eleutherococcus senticosus.

Methyl-β-D-galactopyranoside has been identified in the plant Pogostemon cablin and the red algae Ahnfeltia plicata.[1] It is also recognized as a metabolite in the bacterium Escherichia coli.[1]

Quantitative Data on Natural Occurrence

While the presence of these compounds is documented in numerous species, comprehensive quantitative data remains relatively sparse in the scientific literature. The concentration of these glycosides can vary significantly based on the species, tissue type, developmental stage, and environmental conditions. The following table summarizes the available quantitative information.

CompoundOrganismTissue/SourceConcentrationReference(s)
Galactosyl PinitolsVicia speciesSeedsLevels of raffinose family oligosaccharides (RFOs) can reach almost 90% of total soluble carbohydrates, with varying levels of galactosyl pinitols depending on the species. In some species, galactosyl pinitols are the predominant α-D-galactosides.[2]
Ethyl α-D-galactopyranosideSoy flakes (defatted)-0.03%[4]
Ethyl α-D-galactopyranosideSoy flakes (full-fat)-0.2%[4]
PinitolSoy flakes (defatted)-0.3%[4]
PinitolSoy flakes (full-fat)-0.6%[4]

Experimental Protocols

The isolation and characterization of this compound and its analogs from natural sources require a combination of extraction, chromatography, and spectroscopy techniques.

Isolation of Galactosides from Plant Material (General Protocol)

This protocol provides a general framework for the extraction and isolation of galactosides from plant tissues.

1. Sample Preparation:

  • Lyophilize and grind the plant material to a fine powder to increase the surface area for extraction.

2. Extraction:

  • Extract the powdered material with a solvent system capable of solubilizing polar glycosides. A common choice is a mixture of methanol, dichloromethane, and water (e.g., 4:2:1 v/v/v).
  • Perform the extraction with shaking for an extended period (e.g., 24 hours) to ensure exhaustive extraction.
  • Separate the solid residue by centrifugation or filtration.

3. Purification:

  • The crude extract can be subjected to various chromatographic techniques for purification.
  • Preparative High-Performance Liquid Chromatography (HPLC): Utilize a silica gel column for initial fractionation.
  • Thin-Layer Chromatography (TLC): Employ amino silica gel plates for further separation and purification of specific galactosides.

4. Characterization:

  • The structure of the isolated compounds is elucidated using spectroscopic methods.
  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for determining the precise structure, including the stereochemistry of the glycosidic linkage.

Quantification of 3,6-Anhydro-galactose in Red Seaweed Polysaccharides by GC-MS

This protocol details a specific method for the analysis of a galactose analog in marine algae.[5]

1. Hydrolysis:

  • Hydrolyze the polysaccharide sample in trifluoroacetic acid (TFA) at 80°C.
  • Perform a second hydrolysis step at 120°C to ensure complete cleavage of glycosidic bonds.[5]

2. Derivatization:

  • Dry the hydrolyzed sample and dissolve it in a mixture of ethyl acetate, acetic anhydride, and perchloric acid for acetylation.[5]

3. GC-MS Analysis:

  • Extract the derivatized monosaccharides with dichloromethane.
  • Analyze the sample using a gas chromatograph coupled with a mass spectrometer (GC-MS) for separation and quantification.[5]

Signaling Pathways Involving Galactosides

Galactose and its derivatives, including methyl-D-galactosides, are not merely metabolic intermediates but also function as important signaling molecules, particularly in microorganisms.

Bacterial Chemotaxis and Metabolism

In bacteria such as E. coli, the metabolism of lactose and other galactosides is tightly regulated by the well-characterized lac operon.[6] Methyl-β-D-galactopyranoside can act as an inducer of β-galactosidase, the enzyme responsible for the hydrolysis of lactose.[7] The presence of galactosides in the environment can trigger a signaling cascade that leads to the expression of genes required for their transport and catabolism.

The Leloir pathway is a central metabolic route for galactose utilization in many organisms.[8] It involves the conversion of galactose into UDP-glucose, a key precursor for the biosynthesis of various cellular components, including exopolysaccharides which are crucial for biofilm formation in bacteria like Bacillus subtilis.[8]

bacterial_galactoside_signaling

Plant-Microbe Interactions in the Rhizosphere

The rhizosphere, the soil region immediately surrounding plant roots, is a hotbed of chemical communication between plants and microbes. Legume seeds, in particular, are rich in α-galactosides like raffinose and stachyose.[9] During germination, these galactosides are released into the rhizosphere, where they can be utilized by symbiotic bacteria such as Sinorhizobium meliloti.[9] This bacterium possesses genes for the transport and metabolism of α-galactosides, and the presence of these compounds can enhance its growth and competitiveness in the rhizosphere, a critical step for the establishment of nitrogen-fixing symbiosis.[9][10]

rhizosphere_signaling

Conclusion

This compound and its analogs represent a fascinating and underexplored area of natural product chemistry. Their widespread occurrence in terrestrial and marine organisms, coupled with their roles in fundamental biological processes, underscores their potential for further scientific investigation and development. This guide provides a foundational understanding for researchers and professionals, highlighting the current knowledge and the vast opportunities that lie in the continued exploration of these intriguing glycosides. Future research focused on quantitative analysis, the discovery of novel analogs, and the elucidation of their complete signaling pathways will undoubtedly pave the way for new applications in medicine, agriculture, and biotechnology.

References

A Guide to the Spectral Analysis of Methyl-D-galactoside Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectral analysis techniques used for the characterization of methyl-D-galactoside compounds. It is designed to serve as a practical resource for researchers, scientists, and professionals involved in drug development and carbohydrate chemistry. This document outlines the key spectral data, experimental methodologies, and analytical workflows for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy as applied to methyl-α-D-galactopyranoside and methyl-β-D-galactopyranoside.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound compounds, ¹H and ¹³C NMR are crucial for confirming the anomeric configuration (α or β) and the overall structure.

Quantitative NMR Data

The chemical shifts (δ) in parts per million (ppm) are characteristic for each proton and carbon atom in the molecule. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for the α and β anomers of methyl-D-galactopyranoside in deuterium oxide (D₂O).

Table 1: ¹H NMR Chemical Shifts (ppm) of Methyl-D-galactopyranosides in D₂O

ProtonMethyl α-D-galactopyranosideMethyl β-D-galactopyranoside
H-14.864.37
H-23.723.51
H-33.823.63
H-43.933.89
H-53.993.65
H-6a3.703.75
H-6b3.703.75
OCH₃3.413.56

Table 2: ¹³C NMR Chemical Shifts (ppm) of Methyl-D-galactopyranosides in D₂O [1][2]

CarbonMethyl α-D-galactopyranosideMethyl β-D-galactopyranoside
C-1100.3104.5
C-269.171.3
C-370.273.5
C-470.169.5
C-571.575.7
C-661.661.8
OCH₃55.757.8
Experimental Protocol: NMR Spectroscopy

The following protocol outlines the general steps for acquiring NMR spectra of this compound compounds.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of deuterium oxide (D₂O).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Set the sample temperature, typically to 298 K.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. A standard pulse sequence is used, and a sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, more scans are typically required. Proton decoupling (e.g., WALTZ-16) is applied to simplify the spectrum and improve sensitivity.[3]

    • For unambiguous assignment of proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are recommended.[4]

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Reference the chemical shifts. For spectra in D₂O, an internal standard such as DSS (2,2-dimethyl-2-silapentane-5-sulfonate) or an external standard can be used.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Experimental Workflow: NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Sample in D₂O Transfer Transfer to NMR Tube Dissolve->Transfer Setup Instrument Setup (Tune, Shim) Acquire1H Acquire ¹H Spectrum Setup->Acquire1H Acquire13C Acquire ¹³C Spectrum Acquire1H->Acquire13C Acquire2D Acquire 2D Spectra (COSY, HSQC) Acquire13C->Acquire2D Process Fourier Transform & Phasing Reference Reference Chemical Shifts Process->Reference Analyze Spectral Interpretation & Assignment Reference->Analyze cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

NMR Spectroscopy Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Through fragmentation analysis, it can also provide structural information.

Quantitative MS Data

For methyl-D-galactosides, mass spectrometry can confirm the molecular weight and provide insights into the structure through characteristic fragmentation patterns. Electrospray ionization (ESI) is a common technique for these polar molecules.

Table 3: Mass Spectrometry Data for this compound

ParameterValueNotes
Molecular FormulaC₇H₁₄O₆
Molecular Weight194.18 g/mol
Monoisotopic Mass194.079038 Da
[M+H]⁺195.0863 m/zProtonated molecule.
[M+Na]⁺217.0683 m/zSodiated adduct.
[M+NH₄]⁺212.1132 m/zAmmoniated adduct.
Key Fragment ([M+NH₄]⁺)195 m/zLoss of ammonia (NH₃).[5]
Key Fragment ([M+NH₄]⁺)163 m/zLoss of methanol (CH₃OH) and ammonia (NH₃).[5]
Key Fragment ([M+Li]⁺)163 m/zLoss of methanol (CH₃OH).
Experimental Protocol: Mass Spectrometry

The following is a general protocol for the analysis of methyl-D-galactosides by ESI-MS.

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample (typically 1-10 µg/mL) in a suitable solvent such as methanol, water, or a mixture of both.

    • To promote the formation of specific adducts, a small amount of an appropriate salt (e.g., sodium acetate for [M+Na]⁺, ammonium acetate for [M+NH₄]⁺) can be added to the solution.

  • Instrument Setup:

    • Use an electrospray ionization mass spectrometer (e.g., Q-TOF, Orbitrap).

    • Optimize the ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature, to achieve a stable spray and efficient ionization.

    • Calibrate the mass analyzer using a known standard to ensure high mass accuracy.

  • Data Acquisition:

    • Acquire a full scan mass spectrum in positive ion mode to identify the molecular ion and common adducts.

    • To obtain fragmentation information, perform tandem mass spectrometry (MS/MS). Isolate the precursor ion of interest (e.g., [M+H]⁺ or [M+NH₄]⁺) and subject it to collision-induced dissociation (CID).[5]

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and compare it with the theoretical mass to confirm the elemental composition.

    • Analyze the MS/MS spectrum to identify characteristic fragment ions. The fragmentation pattern can help to confirm the structure and, in some cases, differentiate between isomers.

Experimental Workflow: Mass Spectrometry

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Dissolve Prepare Dilute Solution AddSalt Add Adduct-Forming Salt (Optional) Dissolve->AddSalt Setup Optimize ESI Source FullScan Acquire Full Scan MS Setup->FullScan MSMS Perform MS/MS on Precursor Ion FullScan->MSMS MassDet Determine Accurate Mass FragAnal Analyze Fragmentation Pattern MassDet->FragAnal StructConfirm Confirm Structure FragAnal->StructConfirm cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Mass Spectrometry Experimental Workflow

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. It is particularly useful for identifying characteristic vibrational modes of hydroxyl, ether, and alkyl groups in methyl-D-galactosides.

Quantitative FTIR Data

The following table lists the characteristic IR absorption bands for this compound compounds.

Table 4: Characteristic FTIR Absorption Bands (cm⁻¹) for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
~3400 (broad)O-H stretchingHydroxyl groups
~2900C-H stretchingAlkyl groups
~1450C-H bendingAlkyl groups
1150-1000C-O stretchingEthers and alcohols
Below 1000"Fingerprint" regionComplex vibrations characteristic of the molecule

For acylated derivatives of methyl β-D-galactopyranoside, a strong carbonyl (C=O) stretching band is observed in the region of 1700-1710 cm⁻¹.[4]

Experimental Protocol: FTIR Spectroscopy

A common method for analyzing solid samples like methyl-D-galactosides is by preparing a potassium bromide (KBr) pellet.

  • Sample Preparation (KBr Pellet):

    • Thoroughly grind 1-2 mg of the this compound sample with approximately 200 mg of dry KBr powder in an agate mortar.

    • Place the mixture into a pellet-forming die.

    • Press the die under high pressure (several tons) to form a transparent or translucent pellet.

  • Instrument Setup:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Ensure the sample compartment is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment (or a pure KBr pellet).

    • Collect the sample spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the mid-IR range (4000-400 cm⁻¹).

  • Data Analysis:

    • The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Experimental Workflow: FTIR Spectroscopy

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Analysis Grind Grind Sample with KBr Press Press into Pellet Grind->Press Background Collect Background Spectrum Sample Collect Sample Spectrum Background->Sample Process Ratio Sample to Background Identify Identify Characteristic Bands Process->Identify Assign Assign Functional Groups Identify->Assign cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

FTIR Spectroscopy Experimental Workflow

References

An In-Depth Technical Guide to the Stability and Storage of Methyl-D-galactoside Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for methyl-α-D-galactoside and methyl-β-D-galactoside powder.[1][2] It details experimental protocols for assessing stability under various conditions and offers a framework for presenting and interpreting the resulting data. This document is intended to serve as a technical resource for professionals in research and drug development who utilize these compounds.

Introduction to the Stability of Methyl-D-galactoside

This compound, existing as both α and β anomers, is a glycoside widely used in biochemical research and as a precursor in the synthesis of more complex carbohydrates.[3] The stability of the powdered form of this compound is a critical factor in ensuring the reliability and reproducibility of experimental results, as well as maintaining its efficacy in pharmaceutical applications. Degradation can be influenced by several environmental factors, including temperature, humidity, and light.

Generally, methyl-D-galactosides are considered stable compounds.[4] However, like many carbohydrates, they can be susceptible to hydrolysis of the glycosidic bond under certain conditions. The anomeric configuration (α or β) can also influence the stability of the glycoside.

This guide outlines the methodologies for systematically evaluating the stability of this compound powder through forced degradation studies, long-term and accelerated stability testing, and hygroscopicity assessment, in line with established principles for pharmaceutical compounds.

Recommended Storage Conditions

Based on information from various suppliers, the following general storage conditions are recommended for this compound powder to ensure its long-term stability.

ParameterRecommendationRationale
Temperature 2°C to 8°CRefrigeration minimizes the rate of potential degradation reactions.
Humidity Store in a dry environmentThis compound can be hygroscopic; minimizing moisture exposure prevents caking and potential hydrolysis.
Light Protect from lightWhile not highly sensitive to light, protection from UV and visible light is a standard precaution to prevent photochemical degradation.
Atmosphere Store in a tightly sealed containerPrevents exposure to moisture and atmospheric contaminants.

Experimental Protocols for Stability Assessment

The following sections detail the experimental protocols for a comprehensive stability assessment of this compound powder. These protocols are based on general guidelines for stability testing of pharmaceutical ingredients.

Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade the sample to identify potential degradation products and to establish the intrinsic stability of the molecule.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Weigh this compound Powder dissolve Dissolve in appropriate solvent (e.g., water, methanol) prep->dissolve acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) dissolve->acid Expose to stress base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) dissolve->base Expose to stress oxidation Oxidation (e.g., 3% H2O2, RT) dissolve->oxidation Expose to stress thermal Thermal Stress (e.g., 80°C) dissolve->thermal Expose to stress photo Photolytic Stress (ICH Q1B guidelines) dissolve->photo Expose to stress hplc Stability-Indicating HPLC-UV/MS acid->hplc Analyze at time points base->hplc Analyze at time points oxidation->hplc Analyze at time points thermal->hplc Analyze at time points photo->hplc Analyze at time points characterization Characterize Degradation Products (MS, NMR) hplc->characterization

Caption: Workflow for forced degradation studies.

  • Acid and Base Hydrolysis:

    • Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., purified water or methanol).

    • For acid hydrolysis, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • For base hydrolysis, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Incubate the solutions at 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots before analysis.

    • Analyze by a stability-indicating HPLC method.

  • Oxidative Degradation:

    • Prepare a 1 mg/mL solution of this compound.

    • Add a sufficient volume of 30% hydrogen peroxide to achieve a final concentration of 3% H2O2.

    • Store the solution at room temperature, protected from light.

    • Withdraw aliquots at specified time points.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Place a known amount of this compound powder in a controlled temperature oven at 80°C.

    • At specified time points, remove samples, allow them to cool to room temperature, and prepare solutions for HPLC analysis.

  • Photolytic Degradation:

    • Expose this compound powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be kept in the dark under the same temperature and humidity conditions.

    • Analyze the samples by HPLC.

Accelerated and Real-Time Stability Testing

These studies are designed to predict the shelf life of the product under normal storage conditions.

Long_Term_Stability_Workflow cluster_setup Study Setup cluster_conditions Storage Conditions cluster_testing Testing cluster_evaluation Data Evaluation package Package this compound Powder in intended container place Place in Stability Chambers package->place real_time Real-Time (e.g., 5°C ± 3°C) place->real_time accelerated Accelerated (e.g., 25°C/60% RH) place->accelerated pull_samples Pull Samples at Scheduled Time Points real_time->pull_samples accelerated->pull_samples analytical_tests Perform Analytical Tests (Appearance, Assay, Purity, Moisture) pull_samples->analytical_tests data_analysis Analyze Data and Determine Degradation Rate analytical_tests->data_analysis shelf_life Establish Re-test Period/ Shelf Life data_analysis->shelf_life

Caption: Workflow for accelerated and real-time stability testing.

  • Sample Preparation:

    • Use at least three different batches of this compound powder.

    • Package the powder in the proposed container closure system.

  • Storage Conditions:

    • Real-Time: 5°C ± 3°C for a minimum of 12 months.

    • Accelerated: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 6 months.

  • Testing Schedule:

    • Real-Time: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Analytical Tests:

    • Appearance: Visual inspection for changes in color and physical state.

    • Assay and Purity: A stability-indicating HPLC method to determine the amount of this compound and any degradation products.

    • Moisture Content: Karl Fischer titration.

Hygroscopicity Testing

This protocol determines the tendency of the powder to absorb moisture from the atmosphere.

  • Dry a known amount of this compound powder in a vacuum oven at 40°C until a constant weight is achieved.

  • Place the dried sample in a controlled humidity chamber.

  • Expose the sample to a series of increasing relative humidity (RH) levels at a constant temperature (e.g., 25°C), for example, 20%, 40%, 60%, 80%, and 90% RH.

  • Allow the sample to equilibrate at each RH level and record the weight change.

  • Plot the percentage weight gain against the relative humidity.

Data Presentation

The following tables are illustrative examples of how stability and hygroscopicity data for this compound powder can be presented.

Forced Degradation Data (Illustrative Example)
Stress ConditionDurationAssay of this compound (%)Total Impurities (%)Major Degradation Product (RRT)
0.1 M HCl (60°C)24 hours92.57.50.85
0.1 M NaOH (60°C)24 hours95.14.90.92
3% H₂O₂ (RT)24 hours98.21.81.15
Thermal (80°C)48 hours99.10.9Not Detected
Photolytic1.2 M lux hours99.50.5Not Detected
Accelerated Stability Data (Illustrative Example for Batch A at 25°C/60% RH)
Time Point (Months)AppearanceAssay (%)Purity (%)Moisture Content (%)
0White powder99.899.90.15
3White powder99.799.80.18
6White powder99.699.70.21
Real-Time Stability Data (Illustrative Example for Batch A at 5°C)
Time Point (Months)AppearanceAssay (%)Purity (%)Moisture Content (%)
0White powder99.899.90.15
3White powder99.899.90.15
6White powder99.899.90.16
12White powder99.799.80.16
Hygroscopicity Data (Illustrative Example at 25°C)
Relative Humidity (%)% Weight GainClassification
200.1Non-hygroscopic
400.2Slightly hygroscopic
600.5Slightly hygroscopic
801.5Moderately hygroscopic
904.8Moderately hygroscopic

Conclusion

This compound powder is a generally stable compound when stored under appropriate conditions. The primary stability concerns are potential hydrolysis and hygroscopicity. The experimental protocols and data presentation formats provided in this guide offer a robust framework for a thorough stability evaluation. For critical applications, it is imperative that researchers and drug development professionals conduct their own stability studies on the specific batches of this compound being used, as purity and the presence of trace impurities can influence stability. Adherence to recommended storage conditions—refrigeration in a dry, dark environment within a tightly sealed container—is essential for preserving the quality and integrity of the compound.

References

Methodological & Application

Application Notes and Protocols for Utilizing Methyl-β-D-galactopyranoside in β-galactosidase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-galactosidase (EC 3.2.1.23) is a glycoside hydrolase enzyme that catalyzes the hydrolysis of β-galactosides into monosaccharides. In molecular biology, the E. coli lacZ gene, which encodes β-galactosidase, is a widely used reporter gene. The enzyme's activity is a critical measure in various research areas, including gene expression studies, drug screening, and understanding cellular processes like senescence.

Methyl-β-D-galactopyranoside is a non-chromogenic substrate for β-galactosidase. Its structural similarity to lactose, the natural substrate, makes it a valuable tool for studying enzyme kinetics and for use in assays where chromogenic or fluorogenic substrates may interfere with the experimental system.[1][2] This document provides detailed application notes and protocols for the use of Methyl-β-D-galactopyranoside in β-galactosidase activity assays.

Principle of the Assay

The enzymatic reaction involves the hydrolysis of Methyl-β-D-galactopyranoside by β-galactosidase to yield galactose and methanol.

Methyl-β-D-galactopyranoside + H₂O --(β-galactosidase)--> Galactose + Methanol

Since neither the substrate nor the products are colored or fluorescent, a secondary coupled assay is required to quantify the reaction product. This protocol focuses on the detection of methanol, one of the reaction products, using a commercially available methanol assay kit. This coupled assay provides a quantitative measure of β-galactosidase activity.

Advantages and Disadvantages of Methyl-β-D-galactopyranoside as a Substrate

The choice of substrate for a β-galactosidase assay is critical and depends on the specific application. While chromogenic and fluorogenic substrates offer ease of detection, non-chromogenic substrates like Methyl-β-D-galactopyranoside have their own set of advantages and disadvantages.

FeatureMethyl-β-D-galactopyranoside (Non-Chromogenic)ONPG (o-nitrophenyl-β-D-galactopyranoside) (Chromogenic)X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) (Chromogenic)
Detection Method Requires a secondary coupled assay (e.g., for methanol or galactose).[3][4]Direct colorimetric detection of the o-nitrophenol product at 420 nm.[5]Histochemical staining resulting in an insoluble blue precipitate.[1]
Quantitative Analysis Readily quantifiable with a suitable coupled assay.Easily quantifiable using a spectrophotometer.[5]Primarily qualitative (blue/white screening), though can be adapted for quantitative analysis.
Interference Less likely to interfere with downstream applications or other fluorescent/colored compounds in the sample.The yellow product can interfere with other colorimetric or fluorometric measurements.The insoluble precipitate is not suitable for solution-based quantitative assays.
Cost Can be cost-effective, though the coupled assay adds to the overall expense.Generally inexpensive and widely available.[5]Relatively expensive.
Sensitivity Dependent on the sensitivity of the coupled assay.Moderate sensitivity.High sensitivity for in situ staining.
Applications Enzyme kinetics, inhibitor screening, studies where chromogenic substrates are undesirable.Reporter gene assays, enzyme purification, kinetic studies.Blue-white screening in molecular cloning, histochemical staining of tissues and cells.

Quantitative Data

Kinetic Parameters of β-galactosidase

The Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) are crucial parameters for characterizing enzyme-substrate interactions. While extensive data is available for common chromogenic and natural substrates, specific kinetic parameters for E. coli β-galactosidase with Methyl-β-D-galactopyranoside are not readily found in published literature. Researchers may need to determine these parameters empirically. A protocol for this determination is provided below. For comparison, the kinetic parameters for other common substrates are presented.

SubstrateKm (mM)Vmax (µmol/min/mg)Enzyme Source
Methyl-β-D-galactopyranoside Not readily available in literatureNot readily available in literatureE. coli
o-nitrophenyl-β-D-galactopyranoside (ONPG)0.24 - 6.6440.0864 - 147.5Aspergillus oryzae, Lactobacillus plantarum[4][6]
Lactose23.2810.88Lactobacillus plantarum[6]

Experimental Protocols

Protocol 1: β-Galactosidase Activity Assay using Methyl-β-D-galactopyranoside and a Coupled Methanol Detection Kit

This protocol describes a method to determine β-galactosidase activity by quantifying the amount of methanol produced from the hydrolysis of Methyl-β-D-galactopyranoside.

Materials:

  • β-galactosidase enzyme solution (or cell lysate containing the enzyme)

  • Methyl-β-D-galactopyranoside solution (substrate)

  • Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.3, 1 mM MgCl₂, 50 mM β-mercaptoethanol)

  • Methanol Assay Kit (e.g., Sigma-Aldrich MAK353 or similar)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 450 nm

  • Incubator at 37°C

Procedure:

  • Prepare the β-galactosidase Reaction Mix:

    • In a microcentrifuge tube, prepare a reaction mix for the desired number of assays. For each reaction, combine:

      • 80 µL of Assay Buffer

      • 10 µL of Methyl-β-D-galactopyranoside solution (concentration to be optimized, e.g., 100 mM for a final concentration of 10 mM)

  • Enzyme Reaction:

    • Add 10 µL of the β-galactosidase enzyme solution or cell lysate to the reaction mix.

    • Incubate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

    • Include a negative control with no enzyme.

  • Stop the Reaction:

    • Stop the enzymatic reaction by heating the samples to 95°C for 5-10 minutes. This will denature the β-galactosidase.

    • Centrifuge the samples to pellet any precipitate.

  • Methanol Detection:

    • Follow the manufacturer's instructions for the Methanol Assay Kit. This typically involves:

      • Preparing methanol standards.

      • Adding the reaction supernatant and standards to a 96-well plate.

      • Adding the methanol developer and enzyme mix from the kit.

      • Incubating for the recommended time at the specified temperature.

      • Measuring the absorbance at 450 nm.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Create a standard curve of absorbance versus methanol concentration.

    • Determine the concentration of methanol in the samples from the standard curve.

    • Calculate the β-galactosidase activity as the amount of methanol produced per unit time per amount of enzyme (e.g., in µmol/min/mg of protein).

Protocol 2: Determination of Km and Vmax for β-galactosidase with Methyl-β-D-galactopyranoside

This protocol outlines the steps to determine the kinetic parameters of β-galactosidase with Methyl-β-D-galactopyranoside.

Materials:

  • Purified β-galactosidase enzyme

  • A series of dilutions of Methyl-β-D-galactopyranoside (e.g., from 0.1 mM to 20 mM final concentration)

  • Assay Buffer

  • Methanol Assay Kit

  • 96-well microplate

  • Microplate reader

  • Incubator at 37°C

  • Graphing software (e.g., GraphPad Prism, Microsoft Excel)

Procedure:

  • Set up the Reactions:

    • Prepare a set of reactions with a fixed concentration of β-galactosidase and varying concentrations of Methyl-β-D-galactopyranoside.

    • For each substrate concentration, follow steps 1-3 of Protocol 1. It is crucial to ensure that the reaction time is short enough to measure the initial velocity (i.e., less than 10% of the substrate is consumed).

  • Quantify Methanol Production:

    • For each reaction, determine the amount of methanol produced using the Methanol Assay Kit as described in step 4 of Protocol 1.

  • Calculate Initial Velocities:

    • Calculate the initial reaction velocity (V₀) for each substrate concentration. The velocity should be expressed in terms of moles of product formed per unit time (e.g., µmol/min).

  • Data Analysis:

    • Plot the initial velocity (V₀) versus the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis software: V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

    • Alternatively, use a Lineweaver-Burk plot (1/V₀ vs 1/[S]) to determine Km and Vmax from the x- and y-intercepts of the linear fit.

Visualizations

Experimental_Workflow_Beta_Galactosidase_Assay cluster_reaction β-galactosidase Reaction cluster_detection Methanol Detection (Coupled Assay) cluster_analysis Data Analysis Reaction_Mix Prepare Reaction Mix (Assay Buffer + Methyl-β-D-galactopyranoside) Add_Enzyme Add β-galactosidase or Cell Lysate Reaction_Mix->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop Reaction (Heat Inactivation) Incubate->Stop_Reaction Add_Supernatant Add Reaction Supernatant to 96-well Plate Stop_Reaction->Add_Supernatant Prepare_Standards Prepare Methanol Standards Prepare_Standards->Add_Supernatant Add_Reagents Add Methanol Assay Kit Reagents Add_Supernatant->Add_Reagents Incubate_Detection Incubate Add_Reagents->Incubate_Detection Read_Absorbance Read Absorbance at 450 nm Incubate_Detection->Read_Absorbance Standard_Curve Generate Standard Curve Read_Absorbance->Standard_Curve Calculate_Methanol Calculate Methanol Concentration Standard_Curve->Calculate_Methanol Calculate_Activity Calculate β-galactosidase Activity Calculate_Methanol->Calculate_Activity

Caption: Workflow for β-galactosidase assay using Methyl-β-D-galactopyranoside.

Senescence_Pathway cluster_stimuli Senescence-Inducing Stimuli cluster_pathways Signaling Pathways DNA_damage DNA Damage p53_p21 p53/p21 Pathway DNA_damage->p53_p21 p16_Rb p16/pRB Pathway DNA_damage->p16_Rb Telomere_shortening Telomere Shortening Telomere_shortening->p53_p21 Telomere_shortening->p16_Rb Oncogene_activation Oncogene Activation Oncogene_activation->p53_p21 Oncogene_activation->p16_Rb Cell_Cycle_Arrest Cell Cycle Arrest p53_p21->Cell_Cycle_Arrest p16_Rb->Cell_Cycle_Arrest SAHF Senescence-Associated Heterochromatin Foci (SAHF) Cell_Cycle_Arrest->SAHF SASP Senescence-Associated Secretory Phenotype (SASP) Cell_Cycle_Arrest->SASP SA_beta_gal Increased Senescence-Associated β-galactosidase (SA-β-gal) Activity Cell_Cycle_Arrest->SA_beta_gal

Caption: Simplified signaling pathway leading to cellular senescence.

Troubleshooting

ProblemPossible CauseSolution
High background in methanol assay Contamination of reagents with methanol or other alcohols.Use high-purity water and reagents. Ensure dedicated labware for the methanol assay. Run a "no enzyme" control to determine the background from the substrate and buffer.
Low or no β-galactosidase activity Inactive enzyme.Ensure proper storage and handling of the enzyme. Check the activity with a known chromogenic substrate like ONPG.
Incorrect assay conditions (pH, temperature).Optimize the pH and temperature of the assay buffer for your specific β-galactosidase.
Insufficient incubation time.Increase the incubation time for the β-galactosidase reaction.
Non-linear reaction rate Substrate depletion.Ensure that less than 10-15% of the substrate is consumed during the assay to measure the initial velocity accurately. Dilute the enzyme or shorten the incubation time.
Enzyme instability.Check the stability of the enzyme under the assay conditions.
Inconsistent results Pipetting errors.Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes.
Temperature fluctuations.Ensure a constant and uniform temperature during incubation.

Conclusion

Methyl-β-D-galactopyranoside is a valuable substrate for β-galactosidase assays, particularly in applications where chromogenic or fluorogenic substrates are not suitable. Although its use requires a coupled assay for product detection, this approach can provide robust and quantitative data for enzyme activity and kinetics. The protocols provided here offer a framework for researchers to utilize Methyl-β-D-galactopyranoside in their studies of β-galactosidase.

References

Application Notes and Protocols for Inducing lacZ Gene Expression with Methyl-β-D-thiogalactopyranoside (TMG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the induction of lacZ gene expression in Escherichia coli using Methyl-β-D-thiogalactopyranoside (TMG), a gratuitous inducer of the lac operon. It includes a comprehensive experimental procedure for induction and subsequent measurement of β-galactosidase activity, alongside quantitative data comparing the efficacy of TMG with the more commonly used inducer, Isopropyl β-D-1-thiogalactopyranoside (IPTG). Additionally, signaling pathways and experimental workflows are visually represented to facilitate a clear understanding of the underlying mechanisms and procedures.

Introduction

The Escherichia coli lac operon is a cornerstone of molecular biology, frequently employed for the controlled expression of recombinant proteins. The lacZ gene, encoding the enzyme β-galactosidase, is a widely used reporter gene. Induction of the lac operon is typically achieved using gratuitous inducers, which are structural analogs of allolactose, the natural inducer. These synthetic inducers are advantageous as they are not metabolized by the cell, ensuring a more stable concentration and sustained induction.[1]

While IPTG is the most common inducer, Methyl-β-D-thiogalactopyranoside (TMG), another allolactose analog, also serves as an effective inducer.[2] Understanding the specific characteristics and protocol for TMG-mediated induction is crucial for optimizing protein expression systems and for studies where an alternative to IPTG may be required. This application note provides a systematic guide to using TMG for lacZ gene expression and a comparison of its induction profile with that of IPTG.

Signaling Pathway of lac Operon Induction

The induction of the lac operon by TMG follows the canonical model of negative inducible regulation. In the absence of an inducer, the LacI repressor protein binds to the operator region of the lac operon, physically obstructing RNA polymerase from initiating transcription of the structural genes, including lacZ.[1] When TMG is introduced, it is transported into the cell, primarily via the lactose permease (LacY).[3] Inside the cell, TMG binds to the LacI repressor, causing a conformational change that reduces the repressor's affinity for the operator. The repressor then detaches from the operator, allowing RNA polymerase to bind to the promoter and transcribe the lacZ, lacY, and lacA genes.

lac_operon_induction cluster_cell E. coli Cytoplasm cluster_operon lac Operon TMG_out TMG (extracellular) LacY LacY Permease TMG_out->LacY Transport TMG_in TMG (intracellular) LacY->TMG_in LacI LacI Repressor TMG_in->LacI Binding & Inactivation promoter Promoter operator Operator mRNA mRNA promoter->mRNA Transcription lacZ lacZ lacY_gene lacY lacA lacA LacI->operator Repression (No TMG) RNAP RNA Polymerase RNAP->promoter Binding bGal β-galactosidase mRNA->bGal Translation

Figure 1: TMG-mediated induction of the lac operon.

Experimental Protocols

Materials
  • E. coli strain containing a lacZ reporter construct.

  • Luria-Bertani (LB) broth.

  • Appropriate antibiotic for plasmid selection.

  • Methyl-β-D-thiogalactopyranoside (TMG) stock solution (e.g., 100 mM in sterile water).

  • Z-Buffer (per 50 mL): 0.80g Na₂HPO₄·7H₂O, 0.28g NaH₂PO₄·H₂O, 0.5 mL 1M KCl, 0.05 mL 1M MgSO₄. Adjust pH to 7.0 and bring to 50 mL with H₂O. Add 0.135 mL β-mercaptoethanol just before use.[4]

  • o-nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in Z-buffer).[4]

  • 0.1% Sodium Dodecyl Sulfate (SDS).[4]

  • Chloroform.[4]

  • 1 M Sodium Carbonate (Na₂CO₃).[4]

  • Spectrophotometer.

Protocol for TMG Induction and β-Galactosidase Assay (Miller Assay)

This protocol is adapted from the classic Miller assay for measuring β-galactosidase activity.[4]

Day 1: Overnight Culture

  • Inoculate a single colony of the E. coli strain into 5 mL of LB broth containing the appropriate antibiotic.

  • Incubate overnight at 37°C with shaking.

Day 2: Induction and Assay

  • Dilute the overnight culture 1:100 into fresh LB broth with antibiotic.

  • Grow the culture at 37°C with shaking to the mid-log phase (OD₆₀₀ of approximately 0.4-0.6).

  • Once the desired cell density is reached, add TMG to the culture to the desired final concentration (e.g., 50 µM, 100 µM, 250 µM, 500 µM).[3]

  • Continue to incubate the culture at 37°C with shaking for the desired induction period (e.g., 2-4 hours).

  • Take a 1 mL aliquot of the induced culture and measure the OD₆₀₀.

  • To permeabilize the cells, add 2 drops of chloroform and 1 drop of 0.1% SDS to the 1 mL aliquot. Vortex for 10 seconds.[5]

  • Equilibrate the tubes at 28°C for 5 minutes.[4]

  • Start the enzymatic reaction by adding 0.2 mL of ONPG solution (4 mg/mL). Vortex and start a timer.[4]

  • Incubate at 28°C until a sufficient yellow color has developed.[4]

  • Stop the reaction by adding 0.5 mL of 1 M Na₂CO₃. Record the reaction time.[4]

  • Centrifuge the tubes to pellet cell debris.

  • Measure the absorbance of the supernatant at 420 nm (A₄₂₀) and 550 nm (A₅₅₀). The A₅₅₀ reading is to correct for light scattering by cell debris.[5]

Calculation of β-Galactosidase Activity (Miller Units)

The activity of β-galactosidase is expressed in Miller Units, calculated using the following formula:

Miller Units = 1000 × [A₄₂₀ – (1.75 × A₅₅₀)] / (Time × Volume × OD₆₀₀)

Where:

  • Time is the reaction time in minutes.

  • Volume is the volume of the culture used in the assay in mL (in this case, 1 mL).

  • OD₆₀₀ is the optical density of the culture at 600 nm.

  • The factor of 1.75 is a correction for the light scattering of cell debris at 420 nm.

Experimental Workflow

experimental_workflow start Start overnight Inoculate overnight culture start->overnight dilute Dilute culture 1:100 overnight->dilute grow Grow to mid-log phase (OD600 ~0.4-0.6) dilute->grow induce Add TMG to desired concentration grow->induce incubate Incubate for induction period induce->incubate measure_od Measure OD600 of induced culture incubate->measure_od permeabilize Permeabilize cells (Chloroform/SDS) measure_od->permeabilize equilibrate Equilibrate at 28°C permeabilize->equilibrate add_onpg Add ONPG to start reaction equilibrate->add_onpg incubate_reaction Incubate until yellow color develops add_onpg->incubate_reaction stop_reaction Stop reaction with Na2CO3 incubate_reaction->stop_reaction centrifuge Centrifuge to pellet debris stop_reaction->centrifuge measure_abs Measure A420 and A550 centrifuge->measure_abs calculate Calculate Miller Units measure_abs->calculate end End calculate->end

Figure 2: Workflow for TMG induction and β-galactosidase assay.

Data Presentation

The following tables summarize the quantitative data on β-galactosidase activity in E. coli LJ110 induced with various concentrations of TMG and IPTG. The data is adapted from a systematic comparison study.[3]

Table 1: β-Galactosidase Activity with TMG Induction

TMG Concentration (µM)Time (hours)β-Galactosidase Activity (Miller Units)
501~100
502~200
504~400
1001~200
1002~400
1004~700
2501~400
2502~800
2504~1200
5001~500
5002~1000
5004~1500

Table 2: β-Galactosidase Activity with IPTG Induction

IPTG Concentration (µM)Time (hours)β-Galactosidase Activity (Miller Units)
51~150
52~300
54~500
101~300
102~600
104~1000
151~450
152~900
154~1400
201~550
202~1100
204~1600

Discussion and Conclusion

The data indicates that both TMG and IPTG are effective inducers of lacZ expression. However, a key difference is that bimodal induction (where only a fraction of the cell population is induced) occurs at approximately ten-fold lower concentrations with IPTG compared to TMG.[3][6] This suggests that at lower concentrations, IPTG is more efficient at initiating the positive feedback loop of LacY permease expression.

It has also been observed that high concentrations of TMG can have an inhibitory effect on the growth rate of E. coli, an effect that is not as pronounced with IPTG.[3] This toxicity is likely due to the accumulation of TMG within the cell via the LacY permease.

References

Application of Methyl-D-galactoside in Enzyme Kinetics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl-β-D-galactopyranoside is a structural analog of lactose and a valuable tool in the field of enzyme kinetics, particularly for studies involving β-galactosidase. Its primary applications lie in its ability to act as a competitive inhibitor and a weak substrate for this enzyme. This allows for the detailed investigation of enzyme-substrate interactions, the determination of key kinetic parameters, and the screening of potential therapeutic agents that target β-galactosidase activity. β-galactosidase is a critical enzyme in cellular metabolism and is also widely used as a reporter gene in molecular biology. Understanding its kinetics is therefore fundamental to various research and development endeavors.

This document provides detailed application notes and experimental protocols for the use of Methyl-β-D-galactoside in β-galactosidase kinetics studies.

Core Applications

Methyl-β-D-galactoside is primarily utilized in two main capacities in enzyme kinetics:

  • Competitive Inhibitor: Due to its structural similarity to the natural substrate lactose, Methyl-β-D-galactoside can bind to the active site of β-galactosidase without undergoing a catalytic reaction. This reversible binding competes with the binding of the actual substrate, allowing for the determination of the inhibitor constant (Ki). This is crucial for understanding the affinity of different compounds for the enzyme's active site and for the development of targeted inhibitors.

  • Substrate: Although a much weaker substrate than lactose or its chromogenic analog o-nitrophenyl-β-D-galactopyranoside (ONPG), Methyl-β-D-galactoside can be hydrolyzed by β-galactosidase.[1] Studying the kinetics of this slow reaction can provide insights into the catalytic mechanism and the substrate specificity of the enzyme. Its use as a substrate allows for the determination of the Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).

Data Presentation

Table 1: Kinetic Parameters for β-galactosidase Substrates

SubstrateKm (mM)Vmax (relative)
o-nitrophenyl-β-D-galactopyranoside (ONPG)0.24High
Lactose23.28Moderate
Methyl-β-D-galactopyranosideTo be determinedLow

Table 2: Inhibition Constants for β-galactosidase Competitive Inhibitors

InhibitorKi (mM)
Methyl-β-D-galactopyranosideTo be determined
Galactose~25
Isopropyl-β-D-1-thiogalactopyranoside (IPTG)4.2

Experimental Protocols

Protocol 1: Determination of the Inhibitor Constant (Ki) of Methyl-β-D-galactoside for β-galactosidase using a Competitive Inhibition Assay

This protocol describes how to determine the Ki of Methyl-β-D-galactoside as a competitive inhibitor of β-galactosidase using the chromogenic substrate ONPG.

Materials:

  • β-galactosidase (from E. coli)

  • Methyl-β-D-galactopyranoside

  • o-nitrophenyl-β-D-galactopyranoside (ONPG)

  • Z-Buffer (0.1 M sodium phosphate buffer, pH 7.0, containing 10 mM KCl, 1 mM MgSO4, and 50 mM β-mercaptoethanol)

  • Stop Solution (1 M Sodium Carbonate - Na2CO3)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 420 nm

  • Incubator at 37°C

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of β-galactosidase in Z-Buffer. The final concentration in the assay should result in a linear reaction rate for at least 10 minutes.

    • Prepare a stock solution of ONPG in Z-Buffer (e.g., 4 mg/mL).

    • Prepare a series of dilutions of Methyl-β-D-galactopyranoside in Z-Buffer. The concentration range should bracket the expected Ki (a starting point could be a range from 0 to 100 mM, based on the Ki of galactose).

    • Prepare a series of dilutions of ONPG in Z-Buffer.

  • Set up the Assay Plate:

    • In a 96-well plate, set up reactions with varying concentrations of both the substrate (ONPG) and the inhibitor (Methyl-β-D-galactopyranoside).

    • Each reaction well should contain:

      • A fixed volume of Z-Buffer.

      • A fixed volume of the appropriate Methyl-β-D-galactopyranoside dilution (including a zero-inhibitor control).

      • A fixed volume of the appropriate ONPG dilution.

    • The total volume in each well should be kept constant by adjusting the volume of Z-Buffer.

  • Initiate the Enzymatic Reaction:

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding a fixed volume of the β-galactosidase solution to each well.

  • Monitor the Reaction:

    • Immediately begin measuring the absorbance at 420 nm at regular time intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader.

  • Stop the Reaction (for endpoint assay):

    • Alternatively, for a simpler endpoint assay, allow the reaction to proceed for a fixed amount of time (e.g., 10 minutes) during which the reaction is linear.

    • Stop the reaction by adding a volume of 1 M Na2CO3 to each well.

    • Measure the final absorbance at 420 nm.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentrations from the linear portion of the absorbance vs. time plot.

    • Create a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration.

    • In the presence of a competitive inhibitor, the Vmax will remain unchanged, while the apparent Km will increase. The lines on the Lineweaver-Burk plot will intersect at the y-axis.

    • The Ki can be determined from a secondary plot of the slope of each line from the Lineweaver-Burk plot versus the inhibitor concentration, or by using the following equation:

      • Apparent Km = Km * (1 + [I]/Ki) where [I] is the inhibitor concentration.

Protocol 2: Determination of the Michaelis Constant (Km) of Methyl-β-D-galactoside as a Substrate for β-galactosidase

This protocol outlines the procedure to determine the Km of β-galactosidase when Methyl-β-D-galactoside is used as the substrate. The product, galactose, can be quantified using a coupled enzyme assay (e.g., with galactose dehydrogenase).

Materials:

  • β-galactosidase

  • Methyl-β-D-galactopyranoside

  • Galactose Dehydrogenase

  • NAD+

  • Reaction Buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.5)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

  • Incubator at 37°C

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of β-galactosidase in the reaction buffer.

    • Prepare a series of dilutions of Methyl-β-D-galactopyranoside in the reaction buffer.

    • Prepare a solution of galactose dehydrogenase and NAD+ in the reaction buffer.

  • Set up the Assay Plate:

    • In a 96-well plate, add the following to each well:

      • A fixed volume of the galactose dehydrogenase and NAD+ solution.

      • A fixed volume of the appropriate Methyl-β-D-galactopyranoside dilution.

  • Initiate the Enzymatic Reaction:

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding a fixed volume of the β-galactosidase solution to each well.

  • Monitor the Reaction:

    • Immediately begin measuring the absorbance at 340 nm at regular time intervals. The increase in absorbance corresponds to the formation of NADH, which is proportional to the amount of galactose produced.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each substrate concentration.

    • Create a Michaelis-Menten plot (V₀ vs. [S]) and a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).

    • Determine the Km and Vmax from these plots using non-linear regression for the Michaelis-Menten plot or linear regression for the Lineweaver-Burk plot.

Visualizations

Competitive_Inhibition_Mechanism E Enzyme (E) (β-galactosidase) ES Enzyme-Substrate Complex (ES) E->ES k1 EI Enzyme-Inhibitor Complex (EI) E->EI k3 S Substrate (S) (ONPG) I Inhibitor (I) (Methyl-β-D-galactoside) ES->E k-1 P Product (P) + Enzyme (E) ES->P k2 EI->E k-3

Caption: Molecular mechanism of competitive inhibition of β-galactosidase.

Experimental_Workflow prep Prepare Reagents: - β-galactosidase - ONPG (Substrate) - Methyl-β-D-galactoside (Inhibitor) - Buffers setup Set up 96-well plate: Varying [Substrate] and [Inhibitor] prep->setup preincubate Pre-incubate plate at 37°C setup->preincubate start Initiate reaction with Enzyme preincubate->start measure Measure Absorbance at 420 nm (Kinetic or Endpoint) start->measure analyze Data Analysis: - Calculate V₀ - Generate Lineweaver-Burk Plot measure->analyze determine Determine Ki analyze->determine

Caption: Experimental workflow for determining the Ki of a competitive inhibitor.

References

High-Yield Synthesis of Methyl-D-galactopyranosides: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-yield synthesis of methyl-D-galactopyranosides. These compounds are crucial building blocks in medicinal chemistry and glycobiology, serving as precursors for synthesizing biologically active molecules, including enzyme inhibitors and immunomodulators. This guide focuses on three prominent synthetic methodologies: Microwave-assisted Fischer Glycosidation, the Koenigs-Knorr reaction, and Enzymatic Synthesis using β-galactosidase.

Overview of Synthetic Methodologies

The selection of a synthetic route for methyl-D-galactopyranosides depends on the desired anomeric purity, yield, scalability, and the availability of starting materials and reagents. This guide outlines both classical and modern techniques to provide a comprehensive resource for researchers.

  • Fischer Glycosidation: This is a direct and acid-catalyzed reaction between D-galactose and methanol. While traditionally a lengthy process, the advent of microwave-assisted synthesis has dramatically reduced reaction times and improved yields. This method typically favors the formation of the thermodynamically more stable α-anomer.[1][2]

  • Koenigs-Knorr Reaction: A classical method for glycosidic bond formation, the Koenigs-Knorr reaction involves the coupling of a glycosyl halide (e.g., acetobromogalactose) with an alcohol in the presence of a heavy metal salt promoter, such as silver carbonate or cadmium carbonate.[3][4] This reaction is known for its stereospecificity, generally proceeding with inversion of configuration at the anomeric center, making it a reliable method for obtaining β-glycosides when a participating protecting group is present at the C-2 position.[3]

  • Enzymatic Synthesis: Leveraging the transglycosylation activity of enzymes like β-galactosidase offers a green and highly selective alternative for the synthesis of β-galactosides.[5] This method proceeds under mild reaction conditions, often with high regioselectivity and stereoselectivity, minimizing the need for protecting group strategies.[6]

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the key quantitative data for the different synthetic approaches to provide an easy comparison for selecting the most suitable method.

MethodTypical YieldAnomeric Selectivity (α:β)Reaction TimeKey AdvantagesKey Disadvantages
Microwave-assisted Fischer Glycosidation 70-85%[7]Predominantly α (e.g., 8:1 with propargyl alcohol)[7]Minutes[1]Rapid, simple, good yieldsMixture of anomers, requires microwave reactor
Koenigs-Knorr Reaction 50-60%[4]High β-selectivity (with C-2 participating group)[3]HoursHigh stereoselectivity for β-anomerRequires stoichiometric heavy metal promoters, multi-step starting material preparation
Enzymatic Synthesis (β-galactosidase) Moderate to HighHigh β-selectivityHours to DaysHigh stereoselectivity, mild conditions, environmentally friendlyEnzyme cost and stability, potential for hydrolysis as a side reaction

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Protocol 1: Microwave-Assisted Fischer Glycosidation of D-Galactose

This protocol is adapted from studies on microwave-accelerated Fischer glycosylation and offers a rapid and efficient synthesis of methyl-α-D-galactopyranoside.[1]

Materials:

  • D-Galactose

  • Anhydrous Methanol

  • Amberlite IRN 120 H+ resin

  • Microwave reactor vials (pressure-rated)

  • Teflon septa

  • Rotary evaporator

  • Crystallization dish

Procedure:

  • In a pressure-rated microwave vial, combine D-galactose (0.1 g, 0.56 mmol), Amberlite IRN 120 H+ resin (0.1 g), and anhydrous methanol (1 mL).

  • Seal the vial securely with a Teflon septum.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at 120°C for 10 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Filter the reaction mixture to remove the Amberlite resin.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a syrup.

  • Purify the crude product by recrystallization from methanol to yield methyl-α-D-galactopyranoside as a white solid.

Protocol 2: Koenigs-Knorr Synthesis of Methyl-β-D-galactopyranoside

This protocol describes the synthesis of methyl-β-D-galactopyranoside from acetobromogalactose using silver carbonate as a promoter, based on the classical Koenigs-Knorr methodology.[3]

Materials:

  • Acetobromo-α-D-galactose

  • Anhydrous Methanol

  • Silver Carbonate

  • Anhydrous Dichloromethane

  • Molecular sieves (4Å)

  • Celite

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • To a solution of acetobromo-α-D-galactose (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (e.g., argon or nitrogen), add activated 4Å molecular sieves and stir for 30 minutes at room temperature.

  • Add anhydrous methanol (1.2 mmol) to the mixture and stir for another 15 minutes.

  • Add silver carbonate (1.5 mmol) to the reaction mixture in one portion.

  • Stir the reaction mixture vigorously at room temperature in the dark for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of Celite to remove the silver salts and molecular sieves.

  • Wash the Celite pad with additional dichloromethane.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the per-O-acetylated methyl-β-D-galactopyranoside.

  • For deacetylation, dissolve the purified product in anhydrous methanol and add a catalytic amount of sodium methoxide. Stir at room temperature until deacetylation is complete (monitored by TLC).

  • Neutralize the reaction with an acidic resin (e.g., Amberlite IR-120 H+), filter, and concentrate the filtrate to yield methyl-β-D-galactopyranoside.

Protocol 3: Enzymatic Synthesis of Methyl-β-D-galactopyranoside

This protocol is adapted from procedures utilizing the transglycosylation activity of β-galactosidase from Aspergillus oryzae to synthesize β-galactosides.[5][8]

Materials:

  • Lactose (as the galactose donor)

  • Methanol (as the acceptor)

  • β-galactosidase from Aspergillus oryzae

  • Sodium acetate buffer (e.g., 50 mM, pH 5.0)

  • Incubator/shaker

  • System for reaction quenching (e.g., boiling water bath)

  • Chromatography system for purification (e.g., size-exclusion or silica gel)

Procedure:

  • Prepare a reaction mixture containing lactose (e.g., 100 mM) and methanol (e.g., 500 mM) in 50 mM sodium acetate buffer (pH 5.0).

  • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C).

  • Initiate the reaction by adding β-galactosidase from Aspergillus oryzae to a final concentration of approximately 6 U/mL.

  • Incubate the reaction mixture with gentle agitation for 24-48 hours. Monitor the formation of the product periodically by TLC or HPLC.

  • Terminate the reaction by heating the mixture in a boiling water bath for 5-10 minutes to denature the enzyme.

  • Centrifuge the mixture to remove the denatured protein.

  • Purify the supernatant, which contains the desired methyl-β-D-galactopyranoside, along with unreacted substrates and byproducts, using a suitable chromatography method (e.g., size-exclusion chromatography to separate mono- and disaccharides, followed by silica gel chromatography if necessary).

Mandatory Visualizations

This section provides diagrams created using Graphviz (DOT language) to illustrate the described chemical pathways and experimental workflows.

Fischer_Glycosidation cluster_reaction Fischer Glycosidation Galactose D-Galactose Protonated_Galactose Protonated Galactose Galactose->Protonated_Galactose + H+ Methanol Methanol (CH3OH) Hemiacetal Methyl Galactofuranoside (Kinetic Product) Methanol->Hemiacetal Oxocarbenium Oxocarbenium Ion Protonated_Galactose->Oxocarbenium - H2O Oxocarbenium->Hemiacetal + CH3OH Pyranoside Methyl Galactopyranoside (Thermodynamic Product) Hemiacetal->Pyranoside Equilibration

Caption: Fischer Glycosidation Pathway of D-Galactose.

Koenigs_Knorr_Reaction cluster_reaction Koenigs-Knorr Reaction Acetobromogalactose Acetobromo-α-D-galactose Acyl_Oxonium Acyl-Oxonium Ion Intermediate Acetobromogalactose->Acyl_Oxonium + Ag2CO3 Methanol Methanol (CH3OH) Product Methyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside Methanol->Product Silver_Carbonate Silver Carbonate (Ag2CO3) Silver_Carbonate->Acyl_Oxonium Acyl_Oxonium->Product + CH3OH (SN2 attack) Final_Product Methyl-β-D-galactopyranoside Product->Final_Product Deacetylation

Caption: Koenigs-Knorr Reaction for Methyl-β-D-galactopyranoside Synthesis.

Experimental_Workflow Start Start: Select Synthesis Method Reaction_Setup Reaction Setup (Substrates, Reagents, Solvent) Start->Reaction_Setup Reaction Reaction (Heating/Microwave/Incubation) Reaction_Setup->Reaction Workup Reaction Workup (Filtration, Quenching, Extraction) Reaction->Workup Purification Purification (Crystallization, Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS, etc.) Purification->Analysis End End: Pure Methyl-D-galactopyranoside Analysis->End

Caption: General Experimental Workflow for Methyl-D-galactopyranoside Synthesis.

References

Application Notes and Protocols: Methyl-α-D-galactoside as a Carbon Source in Microbial Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl-α-D-galactoside is a glycoside that can serve as a carbon source for various microorganisms, particularly those possessing the necessary transport systems and enzymatic machinery for its uptake and metabolism. Its primary route of utilization involves transport into the cell, followed by enzymatic hydrolysis into galactose and methanol. The resulting galactose subsequently enters the central carbon metabolism, typically via the Leloir pathway. This application note provides detailed protocols for utilizing Methyl-α-D-galactoside in microbial cell culture, along with an overview of the relevant metabolic pathways and available quantitative data.

Metabolic Pathway of Methyl-α-D-galactoside

The utilization of Methyl-α-D-galactoside as a carbon source in microorganisms like Escherichia coli involves a series of steps, beginning with its transport across the cell membrane. This process is primarily mediated by the lactose permease (LacY), a proton symporter that cotransports a proton with the galactoside molecule.[1] Once inside the cell, Methyl-α-D-galactoside is hydrolyzed by the enzyme β-galactosidase, the product of the lacZ gene, into methanol and D-galactose.[2][3][4] The liberated D-galactose is then phosphorylated and channeled into the Leloir pathway, where it is ultimately converted to glucose-6-phosphate, a key intermediate in glycolysis.

Methyl_D_Galactoside_Metabolism MDG_ext Methyl-α-D-galactoside (extracellular) LacY Lactose Permease (LacY) MDG_ext->LacY Transport dummy1 Membrane Cell Membrane dummy2 MDG_int Methyl-α-D-galactoside (intracellular) LacY->MDG_int beta_gal β-Galactosidase (lacZ) MDG_int->beta_gal Hydrolysis Methanol Methanol beta_gal->Methanol Galactose D-Galactose beta_gal->Galactose Leloir Leloir Pathway Galactose->Leloir Glycolysis Glycolysis Leloir->Glycolysis

Fig. 1: Metabolic pathway of Methyl-α-D-galactoside.

Induction of the Lac Operon

Methyl-α-D-galactoside, similar to other β-galactosides, can act as an inducer of the lac operon in E. coli and other bacteria. The induction of the lac operon leads to the increased expression of the genes necessary for its metabolism, namely lacZ (β-galactosidase) and lacY (lactose permease). This positive feedback loop allows the cell to efficiently utilize available galactosides in the environment.

Lac_Operon_Induction cluster_operon lac Operon MDG Methyl-α-D-galactoside LacI LacI Repressor (active) MDG->LacI Binds to LacI_inactive LacI Repressor (inactive) LacI->LacI_inactive Operator Operator (lacO) LacI->Operator Binds & Blocks Transcription lacZYA lacZ, lacY, lacA genes Operator->lacZYA Promoter Promoter (lacP) Promoter->Operator RNA_Pol RNA Polymerase RNA_Pol->Promoter Binds RNA_Pol->lacZYA Transcription Transcription Transcription & Translation lacZYA->Transcription Enzymes β-Galactosidase, Permease, etc. Transcription->Enzymes

Fig. 2: Induction of the lac operon by Methyl-α-D-galactoside.

Quantitative Data

Table 1: Kinetic Parameters of the β-Methyl Galactoside Transport System in E. coli

SubstrateKm (µM)Vmax (nmol/min per mg protein)Ki (µM)
D-Galactose2.510-
D-Glycerol-β-D-galactoside5.012-
β-Methyl-D-galactoside0.858

Source: Adapted from Wilson, T. H., & Kashket, E. R. (1969). Properties of the entry and exit reactions of the beta-methyl galactoside transport system in Escherichia coli. Biochimica et Biophysica Acta (BBA) - Biomembranes, 173(3), 501–508.

Table 2: Relative Rates of Hydrolysis of β-Galactosides by E. coli β-Galactosidase

SubstrateRelative Rate of Hydrolysis (%)
o-Nitrophenyl-β-D-galactoside (ONPG)100
Phenyl-β-D-galactoside47
Lactose35

Note: Data for Methyl-α-D-galactoside is not explicitly provided in this source, but it is expected to be a substrate for β-galactosidase.

Experimental Protocols

Protocol 1: Preparation of Minimal Medium with Methyl-α-D-galactoside

This protocol describes the preparation of a defined minimal medium for the cultivation of microorganisms using Methyl-α-D-galactoside as the sole carbon source. The example provided is for M9 minimal medium.

Materials:

  • 5x M9 salts solution (64 g/L Na₂HPO₄·7H₂O, 15 g/L KH₂PO₄, 2.5 g/L NaCl, 5.0 g/L NH₄Cl)

  • 20% (w/v) Methyl-α-D-galactoside solution (sterile-filtered)

  • 1 M MgSO₄ solution (sterile)

  • 1 M CaCl₂ solution (sterile)

  • Sterile deionized water

Procedure:

  • To prepare 1 L of 1x M9 minimal medium, aseptically combine the following in a sterile container:

    • 200 mL of 5x M9 salts solution

    • Sterile deionized water to a final volume of 977 mL

  • Autoclave the diluted M9 salts solution.

  • Allow the solution to cool to room temperature.

  • Aseptically add the following sterile solutions:

    • 20 mL of 20% Methyl-α-D-galactoside solution (for a final concentration of 0.4%)

    • 2 mL of 1 M MgSO₄

    • 100 µL of 1 M CaCl₂

  • Mix the final solution gently but thoroughly. The medium is now ready for inoculation.

Protocol_1_Workflow Start Start Mix_Salts Combine 5x M9 Salts and Sterile Water Start->Mix_Salts Autoclave Autoclave Mix_Salts->Autoclave Cool Cool to Room Temp Autoclave->Cool Add_Supplements Aseptically Add: - Methyl-α-D-galactoside - MgSO₄ - CaCl₂ Cool->Add_Supplements Mix_Final Mix Gently Add_Supplements->Mix_Final End Medium Ready Mix_Final->End

Fig. 3: Workflow for preparing minimal medium.
Protocol 2: Comparative Microbial Growth Analysis

This protocol outlines a method for comparing the growth of a microbial strain on Methyl-α-D-galactoside with other carbon sources like glucose and lactose.

Materials:

  • Prepared minimal medium with either 0.4% Glucose, 0.4% Lactose, or 0.4% Methyl-α-D-galactoside as the sole carbon source.

  • Overnight culture of the microbial strain of interest grown in a nutrient-rich medium (e.g., LB broth).

  • Sterile centrifuge tubes.

  • Sterile minimal medium without a carbon source (for washing).

  • Spectrophotometer and cuvettes.

  • Shaking incubator.

  • Sterile culture flasks.

Procedure:

  • Inoculum Preparation: a. Inoculate 5 mL of nutrient-rich broth with a single colony of the microorganism and incubate overnight at the optimal temperature with shaking. b. Pellet the cells from the overnight culture by centrifugation (e.g., 5000 x g for 10 minutes). c. Discard the supernatant and wash the cell pellet twice with sterile minimal medium lacking a carbon source to remove any residual nutrient broth. d. Resuspend the final cell pellet in a small volume of the carbon-source-free minimal medium.

  • Growth Experiment: a. Inoculate flasks containing 50 mL of each of the prepared minimal media (Glucose, Lactose, Methyl-α-D-galactoside) with the washed cell suspension to an initial optical density at 600 nm (OD₆₀₀) of approximately 0.05. b. Include a control flask with minimal medium but no carbon source. c. Incubate all flasks at the optimal temperature with shaking (e.g., 37°C at 200 rpm for E. coli).

  • Data Collection: a. At regular time intervals (e.g., every hour for the first 8-12 hours, then less frequently), aseptically remove a small aliquot from each flask. b. Measure the OD₆₀₀ of each sample using the spectrophotometer. Use the corresponding sterile minimal medium as a blank.

  • Data Analysis: a. Plot the OD₆₀₀ values against time for each carbon source to generate growth curves. b. Calculate the specific growth rate (µ) for the exponential phase of each growth curve using the formula: µ = (ln(OD₂) - ln(OD₁)) / (t₂ - t₁). c. Determine the final biomass concentration (maximum OD₆₀₀) for each condition.

Protocol_2_Workflow Start Start Prepare_Inoculum Prepare Washed Inoculum Start->Prepare_Inoculum Inoculate_Flasks Inoculate Minimal Media with Different Carbon Sources Prepare_Inoculum->Inoculate_Flasks Incubate Incubate with Shaking Inoculate_Flasks->Incubate Measure_OD Measure OD₆₀₀ at Regular Intervals Incubate->Measure_OD Plot_Data Plot Growth Curves Measure_OD->Plot_Data Analyze Calculate Growth Rate and Final Biomass Plot_Data->Analyze End End Analyze->End

Fig. 4: Workflow for comparative growth analysis.

Conclusion

Methyl-α-D-galactoside can be a valuable tool for researchers studying microbial metabolism, gene regulation, and transport systems. While it may not be as rapidly metabolized as glucose, its ability to induce the lac operon and serve as a substrate for β-galactosidase makes it a useful compound for a variety of applications in microbiology and biotechnology. The protocols provided herein offer a foundation for incorporating Methyl-α-D-galactoside into microbial cell culture experiments. Further research is encouraged to generate comprehensive comparative data on its efficacy as a sole carbon source for a wider range of microorganisms.

References

Application Notes and Protocols for Methyl-D-galactoside in Glycosyltransferase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl-D-galactoside serves as a valuable acceptor substrate in glycosyltransferase assays, facilitating the study of enzyme kinetics, inhibitor screening, and the enzymatic synthesis of complex carbohydrates. Its simple structure and stability make it an ideal tool for characterizing galactosyltransferases, enzymes that play crucial roles in various biological processes, including cell adhesion, signaling, and immune responses. Dysregulation of galactosyltransferase activity is implicated in diseases such as cancer and inflammatory disorders, making these enzymes attractive targets for drug development.

These application notes provide detailed protocols for utilizing this compound in common glycosyltransferase assay formats, including bioluminescent, colorimetric, and chromatographic methods. The included data and visualizations offer a comprehensive guide for researchers in glycobiology and drug discovery.

Key Concepts in Glycosyltransferase Assays

Glycosyltransferases are enzymes that catalyze the transfer of a monosaccharide from a nucleotide-activated sugar donor to an acceptor molecule, which can be a carbohydrate, protein, or lipid. The general reaction can be summarized as:

Nucleotide-Sugar (Donor) + Acceptor → Glycosyl-Acceptor + Nucleotide

Assays are designed to measure the activity of the glycosyltransferase by detecting either the formation of the glycosylated product or the release of the nucleotide byproduct.

Data Presentation: Quantitative Analysis of Galactosyltransferase Activity

EnzymeAcceptor SubstrateDonor SubstrateKm (Acceptor) (mM)Vmax (µmol/min/mg)Assay MethodReference
β-1,4-GalactosyltransferaseMethyl-β-D-galactopyranosideUDP-Galactose[Hypothetical Value][Hypothetical Value]UDP-Glo™ Assay[Internal Data]
α-1,3-GalactosyltransferaseMethyl-α-D-galactopyranosideUDP-Galactose[Hypothetical Value][Hypothetical Value]HPLC-based Assay[Internal Data]

Experimental Protocols

Protocol 1: Bioluminescent Glycosyltransferase Assay using UDP-Glo™

This protocol is adapted for a generic β-1,4-galactosyltransferase and utilizes the UDP-Glo™ Glycosyltransferase Assay kit (Promega), which measures the amount of UDP produced in the glycosyltransferase reaction.[1][2]

Materials:

  • β-1,4-Galactosyltransferase (e.g., human recombinant)

  • Methyl-β-D-galactopyranoside (acceptor substrate)

  • UDP-Galactose (donor substrate)

  • UDP-Glo™ Glycosyltransferase Assay Kit (containing UDP Detection Reagent)

  • Reaction Buffer: 100 mM TRIS-HCl (pH 7.5), 12.5 mM MnCl₂[2]

  • White, flat-bottom 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of Methyl-β-D-galactopyranoside in ultrapure water.

    • Prepare a stock solution of UDP-Galactose in ultrapure water.

    • Prepare the UDP Detection Reagent according to the manufacturer's instructions.

  • Set up the Glycosyltransferase Reaction:

    • In a well of the assay plate, combine the following in a total volume of 10 µL:

      • 4 µL of substrate solution (containing Methyl-β-D-galactopyranoside and UDP-Galactose in reaction buffer)

      • 1 µL of test compound or vehicle (for inhibitor screening)

      • 5 µL of β-1,4-galactosyltransferase in reaction buffer (e.g., 0.75 ng/µL)[2]

    • Include controls: a no-enzyme control and a positive control with a known inhibitor.

  • Incubation:

    • Mix the plate gently and incubate at 37°C for 60 minutes.

  • UDP Detection:

    • Add 10 µL of UDP Detection Reagent to each well.

    • Mix the plate on a plate shaker for 60 seconds.

    • Incubate at room temperature for 60 minutes.

  • Measure Luminescence:

    • Measure the luminescence using a luminometer. The signal is proportional to the amount of UDP produced and thus to the enzyme activity.

experimental_workflow_udp_glo cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection reagent_prep Prepare Reagents (Substrates, Enzyme, Buffer) setup Set up Reaction in 96-well plate reagent_prep->setup incubation Incubate at 37°C setup->incubation add_udp_reagent Add UDP Detection Reagent incubation->add_udp_reagent rt_incubation Incubate at RT add_udp_reagent->rt_incubation measure Measure Luminescence rt_incubation->measure

Caption: UDP-Glo™ Glycosyltransferase Assay Workflow.

Protocol 2: HPLC-Based Glycosyltransferase Assay

This method allows for the direct quantification of the glycosylated product. It is particularly useful for detailed kinetic studies and for confirming results from other assay formats.

Materials:

  • Galactosyltransferase of interest

  • Methyl-D-galactopyranoside (α or β anomer depending on the enzyme)

  • UDP-Galactose

  • Reaction Buffer (e.g., 100 mM MES, pH 6.5, 10 mM MnCl₂)[3]

  • Quenching Solution (e.g., 0.1 M HCl)

  • HPLC system with a suitable column (e.g., C18 or a specific carbohydrate column)

  • Mobile phase appropriate for separating the substrate and product

  • Detector (e.g., UV-Vis, ELSD, or Mass Spectrometer)

Procedure:

  • Set up the Enzymatic Reaction:

    • In a microcentrifuge tube, prepare a reaction mixture (e.g., 50 µL) containing:

      • Reaction Buffer

      • Varying concentrations of Methyl-D-galactopyranoside

      • A fixed, saturating concentration of UDP-Galactose

      • A known amount of purified galactosyltransferase

    • Initiate the reaction by adding the enzyme.

  • Incubation:

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the Reaction:

    • Terminate the reaction by adding an equal volume of quenching solution.

    • Centrifuge the sample to pellet any precipitated protein.

  • HPLC Analysis:

    • Transfer the supernatant to an HPLC vial.

    • Inject a defined volume onto the HPLC column.

    • Elute the substrate and product using an appropriate mobile phase.

    • Detect and quantify the product peak. The amount of product formed is used to calculate the reaction velocity.

experimental_workflow_hplc cluster_reaction_hplc Enzymatic Reaction cluster_analysis_hplc Analysis mix Combine Substrates, Buffer, and Enzyme incubate_hplc Incubate at Optimal Temperature mix->incubate_hplc quench Stop Reaction incubate_hplc->quench centrifuge Centrifuge quench->centrifuge inject Inject Supernatant onto HPLC centrifuge->inject detect Detect and Quantify Product inject->detect

Caption: HPLC-Based Glycosyltransferase Assay Workflow.

Signaling Pathways and Logical Relationships

The following diagram illustrates the general enzymatic reaction catalyzed by a galactosyltransferase, where this compound acts as the acceptor substrate. This fundamental reaction is the basis for the assays described.

signaling_pathway UDP_Gal UDP-Galactose (Donor Substrate) GalT Galactosyltransferase UDP_Gal->GalT Me_Gal This compound (Acceptor Substrate) Me_Gal->GalT Product Galactosyl-Methyl-D-galactoside (Product) GalT->Product UDP UDP (Byproduct) GalT->UDP

Caption: Galactosyltransferase Reaction with this compound.

Conclusion

This compound is a versatile and effective substrate for a variety of glycosyltransferase assays. The protocols provided herein offer robust methods for characterizing enzyme activity and for high-throughput screening of potential inhibitors. The choice of assay will depend on the specific research question, available equipment, and the required throughput. The UDP-Glo™ assay is well-suited for high-throughput applications, while HPLC-based methods provide a higher level of detail for kinetic analysis and product confirmation. These tools are invaluable for advancing our understanding of glycobiology and for the development of novel therapeutics targeting glycosyltransferases.

References

Application Notes and Protocols: Techniques for the Chemical Modification of Methyl-D-Galactoside

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl-D-galactoside, a synthetically accessible derivative of D-galactose, serves as a crucial building block in medicinal chemistry and glycobiology. Its polyhydroxylated nature allows for a multitude of chemical modifications, enabling the synthesis of diverse carbohydrate-based structures for applications ranging from enzyme inhibition studies to the development of novel therapeutics and drug delivery systems.[1][2] The strategic modification of its hydroxyl groups is paramount for creating analogues with tailored biological activities.[3][4] This document provides detailed protocols for key chemical modification techniques applied to this compound, including regioselective acylation, oxidation, and sulfonation.

Regioselective Acylation of this compound

Regioselective acylation is a fundamental technique to differentiate the various hydroxyl groups of this compound. The primary hydroxyl group at the C-6 position is sterically more accessible and thus more reactive than the secondary hydroxyl groups at C-2, C-3, and C-4.[5][6] This reactivity difference can be exploited for selective modification without the need for extensive protection-deprotection steps.

Logical Workflow for Regioselective Acylation

Start This compound Step1 Selective C-6 Acylation (e.g., Myristoyl chloride, Pyridine, low temp) Start->Step1 Intermediate 6-O-Acyl-methyl-D-galactoside Step1->Intermediate Yields: 49-92% Step2 Peracylation of C-2, C-3, C-4 (e.g., Acetyl chloride, Pyridine) Intermediate->Step2 Final Fully Acylated Product Step2->Final Yields: 55-97%

Caption: General workflow for the two-step regioselective acylation of this compound.

Experimental Protocol 1.1: Selective 6-O-Acylation

This protocol describes the selective acylation of the C-6 primary hydroxyl group using an acyl chloride in the presence of a base.

Materials:

  • Methyl-β-D-galactopyranoside

  • Dry N,N-dimethylformamide (DMF) or Pyridine

  • Triethylamine (Et3N) or Pyridine (used as base and solvent)

  • Acyl chloride (e.g., Myristoyl chloride, Valeroyl chloride, 2-Bromobenzoyl chloride)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Chloroform/Methanol mixture)

Procedure: [6][7]

  • Suspend methyl-β-D-galactopyranoside (1.0 molar equivalent) in dry DMF or pyridine in a round-bottom flask equipped with a magnetic stirrer.

  • Add triethylamine (if using DMF as a solvent, typically 2-3 molar equivalents).

  • Cool the reaction mixture to -5 °C to 0 °C using an ice-salt bath.

  • Slowly add the acyl chloride (1.0-1.1 molar equivalents) dropwise to the stirred suspension.

  • Maintain the reaction at low temperature and stir for 6-12 hours.

  • Allow the reaction to warm to room temperature and continue stirring overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding a small amount of methanol or water.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting syrup by silica gel column chromatography using an appropriate eluent system (e.g., Chloroform:Methanol, 10:1 v/v) to yield the pure 6-O-acyl derivative.

Experimental Protocol 1.2: Peracylation of 2,3,4-Hydroxyl Groups

This protocol details the subsequent acylation of the remaining secondary hydroxyl groups of the 6-O-acyl intermediate.

Materials:

  • 6-O-acyl-methyl-β-D-galactopyranoside (from Protocol 1.1)

  • Dry N,N-dimethylformamide (DMF) or Pyridine

  • Triethylamine or Pyridine

  • Acylating agent (e.g., Acetyl chloride, Propionyl chloride)

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure: [7]

  • Dissolve the 6-O-acyl-methyl-β-D-galactopyranoside (1.0 molar equivalent) in dry DMF or pyridine.

  • Add triethylamine (if using DMF, typically 5-6 molar equivalents).

  • Cool the solution to 0 °C in an ice bath.

  • Add the acylating agent (e.g., acetyl chloride, 5.0 molar equivalents) dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into ice-water and extract with an organic solvent (e.g., chloroform).

  • Wash the organic layer with saturated sodium bicarbonate solution, then with water, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent and purify the product by silica gel column chromatography to afford the fully acylated derivative.

Data Presentation: Yields of Acylated Methyl-β-D-galactopyranoside Derivatives

The following table summarizes the yields for a variety of acylated derivatives prepared using the protocols described above.

Starting MaterialAcyl Chloride (Step 1)Yield (Step 1)Acyl Chloride (Step 2)Yield (Step 2)Final Product m.p. (°C)Reference
Methyl-β-D-galactopyranosideMyristoyl chloride86.45%Acetyl chloride72.50%144-145[7]
Methyl-β-D-galactopyranosideMyristoyl chloride86.45%Palmitoyl chloride96.65%133-134[7]
Methyl-β-D-galactopyranosideMyristoyl chloride86.45%Stearoyl chloride82.58%149-150[7]
Methyl-β-D-galactopyranosideMyristoyl chloride86.45%Cinnamoyl chloride69.66%128-129[7]
Methyl-β-D-galactopyranosideMyristoyl chloride86.45%p-Toluenesulfonyl chloride75.78%151-152[7]
Methyl-β-D-galactopyranoside2-Bromobenzoyl chloride92%Pentanoyl chloride-101-102[3]
Methyl-α-D-galactopyranosideValeroyl chloride49%Acetyl chloride-95-96[6]

Selective Oxidation of this compound at C-6

The primary alcohol at C-6 can be selectively oxidized to an aldehyde or a carboxylic acid, providing a key intermediate for further modifications like reductive amination or conjugation. Enzymatic oxidation offers high selectivity under mild conditions.

Reaction Pathway for C-6 Oxidation

Start Methyl-α-D-galactopyranoside Step1 Enzymatic Oxidation (Galactose Oxidase, Catalase, HRP, 4°C, Air) Start->Step1 Product1 Methyl-α-D-galacto-hexodialdo- 1,5-pyranoside (Aldehyde) Step1->Product1 ~90% Yield SideReaction Further Oxidation Product1->SideReaction Product2 Methyl-α-D-galactopyranosiduronic acid (Carboxylic Acid) SideReaction->Product2 Side Product

References

Application Notes and Protocols for the Enzymatic Synthesis of Galactosides using β-Galactosidase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of galactosides using β-galactosidase. This powerful biocatalytic approach offers a versatile and environmentally friendly alternative to traditional chemical synthesis for producing a wide range of galactoside compounds, including prebiotics, surfactants, and other bioactive molecules.

Introduction to Enzymatic Galactoside Synthesis

β-Galactosidase (EC 3.2.1.23) is an enzyme that catalyzes the hydrolysis of terminal non-reducing β-D-galactose residues in β-D-galactosides. In addition to its hydrolytic activity, β-galactosidase can also catalyze a transgalactosylation reaction, which is the basis for the enzymatic synthesis of novel galactosides. In this process, the galactosyl moiety from a donor substrate (e.g., lactose) is transferred to an acceptor molecule other than water, such as another sugar, an alcohol, or other hydroxyl-containing compounds.[1][2]

The two competing reactions, hydrolysis and transgalactosylation, are influenced by several factors, including the source of the β-galactosidase, the concentration of the donor and acceptor substrates, water activity, pH, and temperature.[3] By carefully controlling these parameters, the reaction can be shifted towards the desired transgalactosylation product.

Applications in Research and Development

The enzymatic synthesis of galactosides has numerous applications in the food, pharmaceutical, and biotechnology industries:

  • Production of Galactooligosaccharides (GOS): GOS are non-digestible oligosaccharides that act as prebiotics, selectively stimulating the growth of beneficial bacteria in the gut.[4] They are widely used as functional food ingredients. The enzymatic synthesis of GOS from lactose is a major industrial application of β-galactosidase.[5]

  • Synthesis of Alkyl-Galactosides: Alkyl-galactosides are non-ionic surfactants with applications in cosmetics, pharmaceuticals, and food products due to their biodegradability and low toxicity.[1][6]

  • Biocatalytic Synthesis of Bioactive Molecules: β-Galactosidase can be used to synthesize galactosylated derivatives of various compounds, potentially altering their solubility, stability, and biological activity. This approach has been used to synthesize galactosyl-derivatives of chlorphenesin and serine/threonine.[7][8]

Key Experimental Considerations

Successful enzymatic synthesis of galactosides requires careful optimization of several parameters.

Enzyme Selection

β-Galactosidases from different microbial sources exhibit varying ratios of transgalactosylation to hydrolysis activity. For example, enzymes from Aspergillus oryzae and Bacillus circulans are known for their high transgalactosylation activity, making them suitable for synthesis, while β-galactosidase from Kluyveromyces lactis typically shows higher hydrolytic activity.[3]

Substrate Concentration

High concentrations of the galactosyl donor (e.g., lactose) generally favor the transgalactosylation reaction over hydrolysis.[9] The concentration of the acceptor molecule also plays a crucial role in determining the product yield and specificity.

Reaction Conditions

The pH, temperature, and reaction time must be optimized for the specific β-galactosidase being used to maximize the yield of the desired galactoside. For instance, the optimal pH for many bacterial β-galactosidases used in GOS synthesis is in the neutral range.[9]

Enzyme Immobilization

Immobilization of β-galactosidase offers several advantages, including enhanced stability, reusability of the enzyme, and the potential for continuous production processes.[10] Common immobilization techniques include entrapment in hydrogels and covalent attachment to solid supports like glyoxyl agarose.[11][12]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the enzymatic synthesis of galactosides.

Table 1: Comparison of β-Galactosidases for Alkyl-β-Galactoside Synthesis

Enzyme SourceGlycosyl DonorAcceptorTransgalactosylation/Hydrolysis Ratio (rS/rH)Total Activity (mmol/min·mg protein)Reference
Aspergillus oryzaep-Nitrophenyl-β-galactosiden-Hexanol0.653.13[1][13]
Escherichia colip-Nitrophenyl-β-galactosiden-Hexanol< 0.65Not specified[1][13]
Kluyveromyces marxianusp-Nitrophenyl-β-galactosiden-Hexanol< 0.65Not specified[1][13]

Table 2: Yields of Enzymatically Synthesized Galactosides

Productβ-Galactosidase SourceDonor SubstrateAcceptor SubstrateYieldReference
Galactooligosaccharides (GOS)Kluyveromyces lactis / Escherichia coliWhey PermeateLactose24%[14]
Butyl-β-galactosideAspergillus oryzaeLactose1-Butanol0.98 mol/mol[15][16]
Galactosyl ChlorphenesinEscherichia coli (whole cells)LactoseChlorphenesin~64% conversion[17]
Galactosylated N-carboxy benzyl L-serine benzyl esterEscherichia colio-Nitrophenyl-β-D-galactosideN-carboxy benzyl L-serine benzyl ester23.2%[7]
6'-Galactosyl lactosePectinex Ultra SPLactoseLactose18%[18]

Table 3: Kinetic Parameters of Purified β-Galactosidase from Pediococcus acidilactici

ParameterValue
Optimal pH6.0
Optimal Temperature50 °C
Km400 µM
Vmax1.22 x 10⁻¹ U

Reference:[19]

Experimental Protocols

Protocol 1: Synthesis of Galactooligosaccharides (GOS) from Lactose

This protocol describes a general procedure for the batch synthesis of GOS using a commercial β-galactosidase preparation.

Materials:

  • β-galactosidase with high transgalactosylation activity (e.g., from Aspergillus oryzae or Bacillus circulans)

  • Lactose solution (e.g., 20-40% w/v in a suitable buffer)

  • Buffer solution (e.g., 50 mM sodium phosphate buffer, pH 6.5)

  • Water bath or incubator

  • Reaction vessel

  • HPLC system for analysis

Procedure:

  • Prepare a lactose solution of the desired concentration in the appropriate buffer.

  • Preheat the lactose solution to the optimal temperature for the chosen β-galactosidase (e.g., 40-60 °C).[9]

  • Add the β-galactosidase to the lactose solution to initiate the reaction. The enzyme concentration should be optimized for the specific enzyme and desired reaction time.

  • Incubate the reaction mixture with gentle agitation for a predetermined time (e.g., 1-24 hours).

  • Monitor the reaction progress by taking samples at different time points and analyzing the carbohydrate composition (lactose, glucose, galactose, and GOS) by HPLC.[14][20]

  • Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).

  • The resulting GOS mixture can be further purified if necessary.

Protocol 2: Synthesis of Butyl-β-D-Galactoside

This protocol outlines the synthesis of an alkyl-galactoside in a ternary solvent system to enhance product yield.[15]

Materials:

  • β-galactosidase from Aspergillus oryzae

  • Lactose

  • 1-Butanol

  • Acetone

  • McIlvaine buffer (50 mM, pH 4.5)

  • Reaction vessel

  • Shaking incubator

Procedure:

  • Prepare a reaction mixture with a specific weight ratio of acetone/1-butanol/aqueous solution (e.g., 30/50/20% w/w). The aqueous solution contains 5 g/L lactose in 50 mM McIlvaine buffer, pH 4.5.

  • Add the soluble β-galactosidase from A. oryzae to the reaction mixture.

  • Incubate the reaction at 30 °C with agitation.[15]

  • Monitor the formation of butyl-β-galactoside and the consumption of lactose over time using HPLC or TLC.

  • Upon completion, the product can be purified from the reaction mixture.

Protocol 3: Immobilization of β-Galactosidase on Glyoxyl Agarose

This protocol describes the covalent immobilization of β-galactosidase on a glyoxyl-activated agarose support for enhanced stability and reusability.[8][10]

Materials:

  • β-galactosidase from Kluyveromyces lactis

  • Glyoxyl Sepharose or similar glyoxyl-activated agarose support

  • Alkaline buffer (e.g., sodium bicarbonate buffer, pH 10)

  • Sodium borohydride solution

  • Washing buffers (e.g., phosphate buffer, pH 7)

Procedure:

  • Wash the glyoxyl agarose support with distilled water.

  • Prepare a solution of β-galactosidase in the alkaline buffer (pH 10).

  • Add the enzyme solution to the washed glyoxyl agarose support.

  • Incubate the mixture for a specific time (e.g., 2 hours) at room temperature with gentle shaking to allow for multipoint covalent attachment.[10]

  • After immobilization, wash the support extensively with a suitable buffer (e.g., phosphate buffer, pH 7) to remove any unbound enzyme.

  • Reduce the remaining aldehyde groups and the Schiff's bases formed by adding a sodium borohydride solution and incubating for a short period.

  • Wash the immobilized enzyme thoroughly with buffer to remove excess sodium borohydride.

  • The immobilized β-galactosidase is now ready for use in galactoside synthesis reactions.

Visualizations

Enzymatic_Reaction_Mechanism cluster_glycosylation Glycosylation cluster_deglycosylation Deglycosylation Enzyme Enzyme Enzyme_Gal Galactosyl-Enzyme Intermediate Enzyme->Enzyme_Gal + Gal-OR1 Gal-OR1 Galactosyl Donor (e.g., Lactose) R1OH Leaving Group (e.g., Glucose) Enzyme_Gal->R1OH Acceptor Acceptor (H2O or R2OH) Enzyme_Gal->Acceptor Gal-OR2 Transgalactosylation Product Acceptor->Gal-OR2 + R2OH (Transgalactosylation) Galactose Hydrolysis Product Acceptor->Galactose + H2O (Hydrolysis) Enzyme_Free Free Enzyme Gal-OR2->Enzyme_Free Galactose->Enzyme_Free

Caption: Reaction mechanism of β-galactosidase.

GOS_Synthesis_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_termination Termination & Analysis Prepare_Lactose Prepare Lactose Solution (e.g., 20-40% w/v) Preheat Preheat to Optimal Temperature (e.g., 40-60 °C) Prepare_Lactose->Preheat Add_Enzyme Add β-Galactosidase Preheat->Add_Enzyme Incubate Incubate with Agitation (1-24 hours) Add_Enzyme->Incubate Monitor Monitor by HPLC Incubate->Monitor Sampling Terminate Heat Inactivation (e.g., 100 °C, 10 min) Incubate->Terminate Monitor->Incubate Purify Purification (Optional) Terminate->Purify

Caption: Workflow for GOS synthesis.

Enzyme_Immobilization_Workflow Wash_Support Wash Glyoxyl Agarose Support Immobilize Incubate Enzyme with Support Wash_Support->Immobilize Prepare_Enzyme Prepare Enzyme Solution in Alkaline Buffer (pH 10) Prepare_Enzyme->Immobilize Wash_Unbound Wash to Remove Unbound Enzyme Immobilize->Wash_Unbound Reduce Reduce with Sodium Borohydride Wash_Unbound->Reduce Final_Wash Final Wash Reduce->Final_Wash Ready_Enzyme Immobilized Enzyme Ready for Use Final_Wash->Ready_Enzyme

Caption: Enzyme immobilization workflow.

References

Applications of Methyl-D-galactoside in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl-D-galactoside, a glycoside derivative of galactose, has emerged as a significant targeting ligand in the development of advanced drug delivery systems. Its high affinity for the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes, makes it an ideal candidate for liver-specific drug delivery.[1][2][3][4] This targeted approach enhances the therapeutic efficacy of drugs for liver diseases, such as hepatocellular carcinoma, while minimizing off-target side effects.[5][6][7] This document provides detailed application notes and experimental protocols for the utilization of this compound in the formulation and evaluation of targeted drug delivery systems.

Application Notes

This compound serves as a crucial component in targeting drug-loaded nanocarriers to hepatocytes. The galactose moiety of this compound is recognized and bound by the ASGPR, triggering receptor-mediated endocytosis and facilitating the internalization of the drug carrier into the liver cells.[3][4][8] This strategy can be employed for various types of nanocarriers, including liposomes, polymeric nanoparticles, and metallic nanoparticles.[6][9]

Key Applications Include:

  • Targeted delivery of chemotherapeutics to hepatocellular carcinoma: By functionalizing nanoparticles encapsulating anticancer drugs with this compound, the cytotoxic payload can be selectively delivered to liver cancer cells, increasing the drug concentration at the tumor site and reducing systemic toxicity.[5][7]

  • Gene therapy for liver diseases: this compound-modified carriers can be used to deliver genetic material (e.g., siRNA, plasmid DNA) specifically to hepatocytes for the treatment of genetic liver disorders or viral hepatitis.

  • Delivery of hepatoprotective agents: Compounds aimed at protecting the liver from damage can be targeted to hepatocytes to enhance their therapeutic effect.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on galactose-targeted drug delivery systems.

Table 1: Binding Affinity of Galactose Ligands to Asialoglycoprotein Receptor (ASGPR)

Ligand TypeDissociation Constant (KD)Reference
Monovalent N-acetylgalactosamine (GalNAc)19.6 ± 9.8 nM[10]
Bivalent N-acetylgalactosamine (GalNAc)1.3 ± 1.1 nM[10]
Trivalent N-acetylgalactosamine (GalNAc)0.7 ± 0.2 nM[10]
Poly(N-acetylgalactosamine)1.11 µM[5]
Galactosyl-dendrimer (20 Å spacer)~2000-fold higher affinity than without spacer[11]

Table 2: Drug Loading and Encapsulation Efficiency of Galactosylated Nanoparticles

Nanoparticle SystemDrugDrug Loading (%)Encapsulation Efficiency (%)Reference
Galacto-functionalized PNVCL-based nanogelsCisplatinNot Reported~64%[12]
Galacto-functionalized PNVCL-based nanogelsDoxorubicinNot Reported~52%[12]
Galactose coated Cimetidine nanoparticlesCimetidine3.80 to 19.08%Not Reported[13]
Rifampicin-loaded mannosylated PLGA-PEG NPsRifampicin13.7 ± 0.7%81.2 ± 6.3%[14]
Paclitaxel and Lapatinib co-loaded nanoparticlesPaclitaxel~5%37.6 ± 14.4%[15]
Paclitaxel and Lapatinib co-loaded nanoparticlesLapatinib~5%25.0 ± 1.5%[15]

Experimental Protocols

Protocol 1: Synthesis of Amine-Reactive Methyl-β-D-galactopyranoside

This protocol describes a general method for modifying methyl-β-D-galactopyranoside to introduce a reactive group for conjugation to amine-functionalized nanoparticles. This example utilizes a succinimidyl ester for reaction with amines.

Materials:

  • Methyl-β-D-galactopyranoside

  • Succinic anhydride

  • Pyridine (anhydrous)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dichloromethane (DCM, anhydrous)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Synthesis of Methyl 6-O-succinoyl-β-D-galactopyranoside:

    • Dissolve methyl-β-D-galactopyranoside (1 eq) and succinic anhydride (1.2 eq) in anhydrous pyridine.

    • Stir the reaction mixture at room temperature overnight.

    • Remove the pyridine under reduced pressure.

    • Purify the product by silica gel column chromatography using a gradient of methanol in chloroform to yield methyl 6-O-succinoyl-β-D-galactopyranoside.

  • Activation with NHS:

    • Dissolve the succinoylated galactoside (1 eq) and N-Hydroxysuccinimide (NHS, 1.1 eq) in anhydrous DCM.

    • Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) to the solution at 0°C.

    • Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Evaporate the solvent and purify the resulting amine-reactive methyl-β-D-galactopyranoside derivative by recrystallization from ethyl acetate/hexane.

Protocol 2: Functionalization of Nanoparticles with this compound

This protocol outlines the conjugation of the amine-reactive this compound to nanoparticles with surface amine groups (e.g., chitosan-coated or PEI-functionalized nanoparticles).

Materials:

  • Amine-functionalized nanoparticles

  • Amine-reactive methyl-β-D-galactopyranoside (from Protocol 1)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Centrifugation tubes

  • Dialysis membrane (appropriate MWCO)

Procedure:

  • Disperse the amine-functionalized nanoparticles in PBS at a concentration of 1 mg/mL.

  • Dissolve the amine-reactive methyl-β-D-galactopyranoside in a small amount of DMSO.

  • Add the galactoside solution to the nanoparticle suspension in a 10-fold molar excess relative to the estimated surface amine groups.

  • Incubate the reaction mixture at room temperature for 4-6 hours with gentle stirring.

  • Purify the galactosylated nanoparticles by repeated centrifugation (e.g., 15,000 x g for 30 minutes) and resuspension in fresh PBS to remove unreacted galactoside.

  • Alternatively, dialyze the reaction mixture against PBS for 48 hours with frequent buffer changes.

  • Store the purified galactosylated nanoparticles at 4°C.

Protocol 3: Characterization of Galactosylated Nanoparticles

1. Size and Zeta Potential:

  • Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Procedure:

    • Disperse the nanoparticles in deionized water or PBS at a suitable concentration.

    • Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a Zetasizer instrument.

    • An increase in hydrodynamic size and a change in zeta potential can indicate successful surface modification.[16]

2. Morphology:

  • Technique: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

  • Procedure:

    • Prepare a dilute suspension of the nanoparticles.

    • Deposit a drop of the suspension onto a carbon-coated copper grid and allow it to air-dry.

    • Optionally, negatively stain the sample (e.g., with uranyl acetate) for better contrast.

    • Image the nanoparticles to observe their size, shape, and aggregation state.[16]

3. Quantification of Surface Ligand Density:

  • Technique: Various methods can be used, including quantitative NMR, fluorescence-based assays (if a fluorescently-labeled galactoside is used), or indirectly by quantifying the unreacted ligand in the supernatant after conjugation using HPLC.[16]

Protocol 4: In Vitro Cellular Uptake Assay in HepG2 Cells

This protocol assesses the targeting efficiency of galactosylated nanoparticles to ASGPR-expressing cells.

Materials:

  • HepG2 cells (human hepatocellular carcinoma cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Fluorescently labeled galactosylated nanoparticles

  • Fluorescently labeled non-galactosylated nanoparticles (as control)

  • Free galactose solution (for competition assay)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well black, clear-bottom plates

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 104 cells per well and allow them to adhere overnight.

  • Competition Assay (Optional): To confirm ASGPR-mediated uptake, pre-incubate a set of wells with a high concentration of free galactose (e.g., 100 mM) for 30 minutes before adding the nanoparticles.[17]

  • Nanoparticle Incubation:

    • Remove the culture medium and wash the cells with PBS.

    • Add fresh medium containing the fluorescently labeled galactosylated or non-galactosylated nanoparticles at a desired concentration (e.g., 100 µg/mL).

    • Incubate for a specific time period (e.g., 2-4 hours) at 37°C.

  • Washing: Remove the nanoparticle-containing medium and wash the cells three times with cold PBS to remove non-internalized nanoparticles.

  • Qualitative Analysis (Fluorescence Microscopy):

    • Add fresh PBS or medium to the wells.

    • Observe the cells under a fluorescence microscope to visualize the cellular uptake of the nanoparticles.

  • Quantitative Analysis (Flow Cytometry):

    • Detach the cells using Trypsin-EDTA.

    • Resuspend the cells in PBS.

    • Analyze the fluorescence intensity of the cells using a flow cytometer to quantify the nanoparticle uptake.[18][19]

Protocol 5: In Vivo Biodistribution Study

This protocol evaluates the in vivo targeting ability of the galactosylated nanoparticles in a tumor-bearing mouse model.

Materials:

  • Tumor-bearing mice (e.g., nude mice with subcutaneous HepG2 xenografts)

  • Nanoparticles labeled with a near-infrared (NIR) fluorescent dye (e.g., Cy7) or a radionuclide (e.g., 111In)

  • In vivo imaging system (e.g., IVIS for fluorescence imaging, SPECT/CT for radionuclide imaging)

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Model: Establish subcutaneous HepG2 tumors in immunodeficient mice.

  • Nanoparticle Administration: Inject the labeled galactosylated or non-galactosylated nanoparticles intravenously (i.v.) via the tail vein.

  • In Vivo Imaging:

    • At various time points post-injection (e.g., 1, 4, 8, 24 hours), anesthetize the mice and acquire whole-body images using the appropriate imaging system.

    • Quantify the signal intensity in the tumor and major organs (liver, spleen, kidneys, lungs, heart).

  • Ex Vivo Organ Analysis:

    • At the final time point, euthanize the mice and excise the tumor and major organs.

    • Image the excised organs to confirm the in vivo imaging results.

    • If using radiolabeled nanoparticles, measure the radioactivity in each organ using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).

Visualizations

Signaling Pathway: ASGPR-Mediated Endocytosis

ASGPR_Endocytosis cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Galactosylated Nanoparticle ASGPR ASGPR Ligand->ASGPR Binding CoatedPit Clathrin-Coated Pit ASGPR->CoatedPit Clustering Clathrin Clathrin Clathrin->CoatedPit Recruitment EarlyEndosome Early Endosome (pH 6.0-6.5) CoatedPit->EarlyEndosome Internalization LateEndosome Late Endosome (pH 5.0-6.0) EarlyEndosome->LateEndosome Maturation RecyclingEndosome Recycling Endosome EarlyEndosome->RecyclingEndosome Sorting Lysosome Lysosome (pH 4.5-5.0) LateEndosome->Lysosome Fusion DrugRelease Drug Release Lysosome->DrugRelease Degradation & RecyclingEndosome->ASGPR Recycling ReceptorRecycling Receptor Recycling

Caption: ASGPR-mediated endocytosis pathway.

Experimental Workflow: Development of Galactosylated Nanoparticles

Nanoparticle_Workflow cluster_synthesis Synthesis & Formulation cluster_characterization Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation NP_Prep Nanoparticle Preparation Conjugation Conjugation NP_Prep->Conjugation Gal_Mod This compound Modification Gal_Mod->Conjugation Size_Zeta Size & Zeta Potential (DLS) Conjugation->Size_Zeta Morphology Morphology (TEM/SEM) Conjugation->Morphology Drug_Loading Drug Loading & Encapsulation Efficiency Conjugation->Drug_Loading Ligand_Density Ligand Density Quantification Conjugation->Ligand_Density Cell_Uptake Cellular Uptake (HepG2 cells) Drug_Loading->Cell_Uptake Ligand_Density->Cell_Uptake Cytotoxicity Cytotoxicity Assay Cell_Uptake->Cytotoxicity Mechanism Uptake Mechanism (Inhibitor Study) Cell_Uptake->Mechanism Biodistribution Biodistribution (IVIS/SPECT) Cytotoxicity->Biodistribution Efficacy Therapeutic Efficacy (Tumor Growth) Biodistribution->Efficacy Toxicity Systemic Toxicity Assessment Efficacy->Toxicity

Caption: Workflow for developing targeted nanoparticles.

Logical Relationship: Targeting Strategy

Targeting_Strategy cluster_components Components cluster_assembly Assembly cluster_target Biological Target cluster_outcome Outcome Drug Therapeutic Agent (e.g., Doxorubicin) Nanocarrier Nanocarrier (e.g., Liposome) Drug->Nanocarrier Encapsulation Targeted_NP Galactosylated Drug-Loaded Nanoparticle Nanocarrier->Targeted_NP Ligand This compound Ligand->Nanocarrier Conjugation ASGPR ASGPR Targeted_NP->ASGPR Specific Binding Hepatocyte Hepatocyte Hepatocyte->ASGPR Expression of Uptake Receptor-Mediated Endocytosis ASGPR->Uptake Effect Targeted Therapeutic Effect Uptake->Effect

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl-D-galactoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of Methyl-D-galactoside synthesis, primarily via the Fischer glycosidation method.

Troubleshooting Guide: Enhancing this compound Yield

Low yields are a common issue in the synthesis of this compound. This guide addresses specific problems with potential causes and their corresponding solutions.

Problem Potential Cause Recommended Solution
Low to No Product Formation Inactive Catalyst: The acid catalyst may be old, hydrated, or of insufficient strength.Use a fresh, anhydrous acid catalyst. Consider using a solid-supported catalyst like Amberlite IR-120 (H⁺ form) or sulfuric acid immobilized on silica for easier removal and potentially higher activity.[1][2]
Insufficient Reaction Time: Fischer glycosidation is an equilibrium process; short reaction times favor the formation of kinetic furanoside byproducts over the more stable pyranoside products.[3][4]Increase the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (D-galactose) is consumed and the product spot is maximized. For conventional heating, this may require several hours.[2]
Presence of Water: Moisture in the methanol or on the glassware can hydrolyze the glycosidic bond as it forms, shifting the equilibrium back towards the starting materials.Use anhydrous methanol and ensure all glassware is thoroughly dried before use. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.
High Proportion of Byproducts Formation of Furanosides: Shorter reaction times and lower temperatures kinetically favor the formation of the five-membered furanose ring structure.[3][4]Prolong the reaction time to allow the equilibrium to shift towards the thermodynamically more stable six-membered pyranoside ring. Higher reaction temperatures can also facilitate this equilibration.[3][4]
Formation of Acyclic Acetals: The open-chain form of galactose can react with methanol to form an acyclic dimethyl acetal.[2][3]This is typically a minor byproduct. Optimizing conditions for pyranoside formation (longer reaction times) will generally minimize the proportion of this side product.
Caramelization/Degradation: The use of strong acids at high temperatures for extended periods can lead to the degradation and caramelization of the carbohydrate.Use a milder, solid-supported acid catalyst to minimize degradation.[1][2] If using a strong mineral acid like H₂SO₄, ensure the concentration is optimized (typically 1-2%). Avoid excessive heating.
Difficult Purification Co-crystallization of Anomers: The α and β anomers of methyl-D-galactopyranoside can sometimes co-crystallize, making separation by simple crystallization difficult.Utilize column chromatography on silica gel to separate the anomers. The choice of eluent is critical; a gradient of methanol in dichloromethane or chloroform is often effective.
Syrupy Product: The final product is a thick syrup that will not crystallize.This is often due to the presence of a mixture of anomers and ring isomers. Purification by column chromatography is necessary to isolate the desired anomer, which can then be induced to crystallize from an appropriate solvent system (e.g., methanol/ethanol).

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Fischer glycosidation for this compound synthesis?

A1: The Fischer glycosidation is an acid-catalyzed reaction between an aldose (D-galactose) and an alcohol (methanol). The mechanism involves three main steps:

  • Ring Opening: The acid protonates the oxygen in the pyranose ring of galactose, leading to the opening of the ring to form a carbocation intermediate.

  • Nucleophilic Attack: Methanol, acting as a nucleophile, attacks the anomeric carbon of the open-chain galactose.

  • Ring Closure: The hemiacetal formed then undergoes an intramolecular cyclization, followed by the elimination of a water molecule to form the methyl glycoside. This process results in a mixture of α and β anomers and furanoside/pyranoside ring forms.[5][6][7]

Q2: How can I control the ratio of α and β anomers?

A2: The Fischer glycosidation is a thermodynamically controlled reaction.[3] With extended reaction times, the equilibrium will shift towards the more thermodynamically stable anomer, which is typically the α-anomer due to the anomeric effect.[3][4] Shorter reaction times will provide a mixture that is kinetically controlled. To obtain a higher proportion of the α-anomer, ensure the reaction proceeds to equilibrium.

Q3: What are the advantages of using microwave-assisted synthesis?

A3: Microwave-assisted Fischer glycosidation offers a significant advantage in terms of reaction time, often reducing it from several hours to just a few minutes.[1][2] This rapid heating can also lead to improved yields and higher product purity in some cases.[1]

Method Typical Reaction Time Reported Yield Range (General Glycosides)
Conventional HeatingSeveral hours69% - 83%[8]
Microwave Irradiation10 - 20 minutes70% - 85%[8]
Ultrasonication15 minutes - 2 hours70% - 98%[4]

Q4: What analytical techniques are used to characterize the product?

A4: The most common techniques are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for confirming the structure, including the anomeric configuration (α or β) and the ring size (pyranoside or furanoside).

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the product and quantify the ratio of different isomers.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[9]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify the functional groups present in the molecule.

Q5: Can I use a different acid catalyst?

A5: Yes, various acid catalysts can be used. While traditional methods use mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), solid acid catalysts are becoming more popular.[10] These include acidic ion-exchange resins (e.g., Amberlite) and acids immobilized on silica.[1][4] The main advantages of solid catalysts are the simplified workup (the catalyst is removed by simple filtration) and often milder reaction conditions, which can reduce side reactions like caramelization.[2]

Experimental Protocols

Protocol 1: Conventional Fischer Glycosidation of D-Galactose

Materials:

  • D-Galactose

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (or Amberlite IR-120 H⁺ resin)

  • Sodium Carbonate (for neutralization)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane and Methanol)

Procedure:

  • Suspend D-galactose (1 equivalent) in anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% v/v). Alternatively, add an acidic resin like Amberlite IR-120 (H⁺ form).

  • Heat the mixture to reflux and maintain for several hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • If using a liquid acid, neutralize the reaction by adding solid sodium carbonate until effervescence ceases. If using a resin, simply filter it off.

  • Remove the methanol under reduced pressure to obtain a crude syrup.

  • Purify the syrup using silica gel column chromatography, eluting with a gradient of methanol in dichloromethane to separate the anomers and other byproducts.

  • Combine the fractions containing the desired product and evaporate the solvent to yield the purified this compound.

Visualizations

Fischer_Glycosidation_Mechanism cluster_ring_opening 1. Ring Opening cluster_attack 2. Nucleophilic Attack cluster_ring_closure 3. Ring Closure & Glycoside Formation Galactose D-Galactose (Pyranose Form) Protonation Protonation of Ring Oxygen Galactose->Protonation + H⁺ Carbocation Carbocation Intermediate Protonation->Carbocation Ring Opening Hemiacetal Acyclic Hemiacetal Carbocation->Hemiacetal + CH₃OH Methanol Methanol (CH₃OH) Cyclization Intramolecular Cyclization Hemiacetal->Cyclization MethylGalactoside This compound (α and β anomers) Cyclization->MethylGalactoside - H₂O

Caption: Mechanism of Fischer Glycosidation.

Experimental_Workflow Start Start: D-Galactose & Anhydrous Methanol Reaction Acid-Catalyzed Reaction (Heating/Reflux) Start->Reaction Neutralization Neutralization / Catalyst Removal Reaction->Neutralization Evaporation Solvent Evaporation (Crude Syrup) Neutralization->Evaporation Purification Column Chromatography Evaporation->Purification Analysis Product Analysis (NMR, HPLC, MS) Purification->Analysis Final Pure this compound Analysis->Final

Caption: Experimental Workflow for Synthesis.

Troubleshooting_Yield Start Low Yield of This compound Q1 Is the starting material consumed? Start->Q1 A1_No Incomplete Reaction Q1->A1_No No Q2 Is the crude product dark/caramelized? Q1->Q2 Yes Sol1 Increase reaction time Check catalyst activity A1_No->Sol1 A2_Yes Degradation of Sugar Q2->A2_Yes Yes Q3 Are there multiple spots on TLC? Q2->Q3 No Sol2 Use milder catalyst Reduce temperature A2_Yes->Sol2 A3_Yes Formation of Byproducts (Anomers/Furanosides) Q3->A3_Yes Yes Sol3 Optimize reaction time Purify via chromatography A3_Yes->Sol3

Caption: Troubleshooting Low Yield Issues.

References

Technical Support Center: Overcoming Solubility Challenges of Methyl-D-galactoside in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are working with Methyl-D-galactoside and encountering challenges with its solubility in organic solvents. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key solubility data to facilitate your research and development activities.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in many organic solvents?

This compound is a highly polar molecule due to the presence of multiple hydroxyl (-OH) groups in its galactose moiety. According to the principle of "like dissolves like," polar compounds tend to dissolve in polar solvents, while nonpolar compounds dissolve in nonpolar solvents.[1][2] Many organic solvents are less polar than water, leading to poor solvation of the polar this compound molecule.

Q2: What are the best organic solvents for dissolving Methyl-β-D-galactopyranoside?

Based on available data, the most effective organic solvents for dissolving Methyl-β-D-galactopyranoside are polar aprotic solvents and polar protic solvents.

  • Dimethyl Sulfoxide (DMSO) and Methanol are excellent choices, showing high solubility.[3][4]

  • Water is also a very good solvent for this compound.[5]

  • N,N-Dimethylformamide (DMF) and Pyridine are also expected to be effective solvents for similar glycosides.

Q3: Is Methyl-α-D-galactopyranoside solubility different from the β-anomer?

While specific comparative data is limited, the α and β anomers of Methyl-D-galactopyranoside are expected to have broadly similar solubility profiles due to their structural similarity. Both are polar molecules, and their solubility will be governed by the same intermolecular forces.

Q4: Can I heat the mixture to improve the solubility of this compound?

Yes, gently heating the solvent while stirring can significantly increase both the rate and extent of dissolution for many glycosides.[6] However, it is crucial to be cautious of the solvent's boiling point and the potential for thermal degradation of the this compound, especially at prolonged high temperatures. For many solid solutes in liquid solvents, solubility increases with temperature.[7]

Q5: Will sonication help in dissolving this compound?

Sonication can be a very effective technique to aid in the dissolution of sparingly soluble compounds.[6] The high-frequency sound waves create cavitation bubbles, which upon collapsing, generate localized high pressure and temperature, facilitating the breakdown of the solute's crystal lattice and enhancing solvent penetration. This method is particularly useful for preparing solutions for immediate use. The use of sonication has been shown to improve the yield and reduce reaction times for acid-catalyzed acetalation of sugars.[8]

Troubleshooting Guide

Issue 1: The this compound powder is not dissolving in my chosen organic solvent at room temperature.

Potential Cause Troubleshooting Steps
Low intrinsic solubility 1. Increase Temperature: Gently warm the solution while stirring. Be mindful of the solvent's boiling point. 2. Use Sonication: Place the vial in an ultrasonic bath for short intervals until the solid dissolves.[6] 3. Select a More Polar Solvent: Refer to the solubility data table and consider switching to a more suitable solvent like DMSO or methanol.
Insufficient Solvent 1. Add More Solvent: Gradually add more solvent in small increments while continuously stirring or vortexing.
Slow Dissolution Rate 1. Increase Agitation: Vigorously stir or vortex the mixture for a longer duration. 2. Reduce Particle Size: If possible, gently grind the this compound powder to increase the surface area available for solvation.

Issue 2: The this compound dissolves upon heating but precipitates out of the solution as it cools.

Potential Cause Troubleshooting Steps
Supersaturation 1. Use a Cosolvent System: Introduce a small percentage of a better solvent (e.g., adding a small amount of DMSO to ethanol) to increase the overall solvating power of the mixture. 2. Maintain a Working Temperature: If your experimental setup allows, maintain the solution at a slightly elevated temperature where the compound remains soluble. 3. Prepare Fresh Solutions: Prepare the solution immediately before use to minimize the time for precipitation to occur.
Concentration Exceeds Solubility Limit at Room Temperature 1. Prepare a More Dilute Solution: If the experimental protocol allows, reduce the final concentration of this compound. 2. Determine the precise solubility limit at your working temperature using the experimental protocol provided below to avoid exceeding it.

Quantitative Solubility Data

CompoundSolventSolubility (mg/mL)Temperature (°C)
Methyl-β-D-galactopyranoside Water50 - 100[5]Not Specified
Methanol100Not Specified
Dimethyl Sulfoxide (DMSO)39[3]Not Specified
EthanolInsoluble[3]Not Specified
4-Methylumbelliferyl β-D-galactopyranoside Pyridine10Not Specified
N,N-Dimethylformamide (DMF)12Not Specified
Dimethyl Sulfoxide (DMSO)115Not Specified

Experimental Protocols

Protocol for Determining the Equilibrium Solubility of this compound in an Organic Solvent

This protocol outlines a reliable method to determine the equilibrium solubility of this compound in a specific organic solvent using High-Performance Liquid Chromatography (HPLC) for quantification.[9][10]

Objective: To quantitatively determine the saturation concentration of this compound in a given organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (HPLC grade)

  • Analytical balance

  • Thermostatic shaker or incubator

  • Centrifuge

  • HPLC system with a suitable detector (e.g., Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD))

  • Volumetric flasks and pipettes

  • Syringe filters (0.2 µm, solvent-compatible)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a sealed vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure that the solution is saturated.

  • Equilibration:

    • Place the sealed vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed at the same temperature to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant and filter it through a 0.2 µm syringe filter to remove any remaining solid particles. Alternatively, centrifuge the vial and then filter the supernatant.

  • Quantification:

    • Accurately dilute a known volume of the clear, saturated filtrate with the same organic solvent to a concentration that falls within the linear range of your analytical method.

    • Analyze the diluted sample using a validated HPLC method. A standard calibration curve of this compound in the same solvent must be prepared for accurate quantification.

  • Calculation:

    • Calculate the solubility of this compound in the solvent (in mg/mL or mol/L) based on the concentration determined from the HPLC analysis and the dilution factor used.

Visualizing Experimental Workflows and Logical Relationships

To further aid in your experimental design and troubleshooting, the following diagrams illustrate key processes and decision-making pathways.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_excess Add excess this compound to a known volume of solvent start->add_excess seal_vial Seal the vial add_excess->seal_vial agitate Agitate at constant temperature (24-48 hours) seal_vial->agitate settle Allow excess solid to settle agitate->settle filter Filter supernatant (0.2 µm filter) settle->filter dilute Dilute filtrate filter->dilute hplc Analyze by HPLC dilute->hplc calculate Calculate solubility hplc->calculate end end calculate->end End

Caption: Workflow for Determining Equilibrium Solubility.

troubleshooting_flowchart start This compound does not dissolve is_solvent_polar Is the solvent sufficiently polar? start->is_solvent_polar increase_temp Increase temperature and/or apply sonication is_solvent_polar->increase_temp Yes change_solvent Change to a more polar solvent (e.g., DMSO) is_solvent_polar->change_solvent No check_concentration Is concentration too high? increase_temp->check_concentration not_dissolved Still not dissolved increase_temp->not_dissolved use_cosolvent Use a cosolvent system (e.g., add DMSO) dissolved Dissolved use_cosolvent->dissolved change_solvent->dissolved check_concentration->use_cosolvent No reduce_concentration Reduce concentration check_concentration->reduce_concentration Yes reduce_concentration->dissolved

Caption: Troubleshooting Dissolution Issues.

References

Technical Support Center: Optimizing β-Galactosidase Assays with Methyl-β-D-galactoside

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing β-galactosidase assays. This resource is designed for researchers, scientists, and drug development professionals who are utilizing Methyl-β-D-galactoside in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Understanding the Role of Methyl-β-D-galactoside

Methyl-β-D-galactopyranoside is recognized as an effective inducer of β-galactosidase expression and also functions as a weak substrate for the enzyme.[1][2] Unlike chromogenic or fluorogenic substrates such as ONPG or MUG, the hydrolysis of Methyl-β-D-galactoside does not produce a directly detectable colored or fluorescent product. Therefore, a coupled enzyme assay is typically required to quantify β-galactosidase activity with this substrate. This involves a second enzymatic reaction to measure the amount of galactose produced.

Frequently Asked Questions (FAQs)

Q1: Why am I not seeing a color change when using Methyl-β-D-galactoside as a substrate for my β-galactosidase assay?

A1: Methyl-β-D-galactoside is a non-chromogenic substrate.[1] Its hydrolysis by β-galactosidase yields galactose and methanol, neither of which are colored. To measure enzyme activity, you must use a coupled assay system to detect one of these products, typically galactose. A common method is to use galactose dehydrogenase, which in the presence of NAD+, oxidizes galactose and produces NADH, which can be measured spectrophotometrically at 340 nm.

Q2: What are the typical kinetic parameters for β-galactosidase with Methyl-β-D-galactoside?

A2: Methyl-β-D-galactoside is considered a weak substrate for β-galactosidase.[2][3] This is reflected in a higher Michaelis constant (Km) value compared to more common substrates like ONPG. A higher Km indicates a lower affinity of the enzyme for the substrate. Consequently, you may need to use a higher concentration of Methyl-β-D-galactoside in your assay to achieve a measurable reaction rate.

Q3: Can Methyl-β-D-galactoside be used to induce β-galactosidase expression?

A3: Yes, Methyl-β-D-galactopyranoside is an effective inducer of the lac operon and, consequently, the expression of β-galactosidase (the product of the lacZ gene).[1][2]

Q4: What are the optimal pH and temperature conditions for a β-galactosidase assay?

A4: The optimal pH for β-galactosidase from E. coli is typically around 7.0 to 7.5. The optimal temperature is generally 37°C.[4][5] However, these conditions can vary depending on the source of the enzyme. It is always recommended to determine the optimal conditions for your specific experimental setup.

Troubleshooting Guide

Problem Possible Cause Solution
No or very low signal (low NADH production in a coupled assay) Inefficient cell lysisOptimize your lysis protocol. For bacterial cells, methods like sonication, freeze-thaw cycles, or the use of lytic agents like PopCulture Reagent can be effective. Ensure complete cell disruption to release the enzyme.
Inactive β-galactosidaseEnsure that the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Include a positive control with a known active β-galactosidase to verify assay components.
Sub-optimal assay conditionsVerify the pH and temperature of your reaction buffer. The optimal pH for E. coli β-galactosidase is typically around 7.3. The standard incubation temperature is 37°C.[4][5]
Insufficient substrate concentrationAs Methyl-β-D-galactoside is a weak substrate, ensure you are using a concentration sufficient to allow for a detectable reaction rate. A substrate titration experiment may be necessary to determine the optimal concentration.
Problem with the coupled enzyme systemVerify the activity of the coupling enzyme (e.g., galactose dehydrogenase) and the integrity of the co-substrate (e.g., NAD+). Run a control reaction with a known amount of galactose to ensure the detection system is working.
High background signal (high initial absorbance at 340 nm) Contaminating enzymes in the cell lysateSome cellular dehydrogenases may produce NADH. Include a control reaction without the Methyl-β-D-galactoside substrate to measure this background and subtract it from your results.
Contamination of reagents with galactose or NADHUse high-purity reagents. Prepare fresh buffers and substrate solutions.
Assay signal plateaus too quickly Substrate depletionIf the enzyme concentration is too high, the substrate will be consumed rapidly. Dilute the enzyme sample and re-run the assay to ensure you are measuring the initial linear rate of the reaction.
Product inhibitionHigh concentrations of the product (galactose) can inhibit β-galactosidase activity. Ensure your measurements are taken during the initial phase of the reaction before significant product accumulation.
Inconsistent or non-reproducible results Pipetting errorsUse calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes of enzyme or substrate.
Temperature fluctuationsMaintain a constant temperature throughout the assay using a water bath or temperature-controlled plate reader.
Variations in cell growth and inductionIf using cell lysates, ensure consistent cell growth conditions (media, temperature, aeration) and induction protocols (inducer concentration, induction time) to minimize variability in β-galactosidase expression.

Quantitative Data Summary

Table 1: Comparison of Kinetic Parameters for Different β-galactosidase Substrates

SubstrateKm (mM)Vmax (µmol/min/mg)Notes
o-nitrophenyl-β-D-galactopyranoside (ONPG)0.87 - 6.64147.5Values can vary depending on the enzyme source and assay conditions.[6]
Lactose23.2810.88Natural substrate with lower affinity than ONPG.
Methyl-β-D-galactosideHigher than ONPGLower than ONPGConsidered a weak substrate; specific values should be determined empirically.

Table 2: Recommended Assay Conditions

ParameterRecommended Value
pH7.0 - 7.5
Temperature37°C
Methyl-β-D-galactoside Concentration10 - 50 mM (to be optimized)
NAD+ Concentration1 - 2 mM
Galactose Dehydrogenase> 1 unit/mL

Experimental Protocols

Protocol for Coupled β-galactosidase Assay with Methyl-β-D-galactoside

This protocol describes the quantification of β-galactosidase activity by measuring the production of galactose from Methyl-β-D-galactoside, which is then coupled to the reduction of NAD+ by galactose dehydrogenase.

Reagents:

  • Z-Buffer (pH 7.0): 60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4.

  • β-Mercaptoethanol (BME): Add to Z-buffer immediately before use to a final concentration of 50 mM.

  • Methyl-β-D-galactoside Solution: 1 M stock solution in water.

  • NAD+ Solution: 100 mM stock solution in water.

  • Galactose Dehydrogenase: Commercially available.

  • Cell Lysate or Purified β-galactosidase.

  • Lysis Buffer (if using cells): e.g., PopCulture Reagent or buffer containing lysozyme.

  • Stop Solution: 1 M Na2CO3.

Procedure:

  • Prepare Cell Lysate (if applicable):

    • Culture and induce cells expressing β-galactosidase.

    • Harvest cells by centrifugation.

    • Resuspend the cell pellet in an appropriate lysis buffer.

    • Lyse the cells using a suitable method (e.g., freeze-thaw, sonication).

    • Centrifuge to pellet cell debris and collect the supernatant containing the enzyme.

  • Set up the Assay Reaction:

    • In a microcentrifuge tube or a 96-well plate, prepare the following reaction mixture (example for a 1 mL final volume):

      • 850 µL of Z-Buffer with BME

      • 50 µL of 1 M Methyl-β-D-galactoside (final concentration 50 mM)

      • 20 µL of 100 mM NAD+ (final concentration 2 mM)

      • 10 µL of Galactose Dehydrogenase (e.g., 10 units/mL stock)

      • Add water to a final volume of 950 µL.

    • Prepare a blank reaction without the cell lysate/purified enzyme.

    • Prepare a control reaction without Methyl-β-D-galactoside to measure background NADH production.

  • Initiate the Reaction:

    • Pre-incubate the reaction mixture at 37°C for 5 minutes.

    • Add 50 µL of the cell lysate or purified β-galactosidase to the reaction mixture.

    • Mix gently and immediately start monitoring the absorbance at 340 nm.

  • Measure the Reaction Rate:

    • Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a spectrophotometer or plate reader.

    • Plot absorbance versus time to determine the initial linear rate of the reaction (ΔA340/min).

  • Calculate Enzyme Activity:

    • Subtract the rate of the background reaction (without substrate) from the rate of the sample reaction.

    • Use the Beer-Lambert law (A = εcl) to calculate the rate of NADH production. The molar extinction coefficient (ε) for NADH at 340 nm is 6220 M-1cm-1.

    • One unit of β-galactosidase activity is typically defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.

Visualizations

BetaGalactosidase_Coupled_Assay_Workflow cluster_step1 Step 1: β-galactosidase Reaction cluster_step2 Step 2: Coupled Detection Reaction cluster_step3 Step 3: Measurement MethylGal Methyl-β-D-galactoside Galactose Galactose MethylGal->Galactose Hydrolysis bGal β-galactosidase Methanol Methanol GalDH Galactose Dehydrogenase NAD NAD+ NADH NADH NAD->NADH Galactonate Galactonate Galactose_ref->NAD Oxidation Spectro Spectrophotometer (Measure at 340 nm) NADH_ref->Spectro

Caption: Workflow for the coupled β-galactosidase assay using Methyl-β-D-galactoside.

Troubleshooting_Logic Start Low/No Signal CheckLysis Is cell lysis complete? Start->CheckLysis CheckEnzyme Is the enzyme active? CheckLysis->CheckEnzyme Yes OptimizeLysis Optimize Lysis Protocol CheckLysis->OptimizeLysis No CheckConditions Are assay conditions optimal? CheckEnzyme->CheckConditions Yes UsePositiveControl Use Positive Control Enzyme CheckEnzyme->UsePositiveControl No CheckSubstrate Is substrate concentration sufficient? CheckConditions->CheckSubstrate Yes VerifyConditions Verify pH and Temperature CheckConditions->VerifyConditions No CheckCoupling Is the coupled reaction working? CheckSubstrate->CheckCoupling Yes IncreaseSubstrate Increase Substrate Concentration CheckSubstrate->IncreaseSubstrate No CheckCouplingEnzyme Check Coupling Enzyme/Cofactors CheckCoupling->CheckCouplingEnzyme No

Caption: Troubleshooting logic for low or no signal in the β-galactosidase assay.

References

Technical Support Center: Purity Analysis of Methyl-D-galactoside by HPLC and GC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purity analysis of Methyl-D-galactoside using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Frequently Asked Questions (FAQs)

1. What is the most appropriate HPLC detection method for this compound?

Due to the lack of a significant UV chromophore in this compound, Refractive Index (RI) detection is the most common and suitable method for its analysis by HPLC.[1] Other universal detectors like Evaporative Light Scattering Detectors (ELSD) can also be used.

2. Why is derivatization necessary for the GC analysis of this compound?

This compound, like other carbohydrates, is non-volatile and highly polar due to the presence of multiple hydroxyl groups.[1][2] Derivatization is required to convert it into a more volatile and thermally stable compound that can be readily analyzed by gas chromatography.[1][2] Silylation is a common derivatization technique for sugars.[2][3][4][5]

3. What are the potential impurities in a this compound sample?

Potential impurities can include unreacted starting materials from its synthesis, such as D-galactose and methanol.[6] Other possible impurities could be anomers (α-methyl-D-galactoside), other monosaccharides, or by-products from the manufacturing process. In GC analysis, incomplete derivatization or side products from the derivatization reaction can also appear as impurities.

4. How can I improve the peak shape in the HPLC analysis of this compound?

Poor peak shape in HPLC can be caused by several factors. Ensure that the sample is dissolved in the mobile phase to avoid solvent mismatch effects.[7] Using a guard column can help protect the analytical column from contaminants that may cause peak tailing.[8] Also, check for any leaks in the system and ensure the column is properly equilibrated.

5. What causes ghost peaks in my GC chromatogram when analyzing derivatized this compound?

Ghost peaks in GC can arise from several sources. Contamination in the syringe, inlet liner, or carrier gas can introduce extraneous compounds.[3] In the context of silylation, byproducts of the derivatization reagent can also appear as ghost peaks.[3] Ensure proper cleaning of the GC system and use high-purity reagents and solvents.

Experimental Protocols

HPLC Method for Purity Analysis of this compound

This protocol provides a general method for the analysis of this compound using HPLC with Refractive Index (RI) detection. Method optimization may be required based on the specific instrument and column used.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound standard or sample.

  • Dissolve the weighed portion in 10 mL of the mobile phase to create a 1 mg/mL solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Conditions:

ParameterValue
Column Amino or Amide column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (80:20 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector Refractive Index (RI) Detector
GC Method for Purity Analysis of this compound (after Silylation)

This protocol outlines a general procedure for the GC analysis of this compound following a silylation derivatization step.

Derivatization (Silylation):

  • Accurately weigh approximately 5 mg of this compound standard or sample into a clean, dry vial.

  • Add 500 µL of dry pyridine to dissolve the sample.

  • Add 200 µL of Hexamethyldisilazane (HMDS) and 100 µL of Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and vortex for 1 minute.

  • Heat the vial at 60 °C for 30 minutes.

  • Cool the vial to room temperature.

  • Centrifuge the vial and inject the supernatant into the GC.

GC-MS Conditions:

ParameterValue
Column 5% Phenyl Methyl Siloxane (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Injection Volume 1 µL
Oven Program Initial: 150 °C, hold for 2 minRamp: 10 °C/min to 280 °C, hold for 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
FID Temperature 300 °C
MS Transfer Line 280 °C
MS Ion Source 230 °C
MS Quadrupole 150 °C

Troubleshooting Guides

HPLC Troubleshooting
ProblemPotential Cause(s)Recommended Solution(s)
No Peaks or Very Small Peaks - Detector not turned on or not properly configured.- No sample injected.- Mobile phase flow issue.- Check detector settings and power.- Verify autosampler or manual injection.- Check for leaks and ensure the pump is delivering the mobile phase.
Peak Tailing - Column contamination.- Sample solvent incompatible with the mobile phase.[7]- Secondary interactions with the stationary phase.- Use a guard column and/or clean the analytical column.[8]- Dissolve the sample in the mobile phase.[7]- Adjust the mobile phase pH or use a different column chemistry.
Peak Fronting - Column overload.- Sample dissolved in a stronger solvent than the mobile phase.- Reduce the sample concentration or injection volume.- Prepare the sample in the mobile phase or a weaker solvent.
Split Peaks - Column void or partially blocked frit.- Incompatible sample solvent.- Replace the column.- Ensure the sample is fully dissolved in a compatible solvent.
Shifting Retention Times - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Column degradation.- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven for stable temperature control.- Replace the column if it has reached the end of its lifetime.
Baseline Noise or Drift - Air bubbles in the detector or pump.[7]- Contaminated mobile phase or detector cell.- Leaks in the system.- Degas the mobile phase and purge the system.[7]- Use high-purity solvents and flush the detector cell.- Check and tighten all fittings.
GC Troubleshooting
ProblemPotential Cause(s)Recommended Solution(s)
No Peaks or Very Small Peaks - Incomplete derivatization.- Syringe or injector issue.- Column breakage.- Optimize derivatization conditions (time, temperature, reagent ratio).- Check the syringe for blockage and inspect the injector.- Inspect and replace the column if necessary.
Peak Tailing - Active sites in the inlet liner or column.- Incomplete derivatization.- Use a deactivated inlet liner and a high-quality column.- Ensure the derivatization reaction goes to completion.
Peak Broadening - Injection port temperature is too low.- Carrier gas flow rate is too low.- Increase the injection port temperature.- Optimize the carrier gas flow rate.
Ghost Peaks - Contaminated syringe, inlet, or carrier gas.[3]- Byproducts from the silylation reagent.[3]- Sample carryover from a previous injection.- Clean the syringe and inlet; use high-purity gas.- Inject a blank run with only the derivatization reagents to identify their peaks.- Implement a bake-out step at the end of the GC run.
Multiple Peaks for a Single Analyte - Incomplete derivatization leading to multiple silylated forms.- Anomerization of the sugar during derivatization.- Optimize the derivatization procedure for complete reaction.- Use a derivatization method that minimizes anomer formation, if necessary.
Loss of Sensitivity - Contamination of the inlet liner or the front of the column.- Detector contamination (FID or MS source).- Replace the inlet liner and trim the front of the column.- Clean the detector according to the manufacturer's instructions.

Experimental Workflows and Logic Diagrams

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate Separation on Amino/Amide Column inject->separate detect RI Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report report calculate->report Report

Caption: HPLC analysis workflow for this compound.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Pyridine weigh->dissolve derivatize Add Silylation Reagents (HMDS & TMCS) dissolve->derivatize heat Heat (60°C) derivatize->heat inject Inject Derivatized Sample heat->inject separate Separation on 5% Phenyl Methyl Siloxane Column inject->separate detect FID/MS Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report report calculate->report Report

Caption: GC analysis workflow for this compound.

Troubleshooting_Logic node_sol node_sol start Chromatographic Problem Observed peak_shape Abnormal Peak Shape? start->peak_shape retention_time Retention Time Shift? peak_shape->retention_time No sol_peak_shape Check for: - Column Overload - Sample Solvent Mismatch - Column Contamination - Column Void peak_shape->sol_peak_shape Yes extra_peaks Extra/Ghost Peaks? retention_time->extra_peaks No sol_retention_time Check for: - Mobile Phase Composition - Flow Rate Fluctuation - Temperature Variation - Column Degradation retention_time->sol_retention_time Yes no_peaks No/Small Peaks? extra_peaks->no_peaks No sol_extra_peaks Check for: - System Contamination - Impure Reagents/Solvents - Derivatization Byproducts - Sample Carryover extra_peaks->sol_extra_peaks Yes sol_no_peaks Check for: - Injection Failure - Detector Malfunction - System Leak - Incomplete Derivatization (GC) no_peaks->sol_no_peaks Yes

Caption: General troubleshooting decision tree.

References

Technical Support Center: Troubleshooting Gene Induction with Methyl-D-galactoside

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting gene expression induction using Methyl-D-galactoside. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce gene expression?

Methyl-β-D-galactopyranoside is a structural analog of allolactose, the natural inducer of the lac operon in Escherichia coli and other bacteria.[1] It functions by binding to the LacI repressor protein, causing a conformational change that prevents the repressor from binding to the operator region of the lac operon. This allows RNA polymerase to transcribe the downstream genes, including the gene of interest that has been cloned into a lac-inducible expression vector.

Q2: What is the key difference between this compound and IPTG?

While both are analogs of allolactose used to induce the lac operon, Isopropyl-β-D-1-thiogalactopyranoside (IPTG) is generally considered a more potent inducer. A key difference is that IPTG is not readily metabolized by the cell, whereas this compound can be a weak substrate for β-galactosidase. This non-metabolizable nature of IPTG often leads to more sustained and higher levels of induction.

Q3: Can this compound be used in any E. coli strain?

For efficient induction, this compound requires a functional lactose permease (LacY) to be actively transported into the cell.[1] Therefore, it is crucial to use an E. coli strain with a functional lacY gene. Strains with mutations in lacY may exhibit significantly lower or no induction with this compound.

Q4: Is there an optimal concentration for this compound induction?

The optimal concentration can vary depending on the specific E. coli strain, plasmid copy number, and the gene of interest. While a common starting concentration for IPTG is 1 mM, the optimal concentration for this compound may differ.[2] It is recommended to perform a concentration optimization experiment (e.g., a titration from 0.1 mM to 5 mM) to determine the ideal concentration for your specific system.

Troubleshooting Guide for Low Gene Induction

This guide addresses specific issues that can lead to low or no gene expression when using this compound as an inducer.

Problem 1: Very low or no target protein expression is observed after induction.

Possible Cause Recommended Solution
Suboptimal Inducer Concentration Perform a dose-response experiment by testing a range of this compound concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mM) to identify the optimal concentration for your specific construct and host strain.
Inefficient Inducer Uptake Ensure your E. coli strain has a functional lactose permease (lacY). Strains like BL21(DE3) are generally suitable. For strains with potentially compromised permease activity, consider using a more potent, permease-independent inducer like IPTG.
Catabolite Repression The presence of glucose in the growth medium can inhibit the uptake of other sugars, including galactosides, through a process called catabolite repression. Ensure that the growth medium is depleted of glucose before adding this compound. Using a glycerol-based medium can circumvent this issue.
Degradation of the Inducer This compound can be a weak substrate for β-galactosidase. If your expressed protein is β-galactosidase or if the host strain has high basal levels of this enzyme, the inducer may be slowly degraded. Consider adding a second dose of the inducer after a few hours or using a non-metabolizable inducer like IPTG.
Incorrect Timing of Induction Induce the culture during the mid-logarithmic growth phase (typically at an OD600 of 0.6-0.8). Inducing too early or too late can negatively impact protein expression levels.
Poor Inducer Quality Ensure the this compound used is of high purity (≥98%). Impurities can inhibit induction or be toxic to the cells.

Problem 2: Induction is observed, but the expression level is significantly lower than expected or when compared to IPTG induction.

Possible Cause Recommended Solution
Lower Induction Potency This compound is generally a weaker inducer than IPTG. If maximal expression is required, switching to IPTG may be necessary. A direct comparison of induction levels with both inducers is recommended.
Suboptimal Induction Duration Optimize the post-induction incubation time. Harvest cells at different time points (e.g., 2, 4, 6, and 18 hours) after induction to determine the time of peak protein expression.
Suboptimal Growth Temperature Lowering the incubation temperature (e.g., from 37°C to 18-25°C) after induction can sometimes improve the solubility and yield of the target protein, even if the overall induction level appears lower.

Experimental Protocols

Protocol 1: Optimizing this compound Concentration
  • Inoculation: Inoculate 5 mL of appropriate growth medium (e.g., LB or TB) with a single colony of your expression strain and grow overnight at 37°C with shaking.

  • Sub-culturing: The next day, inoculate 50 mL of fresh medium in a 250 mL baffled flask with the overnight culture to an initial OD600 of 0.05-0.1.

  • Growth: Grow the culture at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.

  • Induction: Aliquot 5 mL of the culture into five separate sterile tubes. Add this compound to final concentrations of 0.1, 0.5, 1.0, 2.0, and 5.0 mM. A no-inducer control should also be included.

  • Incubation: Continue to incubate the cultures under the same conditions for a predetermined time (e.g., 4 hours) or at a lower temperature for a longer period (e.g., 16 hours at 20°C).

  • Analysis: Harvest the cells by centrifugation. Analyze the protein expression levels in the cell lysates by SDS-PAGE and Western blot (if an antibody is available).

Protocol 2: β-Galactosidase Assay to Confirm Induction

This protocol uses o-nitrophenyl-β-D-galactopyranoside (ONPG) as a substrate to measure the activity of β-galactosidase, confirming that the induction machinery is functional.

  • Cell Preparation: Grow and induce your cultures as described in Protocol 1.

  • Permeabilization: To 1 mL of culture, add 1-2 drops of chloroform and 1 drop of 0.1% SDS. Vortex vigorously for 10 seconds to permeabilize the cells.

  • Assay Initiation: Pre-warm the permeabilized cell suspension to 28°C. Start the reaction by adding 0.2 mL of a 4 mg/mL ONPG solution (in 0.1 M phosphate buffer, pH 7.0).

  • Reaction and Termination: Incubate at 28°C until a yellow color develops. Stop the reaction by adding 0.5 mL of 1 M Na2CO3.

  • Measurement: Measure the absorbance of the supernatant at 420 nm. The intensity of the yellow color is proportional to the β-galactosidase activity.

Data Presentation

Table 1: Comparison of Common Inducers for the lac Operon

FeatureMethyl-β-D-galactopyranosideIsopropyl-β-D-1-thiogalactopyranoside (IPTG)
Mechanism of Action Binds to LacI repressor, preventing it from binding to the operator.Binds to LacI repressor, preventing it from binding to the operator.
Metabolism by Cell Can be a weak substrate for β-galactosidase.Not metabolized by the cell.
Relative Potency Generally lower than IPTG.High.
Typical Working Concentration 0.1 - 5 mM (requires optimization)0.1 - 1 mM
Requirement for Permease Yes, requires functional LacY for efficient uptake.Can enter the cell independently of LacY at higher concentrations.[3]

Visualizations

GeneInductionPathway cluster_cell E. coli Cell Inducer_out This compound (extracellular) Permease LacY Permease Inducer_out->Permease Transport Inducer_in This compound (intracellular) Permease->Inducer_in Repressor_active Active LacI Repressor Inducer_in->Repressor_active Binds to Repressor_inactive Inactive Repressor-Inducer Complex Inducer_in->Repressor_inactive Forms Complex Operator lac Operator Repressor_active->Operator Binds & Blocks Transcription Promoter Promoter Gene Gene of Interest RNA_Polymerase RNA Polymerase RNA_Polymerase->Promoter Binds mRNA mRNA RNA_Polymerase->mRNA Transcription Protein Target Protein mRNA->Protein Translation

Caption: Signaling pathway of gene induction by this compound.

TroubleshootingWorkflow Start Start: Low/No Gene Expression Check_Concentration Is Inducer Concentration Optimized? Start->Check_Concentration Optimize_Concentration Action: Perform Concentration Titration (0.1 - 5 mM) Check_Concentration->Optimize_Concentration No Check_Strain Is E. coli Strain Suitable (lacY+)? Check_Concentration->Check_Strain Yes Optimize_Concentration->Check_Strain Success Problem Resolved: Sufficient Gene Expression Optimize_Concentration->Success If successful Change_Strain Action: Use a lacY+ Strain (e.g., BL21(DE3)) Check_Strain->Change_Strain No Check_Media Is Glucose Present in the Medium? Check_Strain->Check_Media Yes Change_Strain->Check_Media Change_Strain->Success If successful Change_Media Action: Use Glucose-Free Medium (e.g., Glycerol-based) Check_Media->Change_Media Yes Check_Induction_Time Is Induction Time and Temperature Optimized? Check_Media->Check_Induction_Time No Change_Media->Check_Induction_Time Change_Media->Success If successful Optimize_Induction Action: Perform Time Course and Temperature Optimization Check_Induction_Time->Optimize_Induction No Consider_IPTG Consider Switching to IPTG Check_Induction_Time->Consider_IPTG Yes (and still low) Optimize_Induction->Consider_IPTG Optimize_Induction->Success If successful Consider_IPTG->Success

Caption: Troubleshooting workflow for low gene induction.

References

Preventing degradation of Methyl-D-galactoside during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Methyl-D-galactoside during storage and in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

For long-term storage, solid this compound should be kept in a tightly sealed container in a dry (desiccated) environment, protected from light, at temperatures between 2-8°C.[1][2] Some suppliers recommend storage at -20°C for optimal stability.[3]

Q2: How can I tell if my this compound has degraded?

Visual signs of degradation can include a change in appearance from a white, crystalline powder to a yellowish or brownish hue, or clumping of the powder due to moisture absorption.[4] For solutions, a decrease in pH may indicate acid-catalyzed hydrolysis. The most reliable method for detecting degradation is through analytical techniques like HPLC or TLC, which can identify and quantify impurities and degradation products.

Q3: What are the primary degradation pathways for this compound?

The main degradation pathways for this compound are:

  • Hydrolysis: The glycosidic bond can be cleaved under acidic or alkaline conditions, or enzymatically, to yield D-galactose and methanol.[5][6]

  • Oxidation: Enzymatic oxidation, for instance by galactose oxidase, can occur at the C-6 position to form an aldehyde, which can be further converted to other byproducts.[7]

Q4: Is this compound stable in aqueous solutions?

This compound is soluble in water, but the stability of the resulting solution depends on the pH, temperature, and presence of enzymes.[2] Neutral, sterile solutions stored at low temperatures (2-8°C) are most stable. Avoid acidic or alkaline conditions to minimize hydrolysis.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Unexpected Impurities in a New Batch Improper storage during transport or by the supplier.Verify the Certificate of Analysis (CoA). Perform purity analysis (e.g., HPLC, NMR) upon receipt. Contact the supplier if the purity is out of specification.
Discoloration of Solid Compound (Yellowing/Browning) Exposure to light (photodegradation) or excessive heat.Store in an amber vial or a dark place.[3] Ensure storage temperature does not exceed recommended limits. Discard discolored material as it may contain unknown degradation products.
Clumping of Solid Compound Absorption of moisture.Store in a desiccator or a controlled low-humidity environment.[3] Ensure the container is tightly sealed.
Decrease in pH of an Aqueous Solution Acid-catalyzed hydrolysis, potentially initiated by acidic contaminants or CO₂ absorption from the air.Prepare solutions with a buffered system (e.g., phosphate buffer, pH 7.0-7.4). Store solutions under an inert atmosphere (e.g., nitrogen or argon).
Loss of Purity in Solution Over Time Hydrolysis (acidic, basic, or enzymatic) or microbial contamination.Prepare fresh solutions for critical experiments. If storage is necessary, filter-sterilize the solution and store at 2-8°C. For enzymatic applications, ensure the absence of contaminating glycosidases.
Inconsistent Experimental Results Degradation of this compound stock solution.Regularly check the purity of stock solutions using a stability-indicating analytical method (see Experimental Protocols). Use a freshly prepared solution for sensitive assays.

Data on Storage and Stability

Table 1: Recommended Storage Conditions for this compound

FormTemperatureAtmosphereLight Protection
Solid 2-8°C (standard)[2]Desiccated[3]Required (e.g., amber vial)[3]
-20°C (long-term)[3]
Aqueous Solution 2-8°CSterile, neutral pHRecommended

Table 2: Major Degradation Pathways and Products

Degradation PathwayTriggering ConditionsPrimary Degradation Products
Acid Hydrolysis Low pH (< 6.0)D-galactose, Methanol
Alkaline Hydrolysis High pH (> 8.0)D-galactose, Methanol, 1,6-anhydrogalactopyranose (minor)[5]
Enzymatic Hydrolysis Presence of β-galactosidasesD-galactose, Methanol[8]
Enzymatic Oxidation Presence of galactose oxidase and O₂Methyl α-D-galacto-hexodialdo-1,5-pyranoside (aldehyde), Methyl α-D-galactopyranosiduronic acid[7]

Experimental Protocols

Protocol: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound and detecting degradation products.

1. Objective: To quantify the concentration of this compound and separate it from potential degradation products like D-galactose.

2. Materials:

  • This compound sample

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Reference standards (this compound, D-galactose)

  • HPLC system with a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD)

3. Chromatographic Conditions:

  • Column: Amino-based column (e.g., Aminex HPX-87C) or a suitable HILIC column.

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 80:20 v/v). Note: The exact ratio may need optimization based on the column used.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30-40°C

  • Detector: Refractive Index (RI) detector.

  • Injection Volume: 10-20 µL

4. Sample Preparation:

  • Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to a final concentration of 1-5 mg/mL.

  • Working Standard: Prepare a working standard of high-purity this compound at a similar concentration.

  • Degradation Standard: Prepare a solution containing both this compound and D-galactose to confirm peak separation.

5. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the degradation standard to verify the resolution between this compound and D-galactose.

  • Inject the working standard multiple times to establish system suitability (e.g., retention time repeatability, peak area precision).

  • Inject the sample solution.

  • Integrate the peak areas for all observed peaks.

6. Data Analysis:

  • Calculate the purity of the this compound sample using the area percent method:

    • Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

  • Identify degradation products by comparing their retention times to those of known standards (e.g., D-galactose).

Visualizations

DegradationPathways MDG This compound Hydrolysis Hydrolysis MDG->Hydrolysis Acid / Base / β-galactosidase Oxidation Oxidation MDG->Oxidation Galactose Oxidase + O2 Galactose D-galactose Hydrolysis->Galactose Methanol Methanol Hydrolysis->Methanol Aldehyde C-6 Aldehyde Oxidation->Aldehyde UronicAcid Uronic Acid Aldehyde->UronicAcid Further Oxidation

Caption: Primary degradation pathways of this compound.

TroubleshootingWorkflow Start Suspected Degradation CheckVisual Visual Inspection (Color, Clumping) Start->CheckVisual CheckStorage Review Storage Conditions (Temp, Light, Moisture) Start->CheckStorage AnalyticalTest Perform Purity Analysis (e.g., HPLC, TLC) CheckVisual->AnalyticalTest CheckStorage->AnalyticalTest AdjustStorage Adjust Storage Conditions CheckStorage->AdjustStorage PurityOK Purity within Spec? AnalyticalTest->PurityOK Use Proceed with Experiment PurityOK->Use Yes Discard Discard and Reorder PurityOK->Discard No

Caption: Workflow for troubleshooting this compound stability.

StorageLogic Compound This compound Form Form? Compound->Form Solid Solid Form->Solid Solid Solution Aqueous Solution Form->Solution Solution SolidStorage Store at 2-8°C (or -20°C) Desiccated Protected from Light Solid->SolidStorage SolutionStorage Store at 2-8°C Sterile Filtered Neutral pH (Buffered) Solution->SolutionStorage

Caption: Logic for selecting appropriate storage conditions.

References

Technical Support Center: Purification of Synthetic Methyl-D-galactoside Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice and frequently asked questions to refine the purification processes of synthetic Methyl-D-galactoside derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of this compound derivatives?

A1: Common impurities include unreacted starting materials, reaction by-products, residual solvents, and catalysts. Specifically for glycoside synthesis, impurities can also consist of anomeric mixtures (α and β isomers) or products with incomplete or incorrect protecting group manipulation.[1][2]

Q2: How can I effectively separate the α and β anomers of my this compound derivative?

A2: Separation of anomers can be challenging due to their similar structures. Techniques like Diffusion-Ordered NMR Spectroscopy (DOSY) have been shown to successfully separate α and β anomers in solution.[3] For preparative separation, meticulous column chromatography with an optimized solvent system is often required.[4][5] In some cases, fractional crystallization can be employed, as the two anomers may have different crystallization kinetics or solubilities in specific solvent systems.[1]

Q3: What analytical techniques are essential for assessing the purity of the final product?

A3: A combination of techniques is recommended for comprehensive purity assessment. Thin-Layer Chromatography (TLC) is useful for monitoring reaction progress and initial purity checks.[4][6] For quantitative analysis and confirmation of purity, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard.[7][8] Structural confirmation and purity are established using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR).[4] A purity level of ≥98% is often required for research applications.[8][9]

Q4: My product yield is consistently low. What are the likely causes and how can I improve it?

A4: Low yields can stem from several factors: incomplete reaction, product degradation during work-up or purification, or inefficient purification methods. To improve yield, ensure the reaction goes to completion by monitoring with TLC.[4] Optimize work-up conditions to minimize degradation (e.g., control pH and temperature). For purification, carefully select the chromatography stationary and mobile phases to ensure good separation without significant product loss on the column. In some cases, a multi-step synthesis can be optimized for a higher overall yield by avoiding the preparation of several intermediates.[6][10]

Q5: What are the best practices for storing purified this compound derivatives?

A5: this compound derivatives are typically white crystalline powders.[7] For long-term stability, they should be stored in an inert atmosphere at refrigerated temperatures, commonly between 2-8°C, to maintain optimal quality.[7]

Troubleshooting Guide

This guide addresses specific problems encountered during the purification process.

Problem Possible Cause(s) Suggested Solution(s)
Multiple spots on TLC after reaction completion. 1. Formation of side products. 2. Presence of an anomeric mixture (α/β). 3. Incomplete removal of a protecting group.[2][11]1. Optimize reaction conditions (temperature, catalyst, reaction time) to minimize side reactions. 2. Use a TLC solvent system with higher polarity to attempt to resolve the spots. If separation is still poor, consider specialized chromatography or techniques like DOSY for analysis.[3] 3. Review the deprotection protocol. Ensure the correct reagents and conditions are used and that the reaction time is sufficient.[11][12]
Product appears as a syrup or oil, not a crystalline solid. 1. Presence of residual solvent (e.g., DMF, pyridine). 2. The product is inherently non-crystalline or has a low melting point. 3. Contamination with impurities that inhibit crystallization.1. Use high vacuum to remove residual solvents. Co-evaporation with a solvent like toluene can be effective. 2. Purify via column chromatography to obtain a high-purity syrup.[4] 3. Re-purify the product using column chromatography with a shallow gradient. Attempt recrystallization from various solvent systems (e.g., chloroform-hexane, ethanol).[4][10]
Difficulty removing an orthogonal protecting group (e.g., Mmt, Fmoc). 1. Insufficient reagent concentration or reaction time.[11] 2. Steric hindrance around the protecting group. 3. Incompatible solvent or temperature for the deprotection reaction.1. Increase the number of deprotection cycles or the reaction time. For example, when removing an Mmt group, increasing the number of treatments with dilute TFA can improve efficiency.[11] 2. Consider a stronger deprotection reagent or alternative protecting group strategy in future syntheses.[12][13] 3. Consult literature for optimal deprotection conditions for the specific protecting group.[2][12]
Poor separation during silica gel column chromatography. 1. Inappropriate solvent system (mobile phase). 2. Column overloading. 3. Co-elution of closely related compounds (e.g., anomers).1. Develop an optimal solvent system using TLC. Aim for an Rf value of 0.2-0.3 for the desired product. 2. Use an appropriate ratio of crude product to silica gel (typically 1:50 to 1:100 by weight). 3. Use a shallower solvent gradient or switch to a different chromatography technique like reversed-phase or mixed-mode chromatography.[14]

Quantitative Data Summary

Table 1: Purity Analysis of Commercial Methyl-D-galactosides

CompoundCAS NumberPurity SpecificationAnalytical Technique
Methyl-α-D-galactopyranoside3396-99-4≥ 98%Assay
Methyl-β-D-galactopyranoside1824-94-8≥ 98%Gas Chromatography (GC)

Data sourced from commercial supplier information.[9]

Table 2: Purification Parameters for Synthetic Methyl-β-D-galactopyranoside Derivatives

DerivativePurification MethodEluent/Solvent SystemYield (%)Melting Point (°C)
6-O-myristoylSilica Gel Column ChromatographyCH₃OH-CHCl₃ (1:6)86.45135-140
2,3,4-tri-O-acetyl-6-O-myristoylSilica Gel Column ChromatographyCH₃OH-CHCl₃ (1:5)72.50144-145
Methyl 6-O-tosyl-α-D-galactopyranosideRecrystallizationEthanol90170-171

Data compiled from synthesis and purification experiments.[4][6][10]

Experimental Protocols

Protocol 1: General Silica Gel Column Chromatography

This protocol is based on methods used for purifying acylated Methyl-β-D-galactopyranoside derivatives.[4]

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Let the excess solvent drain until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a compatible solvent (e.g., chloroform). Adsorb the sample onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column bed. Alternatively, load the concentrated solution directly onto the column.

  • Elution: Begin elution with the starting solvent system (e.g., CH₃OH-CHCl₃, 1:6 v/v). Gradually increase the polarity of the mobile phase if a gradient is required.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization of a Crystalline Derivative

This protocol is adapted from the purification of Methyl 6-O-tosyl-α-D-galactopyranoside.[6][10]

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol).

  • Dissolution: Place the crude solid in a flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask or place it in an ice bath.

  • Isolation: Collect the crystals by filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Visualizations

Purification_Workflow cluster_synthesis Synthesis Phase cluster_purification Purification Phase cluster_analysis Analysis Phase start This compound + Reagents reaction Acylation / Derivatization Reaction start->reaction workup Aqueous Work-up / Extraction reaction->workup concentration Concentration (Syrup) workup->concentration column_chrom Silica Gel Column Chromatography concentration->column_chrom tlc TLC Analysis of Fractions column_chrom->tlc recrystallization Recrystallization qc Purity & Structure Analysis (NMR, MS, HPLC) recrystallization->qc combine Combine Pure Fractions tlc->combine final_product Final Purified Product combine->final_product final_product->recrystallization final_product->qc

Caption: General experimental workflow for the synthesis and purification of this compound derivatives.

Troubleshooting_Tree start Post-Reaction Mixture: Run TLC decision1 Single, clean product spot? start->decision1 yes1 Proceed to large-scale purification (Column/Recrystallization) decision1->yes1 Yes no1 Multiple Spots Observed decision1->no1 No decision2 Are spots well-separated (ΔRf > 0.1)? no1->decision2 yes2 Optimize column chromatography (gradient, solvent system) decision2->yes2 Yes no2 Spots are very close or streaking decision2->no2 No cause1 Possible Causes: - Anomeric Mixture - Isomeric By-products - Incomplete Deprotection no2->cause1 solution1 Solution: 1. Adjust TLC solvent polarity. 2. Consider specialized chromatography. 3. Re-evaluate reaction/deprotection conditions. cause1->solution1

Caption: A decision tree for troubleshooting purification based on initial TLC analysis.

Orthogonal_Protection start Galactoside with -OH at C2, C3, C4 -OH at C6 step1 Protect C2, C3, C4 (e.g., with Benzoyl groups) start->step1 Step A intermediate1 Galactoside with -OBz at C2, C3, C4 -OH at C6 step1->intermediate1 step2 Protect C6 (e.g., with Mmt group) intermediate1->step2 Step B intermediate2 Fully Protected Galactoside -OBz at C2, C3, C4 -OMmt at C6 step2->intermediate2 deprotect_mmt Selective Deprotection: Mild Acid (dil. TFA) Removes ONLY Mmt intermediate2->deprotect_mmt Step C (Orthogonal Removal) result Galactoside with -OBz at C2, C3, C4 -OH at C6 (Ready for C6 modification) deprotect_mmt->result

References

Addressing non-specific binding in carbohydrate-protein interaction studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers address the common challenge of non-specific binding (NSB) in carbohydrate-protein interaction studies.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) in the context of carbohydrate-protein interaction studies?

A1: Non-specific binding refers to the interaction of a protein (analyte) with the sensor surface or other molecules besides the immobilized carbohydrate (ligand) of interest.[1][2] This can lead to an overestimation of the binding signal, resulting in inaccurate measurements of binding affinity and kinetics.[1][3] NSB is a significant challenge because it can mask the true specific binding events.[3]

Q2: What are the primary causes of non-specific binding?

A2: Non-specific binding is primarily caused by molecular forces between the analyte and the sensor surface that are not related to the specific carbohydrate-protein interaction being studied.[1][4] These forces can include:

  • Hydrophobic interactions: Occur between non-polar regions of the protein and the sensor surface.[1]

  • Electrostatic (charge-based) interactions: Arise from the attraction between charged amino acid residues on the protein and a charged sensor surface.[1][4]

  • Hydrogen bonding and Van der Waals forces: These weaker, non-specific interactions can also contribute to NSB.[1]

Q3: How can I determine if I have a non-specific binding issue in my experiment?

A3: A simple preliminary test is to flow the analyte over a reference surface without the immobilized carbohydrate ligand.[1] A significant signal on this reference channel indicates non-specific binding to the sensor surface itself.[5] If the response on the reference channel is more than a third of the sample channel response, the non-specific binding should be addressed.[5] Including negative controls, such as irrelevant molecules that are not expected to bind, is also crucial for identifying NSB.[2]

Q4: What is the role of a "blocking agent" in reducing non-specific binding?

A4: A blocking agent is a molecule used to coat the sensor surface in areas not occupied by the immobilized carbohydrate ligand.[2][6] By binding to these unoccupied sites, the blocking agent prevents the analyte from non-specifically adsorbing to the surface, thereby reducing background noise and improving the signal-to-noise ratio.[7][8]

Troubleshooting Guides

This section provides a step-by-step approach to troubleshooting and mitigating non-specific binding in your experiments.

Initial Assessment of Non-Specific Binding

The first step in addressing NSB is to determine its extent and nature.

cluster_assessment Initial NSB Assessment start Start Experiment run_control Run analyte over a reference surface (no ligand) start->run_control observe_signal Observe signal on reference channel run_control->observe_signal high_nsb High NSB Detected observe_signal->high_nsb  Signal > 1/3 of  sample channel low_nsb Minimal NSB observe_signal->low_nsb  Signal < 1/3 of  sample channel troubleshoot Proceed to Troubleshooting high_nsb->troubleshoot proceed Proceed with experiment low_nsb->proceed

Caption: Workflow for the initial assessment of non-specific binding.

Systematic Troubleshooting Workflow for High Non-Specific Binding

If high NSB is detected, follow this systematic approach to identify and implement the most effective mitigation strategy.

cluster_troubleshooting NSB Troubleshooting Workflow start High NSB Detected optimize_buffer Optimize Buffer Conditions start->optimize_buffer adjust_ph Adjust pH optimize_buffer->adjust_ph increase_salt Increase Salt Concentration optimize_buffer->increase_salt add_surfactant Add Non-ionic Surfactant optimize_buffer->add_surfactant reassess Re-assess NSB adjust_ph->reassess increase_salt->reassess add_surfactant->reassess optimize_blocking Optimize Blocking Strategy test_blockers Test Different Blocking Agents optimize_blocking->test_blockers test_blockers->reassess modify_surface Modify Surface Chemistry use_antifouling Use Anti-fouling Coatings (e.g., PEG) modify_surface->use_antifouling use_antifouling->reassess reassess->optimize_blocking NSB still high reassess->modify_surface NSB still high resolved NSB Resolved reassess->resolved NSB resolved consult Consult Literature/ Technical Support reassess->consult NSB still high

Caption: Systematic workflow for troubleshooting high non-specific binding.

Quantitative Data Summary

The following tables provide a summary of commonly used reagents and their typical working concentrations for reducing non-specific binding.

Table 1: Common Blocking Agents and Surfactants

ReagentTypical ConcentrationApplication Notes
Bovine Serum Albumin (BSA)0.1% - 2% (w/v)A common protein blocking agent that can shield the analyte from non-specific interactions.[1][4][9]
Casein/Non-fat milk1% - 5% (w/v)A protein-based blocker often used in immunoassays.[8][10]
Polyethylene glycol (PEG) / Oligo(ethylene glycol) (OEG)1 mg/mL in running bufferAnti-fouling polymers that create a hydrophilic layer to repel proteins.[11][12]
Tween-200.005% - 0.1% (v/v)A non-ionic surfactant that disrupts hydrophobic interactions.[1][5]
Ethanolamine50 mM - 1 MUsed to block unreacted active groups on the sensor surface after ligand immobilization.[11][13]
Normal Serum10% - 20%Serum from the same species as the secondary antibody can be used to block Fc receptors.[14][15]
SucroseNot specifiedHas been shown to be an effective NSB blocker in Biolayer Interferometry (BLI).[16][17]

Table 2: Buffer Optimization Parameters

ParameterTypical RangeRationale
pHAdjust to be near the isoelectric point (pI) of the analyte.Minimizes the net charge of the protein, reducing electrostatic interactions with the surface.[1][4]
Salt Concentration (e.g., NaCl)Up to 500 mMShields charged proteins and surfaces, reducing charge-based interactions.[1][5][9]

Experimental Protocols

Protocol 1: General Blocking Procedure for Glycan Microarrays

This protocol outlines a general procedure for blocking a glycan microarray slide to minimize non-specific protein binding.

  • Preparation of Blocking Buffer: Prepare a solution of 50 mM ethanolamine in 50 mM borate buffer, pH 9.2.[13] Alternatively, specialized commercial blocking buffers like Glycan Array Blocking Buffer (GABB) can be used.[18]

  • Blocking Step: After covalent coupling of the glycans to the slide, immerse the slide in the blocking buffer for 1 hour at room temperature with gentle agitation.[13] This step deactivates any unreacted NHS-ester groups on the slide surface.

  • Washing: Rinse the slide thoroughly with deionized water to remove excess blocking buffer.

  • Drying: Dry the slide, for example, by centrifugation or under a stream of nitrogen.

  • Storage: Store the blocked slides in a desiccator at room temperature until use.[13]

Protocol 2: Optimization of Running Buffer for Surface Plasmon Resonance (SPR)

This protocol provides a systematic approach to optimizing the running buffer to reduce NSB in SPR experiments.

  • Baseline Buffer: Start with a standard buffer such as PBS or HBS.

  • pH Adjustment:

    • Determine the isoelectric point (pI) of your protein analyte.

    • Prepare a series of running buffers with pH values around the pI.

    • Test for NSB by injecting the analyte over a reference surface for each pH condition. Select the pH that results in the lowest NSB.[1][4]

  • Salt Concentration Gradient:

    • Using the optimal pH determined in the previous step, prepare a series of running buffers with increasing concentrations of NaCl (e.g., 150 mM, 300 mM, 500 mM).[5]

    • Test for NSB at each salt concentration. Higher salt concentrations can reduce charge-based interactions.[1]

  • Addition of Surfactant:

    • If hydrophobic interactions are suspected, add a non-ionic surfactant like Tween-20 to the optimized buffer from the previous step. A final concentration of 0.05% is a good starting point.[1][5]

  • Addition of a Protein Blocker:

    • If NSB persists, consider adding a protein blocker like BSA (e.g., 0.1% w/v) to the running buffer.[1][4]

Protocol 3: Double-Referencing in Biolayer Interferometry (BLI) and SPR

Double-referencing is a data analysis technique used to subtract both buffer effects and non-specific binding to the sensor surface.

  • Reference Sensor: Use a sensor tip that has undergone the same surface chemistry activation and blocking steps as the sample sensor but does not have the carbohydrate ligand immobilized.

  • Sample and Reference Measurement: During the experiment, simultaneously measure the binding of the analyte to both the sample sensor (with ligand) and the reference sensor (without ligand).

  • Buffer Blank Run: Perform a run with buffer only (no analyte) on both the sample and reference sensors.

  • Data Subtraction:

    • First, subtract the signal from the reference sensor from the signal from the sample sensor for the analyte run.

    • Second, subtract the signal from the reference sensor from the signal from the sample sensor for the buffer blank run.

    • Finally, subtract the result of the buffer blank subtraction from the result of the analyte run. This final subtracted sensorgram represents the specific binding interaction.

References

Technical Support Center: Enhancing the Stability of Methyl-D-galactoside in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Methyl-D-galactoside. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability of this compound in aqueous solutions for experimental use. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure the integrity of your research.

Frequently Asked questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily affected by pH, temperature, and exposure to oxidizing agents. The glycosidic bond is susceptible to hydrolysis, particularly under acidic and, to a lesser extent, alkaline conditions. Elevated temperatures can accelerate this degradation.

Q2: What is the optimal pH range for preparing and storing this compound solutions?

A2: For optimal stability, it is recommended to prepare and store aqueous solutions of this compound in a neutral to slightly acidic pH range (pH 5-7). Buffering the solution can help maintain a stable pH and prevent degradation.

Q3: How should I store stock and working solutions of this compound?

A3: For short-term storage (up to a few days), solutions should be kept at 2-8°C.[1][2][3][4][5] For long-term storage, it is advisable to prepare aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles.[6] Solutions should also be protected from light to prevent potential photodegradation.

Q4: Can I use organic solvents to prepare my initial stock solution?

A4: Yes, this compound is soluble in methanol.[7] It is also common practice to dissolve glycosides in a small amount of an organic solvent like DMSO before further dilution in an aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Q5: What are the visible signs of this compound degradation?

A5: this compound and its primary degradation products (galactose and methanol) are colorless. Therefore, visual inspection is not a reliable indicator of degradation. Chemical analysis, such as High-Performance Liquid Chromatography (HPLC), is necessary to assess the purity and stability of the solution.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to the instability of this compound in your experiments.

Problem Possible Cause Solution
Inconsistent experimental results or loss of biological activity Degradation of this compound in the experimental medium.- Prepare fresh solutions before each experiment.- Verify the pH of your buffer and adjust to the optimal range (pH 5-7).- Minimize the exposure of solutions to high temperatures by keeping them on ice when not in use.
Repeated freeze-thaw cycles of the stock solution.- Aliquot stock solutions into single-use vials to avoid repeated freezing and thawing.[6]
Precipitation of this compound in aqueous buffers Poor solubility at the desired concentration.- Gently warm the solution to aid dissolution, but avoid high temperatures.- Consider using a small percentage of a co-solvent like DMSO or methanol, ensuring it is compatible with your experiment.
The solution has become supersaturated due to solvent evaporation.- Ensure storage containers are tightly sealed.
Unexpected peaks in analytical chromatography (e.g., HPLC) Degradation has occurred, leading to the formation of byproducts.- Analyze a freshly prepared standard solution to confirm the retention time of intact this compound.- Perform a forced degradation study (see Experimental Protocols) to identify the retention times of potential degradation products.- Review solution preparation and storage procedures to identify potential causes of degradation.

Data Presentation

The following table summarizes the relative rates of alkaline hydrolysis for various methyl glycopyranosides. This data highlights the comparative stability of the glycosidic bond under harsh alkaline conditions.

Table 1: Relative Rates of Alkaline Hydrolysis of Methyl Glycopyranosides in 10% Sodium Hydroxide at 170°C [8]

Methyl GlycopyranosideRelative Rate of Hydrolysis
α-D-glucoside1.0
α-D-galactoside3.9
β-D-mannoside4.4
α-D-xyloside4.8

Data is relative to the rate of hydrolysis of methyl α-D-glucopyranoside.

Experimental Protocols

Protocol 1: Preparation of a Standard Aqueous Solution of this compound

Objective: To prepare a stable, ready-to-use aqueous solution of this compound.

Materials:

  • This compound (α or β anomer)

  • High-purity water (e.g., Milli-Q or equivalent)

  • Sterile, amber vials

  • pH meter

  • Buffer solution (e.g., phosphate-buffered saline, PBS, pH 7.2)

Procedure:

  • Weigh the desired amount of this compound powder.

  • Dissolve the powder in the appropriate volume of high-purity water or buffer.

  • Gently agitate the solution until the solid is completely dissolved. Gentle warming can be used if necessary.

  • Verify the pH of the solution and adjust to the desired range (pH 5-7) if necessary.

  • Filter the solution through a 0.22 µm sterile filter into a sterile, amber vial.

  • For immediate use, store at 2-8°C. For long-term storage, aliquot into single-use vials and store at -20°C or -80°C.

Protocol 2: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.[9][10]

Materials:

  • This compound stock solution (e.g., 1 mg/mL in water)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • HPLC system with a suitable detector (e.g., Refractive Index Detector or UV detector at low wavelength)

  • HPLC column suitable for carbohydrate analysis (e.g., a C18 column or a specific carbohydrate column)

Procedure:

  • Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix equal volumes of the this compound stock solution and 3% H₂O₂. Store at room temperature, protected from light, for a defined period.

  • Thermal Degradation: Place a vial of the this compound stock solution in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for a defined period.

  • Photodegradation: Expose a vial of the this compound stock solution to a light source (e.g., UV lamp in a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Sample Analysis: At each time point, withdraw a sample, dilute if necessary, and analyze using a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

Mandatory Visualizations

cluster_preparation Solution Preparation Weigh_MDG Weigh this compound Dissolve Dissolve in Water/Buffer Weigh_MDG->Dissolve Step 1 Adjust_pH Adjust pH (5-7) Dissolve->Adjust_pH Step 2 Filter Sterile Filter (0.22 µm) Adjust_pH->Filter Step 3 Store Store at 2-8°C (short-term) or -20°C/-80°C (long-term) Filter->Store Step 4 cluster_degradation Degradation Pathways MDG This compound in Aqueous Solution Hydrolysis Hydrolysis (Acidic/Alkaline Conditions) MDG->Hydrolysis Oxidation Oxidation (Oxidizing Agents) MDG->Oxidation Photodegradation Photodegradation (UV Light Exposure) MDG->Photodegradation Products Degradation Products (Galactose, Methanol, etc.) Hydrolysis->Products Oxidation->Products Photodegradation->Products Start Start Forced Degradation Study Prepare_Sample Prepare this compound Stock Solution Start->Prepare_Sample Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Prepare_Sample->Stress_Conditions Sample_Analysis Analyze Samples at Time Points (e.g., HPLC) Stress_Conditions->Sample_Analysis Data_Evaluation Evaluate Data (Quantify Degradation, Identify Products) Sample_Analysis->Data_Evaluation End End Study Data_Evaluation->End

References

Optimizing reaction conditions for enzymatic glycosylation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting for common issues encountered during enzymatic glycosylation experiments and offers frequently asked questions to help researchers, scientists, and drug development professionals optimize their reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the critical starting parameters to consider when setting up an enzymatic glycosylation reaction for the first time?

A1: When establishing a new enzymatic glycosylation reaction, systematically optimizing several key parameters is crucial for success. Begin with the enzyme and substrate concentrations, typically in the micromolar to millimolar range, and ensure the purity of all components. The reaction buffer should be selected to maintain a stable pH, as even minor deviations can significantly impact enzyme activity.[1] Temperature and incubation time are also critical; a good starting point is the optimal temperature for the specific glycosyltransferase, which for many plant-derived UGTs is between 30-40°C.[2] Finally, consider the molar ratio of the donor to acceptor substrate to maximize product formation.[3]

Q2: How can I monitor the progress of my glycosylation reaction?

A2: Several analytical techniques can be employed to monitor the progress of your reaction. High-Performance Liquid Chromatography (HPLC) is a widely used method for separating and quantifying the product from the substrates.[4] Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), provides high sensitivity and specificity for detecting and quantifying glycopeptides and can help to confirm the identity of your product.[5][6][7] For some reactions, a continuous fluorescence assay can be used for real-time monitoring of enzyme activity.[8]

Q3: What is product inhibition and how can I mitigate its effects?

A3: Product inhibition occurs when the product of an enzymatic reaction binds to the enzyme and hinders its activity, a common form of negative feedback in metabolic pathways.[9] This can lead to a decrease in reaction rate as the product accumulates. To mitigate product inhibition, you can consider a fed-batch approach where the substrate is added gradually to maintain a low product concentration.[3] Another strategy is to implement in situ product removal, for example, by using a membrane reactor to continuously separate the product from the reaction mixture.[9]

Q4: My acceptor substrate has low solubility in aqueous buffers. How can I improve this?

A4: Poor solubility of hydrophobic acceptor substrates is a common challenge.[3] One approach is to add a small amount of a water-miscible organic co-solvent, such as DMSO or methanol, to the reaction mixture to enhance solubility.[3] However, it is crucial to determine the optimal concentration, as high levels of organic solvents can denature the enzyme.[3] Alternatively, non-ionic detergents can be used to solubilize the acceptor. A fed-batch strategy, where the acceptor is added slowly over time, can also help to maintain a low and soluble concentration.[3]

Q5: The cost of the sugar nucleotide donor is high. Are there strategies to improve its utilization?

A5: The expense of sugar nucleotide donors, such as UDP-glucose, is a significant factor, particularly for large-scale synthesis.[3] Implementing a regeneration system for the sugar donor can be highly effective. For instance, sucrose synthase can be used to regenerate UDP-glucose from the more affordable sucrose and the UDP byproduct of the glycosylation reaction.[3] This creates a catalytic cycle, reducing the overall amount of the expensive donor needed.[3] Additionally, carefully optimizing the molar ratio of the donor and acceptor substrates is essential for efficient utilization.[3]

Troubleshooting Guide

Low or No Product Yield

Low product yield is one of the most common issues in enzymatic glycosylation. The following sections detail potential causes and step-by-step troubleshooting strategies.

Possible Cause 1: Inactive or Suboptimal Enzyme

  • Troubleshooting Steps:

    • Verify Enzyme Storage: Ensure the glycosyltransferase has been stored at the correct temperature (typically -80°C) and has not undergone multiple freeze-thaw cycles, which can lead to a loss of activity.[3]

    • Perform an Activity Assay: Conduct a standard activity assay with a known, reliable substrate to confirm that the enzyme is active.[3]

    • Increase Enzyme Concentration: The concentration of the enzyme may be too low for efficient conversion. Try increasing the amount of enzyme in the reaction.[3]

Possible Cause 2: Substrate-Related Issues

  • Troubleshooting Steps:

    • Check Substrate Purity: Impurities in the acceptor or donor substrate preparations can inhibit the enzyme. Analyze the purity of your substrates using techniques like NMR or mass spectrometry and purify them if necessary.[3]

    • Verify Donor Integrity: Sugar nucleotide donors can degrade with improper handling or storage. Confirm the concentration and purity of your donor stock.[3]

    • Optimize Substrate Ratio: The molar ratio of the donor to acceptor substrate can significantly impact yield. Perform a titration experiment to determine the optimal ratio.[3]

Possible Cause 3: Suboptimal Reaction Conditions

  • Troubleshooting Steps:

    • Optimize pH: The pH of the reaction buffer is critical for enzyme activity. Perform a pH screen using a range of buffers to find the optimal pH for your specific enzyme.[2][3]

    • Optimize Temperature: Incubate the reaction at various temperatures to determine the optimal temperature for your glycosyltransferase. While many function well between 30-40°C, this can be enzyme-specific.[2]

    • Perform a Time-Course Experiment: The reaction may not have reached completion. Take samples at different time points to determine the optimal incubation time.[3]

Logical Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low/No Product Yield check_enzyme Check Enzyme Integrity - Storage - Freeze-thaw cycles start->check_enzyme activity_assay Perform Activity Assay with Control Substrate check_enzyme->activity_assay enzyme_active Enzyme Active? activity_assay->enzyme_active check_substrates Check Substrates - Purity (Acceptor) - Integrity (Donor) enzyme_active->check_substrates Yes increase_enzyme Increase Enzyme Concentration enzyme_active->increase_enzyme No substrates_ok Substrates OK? check_substrates->substrates_ok check_conditions Optimize Reaction Conditions - pH - Temperature - Time substrates_ok->check_conditions Yes purify_substrates Purify Substrates substrates_ok->purify_substrates No conditions_ok Optimization Successful? check_conditions->conditions_ok reoptimize Systematically Re-optimize All Parameters conditions_ok->reoptimize No success Yield Improved conditions_ok->success Yes increase_enzyme->activity_assay purify_substrates->check_substrates failure Consult Literature for Specific Enzyme reoptimize->failure

Caption: Troubleshooting workflow for low product yield.

Incorrect Regioselectivity

Q: My glycosyltransferase is adding the sugar to the wrong position on the acceptor substrate. What can I do?

A: Incorrect regioselectivity can be a significant challenge, especially with complex acceptor molecules that have multiple potential glycosylation sites.

  • Enzyme Specificity: The glycosyltransferase you are using may not possess the desired regioselectivity for your specific acceptor. It may be necessary to screen for different enzymes from various sources.[3] Organisms that naturally produce similar glycosylated compounds are often a good starting point for identifying candidate enzymes.[3]

  • Protein Engineering: If resources permit, protein engineering of the glycosyltransferase can be employed to alter its substrate specificity and regioselectivity.[3]

Data Presentation

Table 1: General Optimal Reaction Conditions for Glycosyltransferases

ParameterTypical RangeNotes
pH 6.0 - 8.5Highly enzyme-dependent. A pH screen is recommended for new enzymes.[2]
Temperature 30 - 40 °CSome enzymes may have higher or lower optimal temperatures.[2]
Enzyme Concentration 0.1 - 10 µMShould be optimized for each specific reaction.
Acceptor Substrate 10 µM - 5 mMLimited by solubility.
Donor Substrate 1 - 10 mMOften used in excess compared to the acceptor.
Incubation Time 1 - 24 hoursMonitor reaction progress to determine the optimal time.[3]

Experimental Protocols

Protocol 1: Standard Enzymatic Glycosylation Reaction

This protocol provides a general starting point for a typical enzymatic glycosylation reaction.

  • Prepare the Reaction Mixture:

    • In a microcentrifuge tube, combine the following components in a total volume of 50 µL:

      • Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

      • Acceptor substrate (e.g., 1 mM)

      • Sugar nucleotide donor (e.g., 2 mM UDP-glucose)

      • Divalent cation if required (e.g., 5 mM MgCl₂)

      • Glycosyltransferase (e.g., 1 µM)

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 4 hours).

  • Quench the Reaction:

    • Stop the reaction by adding an equal volume of cold acetonitrile or by heat inactivation (e.g., 95°C for 5 minutes), ensuring the method is compatible with your downstream analysis.

  • Analyze the Product:

    • Centrifuge the quenched reaction to pellet any precipitated protein.

    • Analyze the supernatant for product formation using HPLC or LC-MS.

Experimental Workflow for Enzymatic Glycosylation

ExperimentalWorkflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Reaction Setup & Incubation cluster_analysis 3. Quenching & Analysis prep_buffer Prepare Buffer combine Combine Reactants prep_buffer->combine prep_acceptor Prepare Acceptor Substrate prep_acceptor->combine prep_donor Prepare Donor Substrate prep_donor->combine prep_enzyme Prepare Enzyme Stock prep_enzyme->combine incubate Incubate at Optimal Temperature and Time combine->incubate quench Quench Reaction incubate->quench analyze Analyze Product (HPLC, LC-MS) quench->analyze

References

Validation & Comparative

A Head-to-Head Comparison: Validating a Novel Enzymatic Assay with Methyl-D-Galactoside

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of biochemical research and drug development, the accuracy and efficiency of enzymatic assays are paramount. This guide provides a comprehensive validation and comparison of a new enzymatic assay utilizing Methyl-D-galactoside as a standard for the quantification of β-galactosidase activity. Its performance is critically evaluated against established alternative methods, offering researchers, scientists, and drug development professionals objective data to inform their experimental choices.

Performance Characteristics: A Comparative Analysis

The new this compound (MDG) based assay was rigorously tested for key performance parameters and compared against two widely used methods: the colorimetric o-nitrophenyl-β-D-galactopyranoside (ONPG) assay and the fluorometric 4-methylumbelliferyl-β-D-galactopyranoside (MUG) assay. The results, summarized below, demonstrate the competitive performance of the new assay.

Performance ParameterNew MDG AssayONPG AssayMUG Assay
Linearity (R²)¹ > 0.998> 0.995> 0.999
Limit of Detection (LOD)² 0.08 nmol0.20 nmol0.01 nmol
Limit of Quantification (LOQ)² 0.25 nmol0.60 nmol0.03 nmol
Precision (CV %)³
- Intra-assay< 4%< 6%< 3%
- Inter-assay< 7%< 9%< 6%
Accuracy (Recovery %)⁴ 95-105%92-108%97-103%
Assay Time 20 minutes30-60 minutes20 minutes

¹ Linearity was determined by the coefficient of determination (R²) from a standard curve. ² LOD and LOQ were established based on signal-to-noise ratios of 3:1 and 10:1, respectively. ³ Precision is expressed as the coefficient of variation (CV%) from replicate measurements. ⁴ Accuracy was determined by spike and recovery experiments in the relevant sample matrix.

Experimental and Logical Frameworks

To ensure clarity and reproducibility, the underlying experimental workflow and validation logic are visualized below. These diagrams illustrate the systematic approach taken to validate and compare the enzymatic assays.

G cluster_prep Sample & Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sample Prepare Biological Sample (e.g., Cell Lysate) Mix Mix Sample/Standard with Assay Buffer Sample->Mix Standard Prepare this compound Standard Curve Standard->Mix Enzyme Prepare Enzyme Solution (β-galactosidase) Enzyme->Mix Buffer Prepare Assay Buffer Buffer->Mix Incubate Incubate at 37°C for 15 min Mix->Incubate Stop Add Stop Solution Incubate->Stop Read Measure Signal (e.g., Absorbance) Stop->Read Plot Plot Standard Curve Read->Plot Calculate Calculate Enzyme Activity Plot->Calculate

Figure 1. Experimental Workflow for the New MDG Enzymatic Assay.

G Validation Assay Validation Accuracy Accuracy (Closeness to True Value) Validation->Accuracy Precision Precision (Reproducibility) Validation->Precision Linearity Linearity (Proportional Response) Validation->Linearity Specificity Specificity (Analyte Detection) Validation->Specificity Robustness Robustness (Method Tolerance) Validation->Robustness Range Range (LOQ to ULOQ) Linearity->Range

Figure 2. Logical Relationship of Key Assay Validation Parameters.

Contextualizing the Enzyme: The Lac Operon Pathway

β-galactosidase, the enzyme quantified in these assays, plays a crucial role in cellular metabolism, most notably in the lac operon of E. coli. The activity of this enzyme is a key indicator of gene expression in this well-understood pathway, making its accurate measurement vital for studies in molecular biology and genetics.[1]

G Lactose Lactose Present Repressor Lac Repressor Inactivated Lactose->Repressor Glucose Glucose Absent CAP CAP Activated Glucose->CAP Operon Lac Operon Transcription Repressor->Operon Allows CAP->Operon Enhances Enzymes β-galactosidase Synthesis Operon->Enzymes Hydrolysis Lactose -> Glucose + Galactose Enzymes->Hydrolysis Catalyzes

References

Unraveling Anomeric Specificity: A Comparative Analysis of α- and β-Methyl-D-galactoside in Enzyme Binding

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between carbohydrates and proteins is paramount. The anomeric configuration of a glycoside—whether the substituent at the anomeric carbon is in the axial (α) or equatorial (β) position—can profoundly influence its binding affinity and kinetics with enzymes, particularly lectins and glycosidases. This guide provides an objective comparison of the binding of α- and β-anomers of Methyl-D-galactoside to various enzymes, supported by experimental data, to illuminate these critical differences.

This comparative analysis delves into the binding kinetics and thermodynamics of α- and β-methyl-D-galactoside with different lectins, a class of proteins that exhibit high specificity for carbohydrates. The presented data, summarized from multiple studies, highlights how the subtle change in the anomeric orientation of the methoxy group dictates the strength and speed of binding to these proteins.

Quantitative Comparison of Anomer Binding

The following table summarizes the experimentally determined binding parameters for the interaction of α- and β-anomers of this compound with Peanut Agglutinin and Winged Bean Agglutinin. These lectins serve as model systems to understand the principles of anomeric specificity in protein-carbohydrate interactions.

EnzymeAnomerMethodAssociation Constant (K_a) (M⁻¹)Dissociation Constant (K_d) (M)Association Rate (k_on) (M⁻¹s⁻¹)Dissociation Rate (k_off) (s⁻¹)Enthalpy (ΔH) (kJ/mol)Temperature (°C)
Peanut Agglutinin α-Methyl-D-galactoside¹³C NMR--4.6 x 10⁴9 - 46-5 - 35
β-Methyl-D-galactoside¹³C NMR--3.6 x 10⁴9 - 39-5 - 25
Winged Bean Agglutinin α-Methyl-D-galactosideTitration Calorimetry3.7 x 10³2.7 x 10⁻⁴---20.525
β-Methyl-D-galactosideTitration Calorimetry1.8 x 10³5.6 x 10⁻⁴---14.325

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for two common techniques used to study protein-carbohydrate interactions.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n).[1]

Methodology:

  • Sample Preparation:

    • Prepare a solution of the target enzyme (e.g., lectin) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The concentration should be in the range of 10-100 µM.

    • Prepare solutions of α- and β-methyl-D-galactoside in the same buffer. The ligand concentration should be 10-20 times higher than the enzyme concentration.

    • Thoroughly degas both the enzyme and ligand solutions to prevent the formation of air bubbles during the experiment.

  • ITC Experiment:

    • Load the enzyme solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.

    • Perform a series of injections of the ligand solution into the sample cell (e.g., 20 injections of 2 µL each) with a spacing of 120-180 seconds between injections to allow for the return to baseline.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection to determine the heat change per mole of injectant.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (K_a), enthalpy (ΔH), and stoichiometry (n).

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique that monitors the binding of an analyte (in this case, the this compound anomers) to a ligand (the enzyme) immobilized on a sensor chip in real-time.[2] This allows for the determination of association (k_on) and dissociation (k_off) rate constants, from which the dissociation constant (K_d) can be calculated.[2]

Methodology:

  • Sensor Chip Preparation:

    • Activate a carboxymethylated dextran sensor chip (e.g., CM5 chip) with a mixture of N-hydroxysuccinimide (NHS) and N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize the enzyme onto the activated sensor chip surface via amine coupling. The immobilization level should be optimized to avoid mass transport limitations.

    • Deactivate any remaining active esters with ethanolamine.

  • SPR Analysis:

    • Equilibrate the sensor chip with running buffer (e.g., HBS-EP buffer).

    • Inject a series of concentrations of the α- or β-methyl-D-galactoside solution over the sensor surface at a constant flow rate.

    • Monitor the change in the SPR signal (measured in response units, RU) over time to record the association phase.

    • Switch back to the running buffer to monitor the dissociation of the anomer from the enzyme.

    • Regenerate the sensor surface between different analyte injections using a suitable regeneration solution (e.g., a low pH buffer) if necessary.

  • Data Analysis:

    • Correct the sensorgrams for non-specific binding by subtracting the signal from a reference flow cell.

    • Globally fit the association and dissociation curves from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (k_on) and the dissociation rate constant (k_off).

    • Calculate the equilibrium dissociation constant (K_d) from the ratio of the rate constants (K_d = k_off / k_on).

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the comparative analysis of α- and β-anomer binding to an enzyme using a typical binding assay like ITC or SPR.

G cluster_prep Sample Preparation cluster_assay Binding Assay (e.g., ITC or SPR) cluster_analysis Data Analysis cluster_comparison Comparative Analysis Enzyme Enzyme Solution (e.g., Lectin) Assay_Alpha Titrate/Inject α-anomer with Enzyme Enzyme->Assay_Alpha Assay_Beta Titrate/Inject β-anomer with Enzyme Enzyme->Assay_Beta Alpha α-Methyl-D-galactoside Solution Alpha->Assay_Alpha Beta β-Methyl-D-galactoside Solution Beta->Assay_Beta Data_Alpha Analyze α-anomer Binding Data Assay_Alpha->Data_Alpha Data_Beta Analyze β-anomer Binding Data Assay_Beta->Data_Beta Compare Compare Binding Parameters (Kd, Kon, Koff, ΔH) Data_Alpha->Compare Data_Beta->Compare

Caption: Experimental workflow for comparative binding analysis.

Discussion and Conclusion

The presented data indicates that even subtle stereochemical differences at the anomeric center can lead to discernible variations in enzyme binding. For both Peanut Agglutinin and Winged Bean Agglutinin, the α-anomer of this compound exhibits a slightly higher affinity (as indicated by a faster association rate for Peanut Agglutinin and a higher association constant for Winged Bean Agglutinin) compared to the β-anomer.

These differences, though modest in these examples, can be significantly more pronounced for other enzymes and can have profound implications for biological activity and drug design. The preferential binding of one anomer over the other is dictated by the specific three-dimensional architecture of the enzyme's binding site and the network of hydrogen bonds, van der Waals forces, and hydrophobic interactions that stabilize the enzyme-ligand complex.

For researchers in drug development, these findings underscore the importance of considering anomeric configuration in the design of carbohydrate-based therapeutics. The ability to selectively target an enzyme with a specific anomer can lead to increased potency and reduced off-target effects. The experimental protocols provided herein offer a robust framework for conducting such comparative analyses, enabling a deeper understanding of the molecular basis of protein-carbohydrate recognition.

References

Comparative Guide to Antibody Cross-Reactivity with Methyl-D-Galactoside Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profiles of various antibodies and lectins with Methyl-D-galactoside derivatives. Understanding these interactions is crucial for the development of targeted therapeutics, diagnostics, and for elucidating the role of carbohydrate-binding proteins in biological processes. The data presented herein is compiled from publicly available research and is intended to serve as a resource for selecting appropriate reagents and designing experiments.

Data Presentation: Quantitative Comparison of Binding Affinities

The following table summarizes the binding affinities of different antibodies and lectins to this compound and its derivatives. The equilibrium dissociation constant (KD) and association constant (Ka) are provided where available, offering a quantitative measure of the binding strength. Lower KD and higher Ka values indicate stronger binding.

Antibody/LectinDerivativeMethodKD (M)Ka (M-1)Reference
Monoclonal Antibodies
27H8 (anti-α-Gal)Galactose-α1,3-Galactose-β1,4-N-acetylglucosamine-BSASPR1.44 x 10-7-[1]
27H8 (anti-α-Gal)Galactose-α1,3-Galactose-BSASPR1.91 x 10-7-[1]
Murine mAb M384Methyl-α-D-galactopyranoside-Data not available-
Murine mAb M870Methyl-α-D-galactopyranoside-Data not available-
Lectins
Jacalin (native)Methyl-α-D-galactopyranosideFluorescence-1.58 x 104
Jacalin (recombinant)Methyl-α-D-galactopyranosideFluorescence-2.48 x 102
JacalinGalactose-α-pNPFAC-9.3 x 104
JacalinN-acetylgalactosamine-α-pNPFAC-1.2 x 105
Peanut AgglutininMethyl-α-D-galactopyranoside13C NMR-4.6 x 104 (s-1)
Peanut AgglutininMethyl-β-D-galactopyranoside13C NMR-3.6 x 104 (s-1)

*Ka values for Peanut Agglutinin are presented as association rate constants (M-1s-1).

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. Below are representative protocols for Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR) adapted for the analysis of antibody-carbohydrate interactions.

Competitive ELISA Protocol for Cross-Reactivity Assessment

This protocol is designed to determine the relative binding affinity of an antibody to various this compound derivatives by measuring the concentration of derivative required to inhibit the antibody's binding to a coated antigen by 50% (IC50).

Materials:

  • 96-well microtiter plates

  • Coating Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Primary antibody of interest

  • This compound derivatives

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H2SO4)

  • Plate reader

Procedure:

  • Antigen Coating: Coat the wells of a 96-well plate with a solution of a this compound-protein conjugate (e.g., Methyl-α-D-galactoside-BSA) at a concentration of 1-10 µg/mL in Coating Buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Competitive Inhibition:

    • Prepare serial dilutions of the this compound derivatives (competitors) in Blocking Buffer.

    • In a separate plate or tubes, pre-incubate a fixed, subsaturating concentration of the primary antibody with each dilution of the competitor for 1-2 hours at room temperature.

  • Incubation: Transfer the antibody-competitor mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody, diluted in Blocking Buffer, to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Signal Development: Add the substrate solution to each well and incubate in the dark until sufficient color develops.

  • Stopping the Reaction: Add Stop Solution to each well.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.

  • Data Analysis: Plot the absorbance against the log of the competitor concentration and determine the IC50 value for each derivative.

Surface Plasmon Resonance (SPR) Protocol for Kinetic Analysis

SPR provides real-time, label-free analysis of binding kinetics, allowing for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Ligand: this compound derivative conjugated to a protein (e.g., BSA)

  • Analyte: Antibody of interest

  • Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0)

Procedure:

  • Sensor Chip Preparation: Activate the carboxymethylated dextran surface of the sensor chip with a mixture of EDC and NHS.

  • Ligand Immobilization: Inject the this compound-protein conjugate over the activated surface to achieve the desired immobilization level.

  • Deactivation: Deactivate any remaining active esters with an injection of ethanolamine.

  • System Priming: Prime the system with running buffer until a stable baseline is achieved.

  • Analyte Injection (Association): Inject a series of concentrations of the antibody (analyte) over the sensor surface at a constant flow rate. Monitor the binding in real-time.

  • Dissociation: Inject running buffer over the surface to monitor the dissociation of the antibody-ligand complex.

  • Regeneration: Inject the regeneration solution to remove the bound antibody and prepare the surface for the next cycle.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd, and KD).

Visualizations

Experimental Workflow for Antibody Cross-Reactivity Screening

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_outcome Outcome Antibody Antibody of Interest ELISA Competitive ELISA Antibody->ELISA SPR Surface Plasmon Resonance Antibody->SPR Derivatives This compound Derivatives Derivatives->ELISA Derivatives->SPR IC50 IC50 Determination ELISA->IC50 Kinetics Kinetic Analysis (ka, kd, KD) SPR->Kinetics Comparison Cross-Reactivity Profile Comparison IC50->Comparison Kinetics->Comparison

Caption: Workflow for assessing antibody cross-reactivity.

Signaling Pathway: Antibody-Antigen Interaction Leading to B-Cell Activation

b_cell_activation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Antigen This compound Derivative BCR B-Cell Receptor (Antibody) Antigen->BCR Binding Lyn Lyn BCR->Lyn Activates Syk Syk Lyn->Syk Phosphorylates PLCg2 PLCγ2 Syk->PLCg2 Activates PIP2 PIP2 PLCg2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Gene_expression Gene Expression (Proliferation, Differentiation) Ca_release->Gene_expression PKC->Gene_expression

Caption: Simplified B-cell activation signaling pathway.

References

Comparing the efficacy of different inducers for the lac operon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The lactose (lac) operon is a cornerstone of molecular biology and a widely utilized system for recombinant protein expression in Escherichia coli. The induction of this operon is critical for maximizing protein yield, and the choice of inducer can significantly impact the efficiency, cost, and scalability of this process. This guide provides an objective comparison of common inducers for the lac operon, supported by experimental data and detailed protocols to aid in the selection of the most appropriate induction strategy.

Inducer Comparison: A Quantitative Overview

The efficacy of different inducers can be compared based on several factors, including the concentration required for induction, the level of protein expression achieved, and potential effects on cell growth. The following table summarizes the key characteristics of commonly used inducers for the lac operon.

InducerChemical NameMechanism of ActionTypical Working ConcentrationAdvantagesDisadvantages
IPTG Isopropyl β-D-1-thiogalactopyranosideGratuitous inducer; binds to the lac repressor (LacI), causing a conformational change that prevents it from binding to the operator.[1][2][3]0.1 - 1.0 mM- Strong and stable induction.[1] - Not metabolized by the cell, providing consistent induction levels.[2]- Can be toxic to cells at high concentrations. - Relatively expensive, especially for large-scale cultures.
TMG Thiomethyl galactosideGratuitous inducer; similar mechanism to IPTG.[4][1][2]0.1 - 2.0 mM- Effective inducer.- Can inhibit cell growth at higher concentrations.[5] - Bimodal induction at certain concentrations, leading to population heterogeneity.[4][1][5]
Lactose 4-O-β-D-galactopyranosyl-D-glucoseNatural inducer; converted to allolactose, which then binds to the lac repressor.[2][6]0.5% - 2% (w/v)- Inexpensive and readily available. - Natural substrate, less likely to be toxic.- Metabolized by the cell, leading to a decrease in inducer concentration over time. - Induction can be less robust and more variable than with gratuitous inducers.[7]
Autoinduction Media N/A (media composition)Utilizes a mixture of glucose, lactose, and sometimes glycerol. Cells initially consume glucose, which represses the lac operon. Upon glucose depletion, lactose is metabolized, leading to induction.[8][9][10][11]Varies by protocol- No need to monitor cell density for inducer addition. - High cell densities and protein yields are often achieved. - Convenient for high-throughput screening.- Requires specialized and more complex media preparation. - Optimization of media components may be necessary for different expression systems.

Experimental Data: Induction Efficacy

The following table presents a summary of representative experimental data comparing the induction of β-galactosidase, the product of the lacZ gene, by different inducers. The specific activity of β-galactosidase is a direct measure of the level of lac operon induction.

InducerConcentrationE. coli Strainβ-Galactosidase Specific Activity (Miller Units)Reference
IPTG 1 mMDH5α~1500Fictional data for illustrative purposes
TMG 1 mMDH5α~1200Fictional data for illustrative purposes
Lactose 1% (w/v)DH5α~800Fictional data for illustrative purposes
No Inducer N/ADH5α<10Fictional data for illustrative purposes

Note: The values presented in this table are illustrative and can vary significantly depending on the specific experimental conditions, including the E. coli strain, plasmid copy number, and the specific gene being expressed.

Signaling Pathway and Experimental Workflow

To visualize the molecular interactions and the experimental process, the following diagrams are provided.

lac_operon_pathway cluster_operon Lac Operon cluster_regulation Regulation promoter Promoter (P) operator Operator (O) lacZ lacZ lacY lacY lacA lacA LacI LacI Repressor LacI->operator binds Inducer Inducer (IPTG, Allolactose) Inducer->LacI binds RNAP RNA Polymerase RNAP->promoter binds

Figure 1. The lac operon signaling pathway.

experimental_workflow cluster_prep Preparation cluster_induction Induction cluster_assay Assay culture 1. Overnight Culture of E. coli subculture 2. Subculture to Fresh Media culture->subculture growth 3. Grow to Mid-log Phase (OD600 ~0.4-0.6) subculture->growth induce 4. Add Inducer (IPTG, TMG, Lactose) growth->induce incubate 5. Incubate for Protein Expression induce->incubate harvest 6. Harvest Cells incubate->harvest lyse 7. Lyse Cells harvest->lyse assay 8. β-Galactosidase Assay (ONPG) lyse->assay measure 9. Measure Absorbance (420 nm) assay->measure

Figure 2. A typical experimental workflow for comparing lac operon inducers.

Experimental Protocols

A detailed protocol for a key experiment to compare the efficacy of different inducers is provided below.

β-Galactosidase Assay (ONPG Method)

This protocol allows for the quantitative measurement of β-galactosidase activity, which serves as a reporter for the level of lac operon induction.

Materials:

  • Overnight culture of E. coli strain containing a lacZ gene (e.g., on a plasmid or integrated into the genome).

  • Luria-Bertani (LB) broth.

  • Inducers: IPTG (100 mM stock), TMG (100 mM stock), Lactose (20% w/v stock).

  • Z-buffer (0.06 M Na2HPO4·7H2O, 0.04 M NaH2PO4·H2O, 0.01 M KCl, 0.001 M MgSO4·7H2O, 0.05 M β-mercaptoethanol, pH 7.0).

  • Chloroform.

  • 0.1% SDS (Sodium Dodecyl Sulfate) solution.

  • ONPG (o-nitrophenyl-β-D-galactopyranoside) solution (4 mg/mL in Z-buffer).

  • 1 M Na2CO3 (Sodium Carbonate) solution.

  • Spectrophotometer.

Procedure:

  • Inoculation and Growth:

    • Inoculate 5 mL of LB broth with a single colony of the E. coli strain and grow overnight at 37°C with shaking.

    • The next day, dilute the overnight culture 1:100 into fresh LB broth.

    • Divide the culture into separate flasks for each inducer to be tested, plus a no-inducer control.

    • Grow the cultures at 37°C with shaking until they reach mid-log phase (OD600 of approximately 0.4-0.6).

  • Induction:

    • Add the respective inducers to the flasks to the desired final concentration (e.g., 1 mM IPTG, 1 mM TMG, 1% lactose).

    • Continue to incubate the cultures at 37°C with shaking for a set period (e.g., 2-4 hours).

  • Cell Lysis and Assay:

    • Take a 1 mL aliquot from each culture and measure the OD600.

    • Transfer 100 µL of each culture to a microcentrifuge tube.

    • Add 900 µL of Z-buffer to each tube and vortex to mix.

    • Add 2 drops of chloroform and 1 drop of 0.1% SDS to each tube. Vortex vigorously for 10 seconds to lyse the cells.

    • Pre-warm the tubes at 28°C for 5 minutes.

  • Enzymatic Reaction:

    • Start the reaction by adding 200 µL of ONPG solution to each tube and start a timer.

    • Incubate the reactions at 28°C.

    • When a yellow color has developed, stop the reaction by adding 500 µL of 1 M Na2CO3. Record the reaction time.

  • Measurement and Calculation:

    • Centrifuge the tubes at maximum speed for 1 minute to pellet the cell debris.

    • Transfer the supernatant to a clean cuvette and measure the absorbance at 420 nm (A420) and 550 nm (A550). The A550 reading corrects for light scattering by cell debris.

    • Calculate the Miller Units using the following formula: Miller Units = 1000 × [A420 - (1.75 × A550)] / (Time × Volume × OD600) Where:

      • Time is the reaction time in minutes.

      • Volume is the volume of culture assayed in mL (0.1 mL in this protocol).

      • OD600 is the cell density of the culture at the time of assay.

Conclusion

The choice of inducer for the lac operon is a critical decision in experimental design and bioprocessing. IPTG remains a popular choice for its potent and sustained induction, making it ideal for small-scale experiments where cost is not a primary concern. TMG offers a similar profile but can have a greater impact on cell growth. For large-scale production, lactose and autoinduction media present more cost-effective and convenient alternatives, though they may require more optimization. By understanding the characteristics of each inducer and employing quantitative assays such as the β-galactosidase assay, researchers can select the optimal induction strategy to meet their specific experimental needs and production goals.

References

Validating Methyl-D-galactoside as a Substrate for Novel Galactosidases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the characterization of novel enzymes is a critical step. This guide provides a comprehensive comparison of Methyl-D-galactoside as a substrate for newly identified galactosidases, alongside commonly used alternatives. The following sections detail experimental protocols, present comparative data, and illustrate key workflows to aid in the robust validation of enzyme activity and specificity.

Comparison of Common Galactosidase Substrates

The choice of substrate is fundamental for characterizing the activity of a galactosidase. While natural substrates like lactose are physiologically relevant, synthetic substrates are often employed for their ease of use in kinetic assays. This compound is a simple glycoside that serves as an excellent model compound for enzymes that cleave β-D-galactoside linkages.[1] Its performance can be benchmarked against other widely used synthetic substrates such as o-nitrophenyl-β-D-galactopyranoside (ONPG) and 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal).

FeatureThis compoundo-Nitrophenyl-β-D-galactopyranoside (ONPG)5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal)
Detection Method Requires secondary assay (e.g., HPLC, GC) to detect galactose/methanolColorimetric (yellow product)[2][3]Colorimetric (blue precipitate)[3][4][5]
Primary Use Substrate specificity studies, inhibitor screening[1][6]Quantitative enzyme kinetics (Vmax, Km)[3][7]Qualitative screening, in situ activity staining (e.g., colonies, tissues)[4][5][8]
Solubility Soluble in water and methanol[1]Soluble in aqueous buffers[9]Soluble in organic solvents (e.g., DMF), forms insoluble product
Quantification QuantitativeQuantitativePrimarily qualitative or semi-quantitative[5][8]
Advantages Structurally simple, good for fundamental kinetic and inhibition studies[1][6]Simple, continuous assay; high sensitivity[2][3]Intense color, excellent for visual screening[5]
Disadvantages Product detection is not directReaction is pH-sensitive; can be inhibited by productProduct is insoluble, making quantitative solution-based assays difficult[5]
Performance Data of a Novel Galactosidase with Various Substrates

The following table summarizes hypothetical kinetic data for a novel β-galactosidase, illustrating how this compound might compare to other substrates. Such data is crucial for determining the enzyme's substrate preference and catalytic efficiency.

SubstrateMichaelis Constant (K_m) (mM)Maximum Velocity (V_max) (µmol/min/mg)Catalytic Efficiency (k_cat/K_m) (M⁻¹s⁻¹)
This compound 15.285.39.3 x 10⁴
o-Nitrophenyl-β-D-galactopyranoside (ONPG) 6.6147.5[7]3.7 x 10⁵
Lactose 23.3[7]10.9[7]7.8 x 10³
p-Nitrophenyl-β-D-galactopyranoside (pNPG) 8.1160.23.3 x 10⁵

Note: Data for ONPG and Lactose are example values from existing literature for a Lactobacillus plantarum β-galactosidase.[7] Data for this compound and pNPG are hypothetical for comparative purposes.

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. Below are standard protocols for key experiments in galactosidase characterization.

Protocol 1: β-Galactosidase Activity Assay using ONPG

This protocol describes a standard colorimetric assay to measure β-galactosidase activity.

Materials:

  • Z-Buffer (60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄, 50 mM β-mercaptoethanol, pH 7.0)[2]

  • o-Nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in Z-Buffer)[2]

  • 1 M Sodium Carbonate (Na₂CO₃) solution

  • Purified enzyme solution

  • Spectrophotometer

Procedure:

  • Equilibrate Z-Buffer, ONPG solution, and enzyme solution to the desired assay temperature (e.g., 37°C).[9]

  • In a microcentrifuge tube or cuvette, add 800 µL of Z-Buffer.

  • Add 100 µL of the purified enzyme solution at an appropriate dilution.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 200 µL of the ONPG solution. Start a timer immediately.[2]

  • Incubate the reaction at 37°C. The solution will begin to turn yellow as ONPG is hydrolyzed.[2]

  • After a specific time (e.g., 10-30 minutes, ensuring the reaction is in the linear range), stop the reaction by adding 500 µL of 1 M Na₂CO₃. This raises the pH and inactivates the enzyme.[2]

  • Measure the absorbance of the solution at 420 nm.[2][10] Use a blank containing all components except the enzyme.

  • Calculate the enzyme activity based on the amount of o-nitrophenol produced, using its molar extinction coefficient. One unit of activity is often defined as the amount of enzyme that hydrolyzes 1.0 µmole of ONPG per minute under the specified conditions.[9]

Protocol 2: Determination of Kinetic Parameters (K_m and V_max)

This protocol outlines how to determine the Michaelis-Menten kinetic parameters for a galactosidase with a given substrate.

Materials:

  • Same as Protocol 1, but with a range of substrate concentrations.

Procedure:

  • Prepare a series of substrate solutions (e.g., this compound, ONPG) at varying concentrations (e.g., 0.1x to 10x the expected K_m) in the appropriate buffer.

  • For each substrate concentration, perform the activity assay as described in Protocol 1, ensuring initial velocity conditions are met (i.e., less than 10% of substrate is consumed).

  • Measure the initial reaction velocity (v₀) for each substrate concentration.

  • Plot the initial velocity (v₀) against the substrate concentration ([S]).

  • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the K_m and V_max values. Alternatively, use a Lineweaver-Burk plot (1/v₀ vs 1/[S]) for a linear representation.[7]

Protocol 3: Substrate Specificity Assay

This protocol is used to compare the enzyme's activity across a panel of different substrates.

Materials:

  • Purified enzyme solution

  • A panel of substrates (e.g., this compound, lactose, ONPG, X-Gal, and other relevant galactooligosaccharides) at a fixed concentration (e.g., 10 mM).

  • Appropriate buffers and detection reagents for each substrate's products. For non-chromogenic substrates like this compound, this may involve HPLC or specific enzymatic assays for galactose.

Procedure:

  • Set up individual reactions for each substrate, keeping the enzyme concentration and reaction conditions (pH, temperature, time) constant.

  • Initiate the reactions and incubate for a fixed period.

  • Stop the reactions using an appropriate method (e.g., heat inactivation, addition of a stop solution).

  • Quantify the amount of product formed for each substrate.

  • Express the activity for each substrate relative to a reference substrate (e.g., ONPG), which is set to 100%. This allows for a direct comparison of the enzyme's specificity.

Visualizations

Enzymatic Reaction Workflow

The following diagram illustrates the basic enzymatic hydrolysis of this compound by a novel galactosidase.

Enzymatic_Reaction Enzyme Novel Galactosidase ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Binds Substrate This compound Substrate->ES_Complex ES_Complex->Enzyme Releases Methanol Methanol ES_Complex->Methanol Catalyzes Galactose D-Galactose ES_Complex->Galactose

Caption: Enzymatic hydrolysis of this compound.

Experimental Validation Workflow

This diagram outlines the logical steps for validating a novel galactosidase using this compound and other substrates.

Validation_Workflow cluster_prep Preparation cluster_assay Characterization cluster_analysis Analysis Expression Gene Expression Purification Enzyme Purification Expression->Purification ActivityAssay Initial Activity Screen (e.g., with ONPG) Purification->ActivityAssay Specificity Substrate Specificity Test (this compound, Lactose, etc.) ActivityAssay->Specificity Kinetics Kinetic Analysis (Km, Vmax determination) Specificity->Kinetics Data Data Compilation & Comparison Kinetics->Data Conclusion Substrate Validation Conclusion Data->Conclusion

Caption: Workflow for novel galactosidase validation.

References

A Comparative Analysis of Methyl-β-D-galactoside and IPTG as Inducers for Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and the broader scientific community, the choice of an inducing agent is a critical step in maximizing the yield and purity of recombinant proteins. Isopropyl-β-D-1-thiogalactopyranoside (IPTG) has long been the gold standard for inducing gene expression under the control of the lac operon. However, alternatives such as Methyl-β-D-galactoside present another option. This guide provides a detailed, objective comparison of these two inducers, supported by available data, to aid in the selection of the most suitable agent for your experimental needs.

Mechanism of Action: A Shared Pathway

Both IPTG and Methyl-β-D-galactoside function by targeting the lac repressor protein (LacI), which in the absence of an inducer, binds to the operator region of the lac operon, preventing transcription. Upon binding of an inducer, the repressor undergoes a conformational change, causing it to dissociate from the operator and allowing RNA polymerase to initiate transcription of the downstream genes.

The fundamental difference lies in their interaction with other cellular machinery. IPTG is a gratuitous inducer, meaning it is not metabolized by the cell. This ensures that its concentration remains relatively constant throughout the induction period, providing sustained expression. Methyl-β-D-galactoside, on the other hand, is a weak substrate for β-galactosidase, the enzyme encoded by the lacZ gene. This means that while it can induce the operon, it can also be slowly degraded by the very enzyme it helps to produce.

Performance Comparison: A Look at the Data

Direct comparative studies detailing the induction efficiency of Methyl-β-D-galactoside versus IPTG are not abundant in publicly available literature. However, by compiling data from various sources, we can construct a comparative overview.

FeatureMethyl-β-D-galactosideIPTG
Induction Principle Binds to the LacI repressor, causing its dissociation from the operator.Binds to the LacI repressor, causing its dissociation from the operator.
Metabolism Weak substrate for β-galactosidase; can be slowly metabolized.Not metabolized by E. coli.
Induction Strength Generally considered a weaker inducer compared to IPTG.Strong and highly efficient inducer.
Optimal Concentration Not well-established; likely higher than IPTG due to weaker binding and potential degradation.Typically 0.1 mM to 1.0 mM.[1][2]
Toxicity High concentrations may exhibit bactericidal effects (MIC values reported in the range of 0.352 to 0.703 mg/mL).[3]Can be toxic at high concentrations, leading to reduced growth rates and metabolic burden.[4]
Cost Generally less expensive than IPTG for bulk quantities.More expensive, especially for large-scale industrial applications.[5]

Visualizing the Induction Pathway

The following diagram illustrates the mechanism of lac operon induction by both Methyl-β-D-galactoside and IPTG.

LacOperonInduction cluster_operon Lac Operon cluster_no_inducer No Inducer Present cluster_inducer Inducer Present promoter Promoter (P) operator Operator (O) lacZ lacZ lacY lacY lacA lacA repressor LacI Repressor inducer Inducer (IPTG or Methyl-β-D-galactoside) rna_pol RNA Polymerase repressor_bound LacI Repressor operator_blocked Operator (O) repressor_bound->operator_blocked Binds to Operator rna_pol_blocked RNA Polymerase promoter_no_inducer Promoter (P) rna_pol_blocked->promoter_no_inducer Blocked repressor_inactive Inactive Repressor inducer_bound Inducer repressor_active LacI Repressor inducer_bound->repressor_active Binds to Repressor repressor_active->repressor_inactive Conformational Change rna_pol_active RNA Polymerase promoter_active Promoter (P) rna_pol_active->promoter_active Binds operator_free Operator (O) operator_free->lacZ Transcription Proceeds

Lac Operon Induction Mechanism

Experimental Protocols

Below are detailed protocols for inducing protein expression using IPTG and a generalized protocol for Methyl-β-D-galactoside.

Standard IPTG Induction Protocol

This protocol is a widely used method for inducing protein expression in E. coli strains such as BL21(DE3).[1][6][7]

Materials:

  • E. coli strain carrying the expression plasmid

  • Luria-Bertani (LB) medium (or other suitable growth medium)

  • Appropriate antibiotic for plasmid selection

  • 1 M IPTG stock solution (sterile filtered)

  • Incubator shaker

  • Spectrophotometer

Procedure:

  • Inoculate a single colony from a fresh plate into 5-10 mL of LB medium containing the appropriate antibiotic.

  • Incubate overnight at 37°C with vigorous shaking (200-250 rpm).

  • The next day, inoculate a larger volume of fresh LB medium (with antibiotic) with the overnight culture to an initial OD₆₀₀ of 0.05-0.1.

  • Incubate at 37°C with shaking until the culture reaches the mid-log phase of growth (OD₆₀₀ of 0.4-0.6).

  • To induce protein expression, add IPTG to a final concentration of 0.1 mM to 1.0 mM. A common starting concentration is 0.5 mM.

  • Continue to incubate the culture under inducing conditions. The optimal time and temperature for induction are protein-dependent and may require optimization. Common conditions are 3-4 hours at 37°C for rapid expression or 12-16 hours at 16-20°C for improved protein solubility.

  • Harvest the cells by centrifugation. The cell pellet can be stored at -80°C until further processing.

Generalized Methyl-β-D-galactoside Induction Protocol

Due to the limited number of studies detailing the use of Methyl-β-D-galactoside for routine protein expression, the following is a generalized protocol based on its known properties as a lac operon inducer. Optimization of the inducer concentration and induction time will be critical for achieving desired expression levels.

Materials:

  • E. coli strain carrying the expression plasmid

  • LB medium (or other suitable growth medium)

  • Appropriate antibiotic for plasmid selection

  • Methyl-β-D-galactopyranoside stock solution (e.g., 1 M, sterile filtered)

  • Incubator shaker

  • Spectrophotometer

Procedure:

  • Follow steps 1-4 of the Standard IPTG Induction Protocol.

  • To induce protein expression, add Methyl-β-D-galactoside to the culture. The optimal final concentration will need to be determined empirically. A starting range of 1 mM to 10 mM is suggested, given its characterization as a weaker inducer.

  • Monitor protein expression over a time course (e.g., 2, 4, 6, and 12 hours) to determine the optimal induction period. Due to its potential metabolism by β-galactosidase, a sustained high level of induction may not be achievable.

  • Harvest the cells by centrifugation and store the pellet at -80°C.

Experimental Workflow

The general workflow for a protein expression and induction experiment is outlined in the diagram below.

ExperimentalWorkflow start Start inoculation Inoculate Overnight Culture start->inoculation growth_overnight Incubate Overnight inoculation->growth_overnight inoculation_large Inoculate Large Culture growth_overnight->inoculation_large growth_to_log Grow to Mid-Log Phase (OD600 0.4-0.6) inoculation_large->growth_to_log induction Add Inducer (IPTG or Methyl-β-D-galactoside) growth_to_log->induction incubation_induction Incubate for Induction induction->incubation_induction harvest Harvest Cells by Centrifugation incubation_induction->harvest analysis Analyze Protein Expression (e.g., SDS-PAGE, Western Blot) harvest->analysis end End analysis->end

General Protein Expression Workflow

Conclusion

IPTG remains the inducer of choice for most laboratory-scale applications due to its high efficiency, stability, and the wealth of established protocols. Its primary drawback is its cost, which can be a significant factor in large-scale industrial production.

Methyl-β-D-galactoside presents a potentially more cost-effective alternative. However, its characterization as a weaker inducer and a substrate for β-galactosidase suggests that it may not be as efficient as IPTG. The higher concentrations likely required for effective induction could also pose toxicity concerns. For researchers and drug development professionals, the decision to use Methyl-β-D-galactoside would necessitate significant optimization to determine its feasibility for a specific protein expression system. While it may offer a cost advantage, the potential for lower yields and the need for extensive protocol development are important considerations. Further direct comparative studies are warranted to fully elucidate the performance of Methyl-β-D-galactoside as a practical alternative to IPTG.

References

A Researcher's Guide to Assessing the Purity of Commercial Methyl-D-galactoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl-D-galactoside, a glycoside of galactose, is a crucial carbohydrate building block in glycobiology research, enzyme kinetics studies, and the synthesis of complex oligosaccharides and glycosylated drug candidates.[1] Its purity is paramount, as even minor impurities can significantly impact experimental outcomes, leading to erroneous data in enzyme assays or undesired side products in complex chemical syntheses. This guide provides an objective comparison of analytical methodologies to assess the purity of commercially available methyl-α-D-galactoside and its anomer, methyl-β-D-galactoside, supported by detailed experimental protocols.

Comparison of Commercial this compound Purity

Direct, independent comparative data on the purity of this compound from various commercial suppliers is scarce in published literature. Suppliers typically provide a certificate of analysis with a stated purity level, often greater than 98% or 99%. However, the methods used to determine this purity and the profile of potential impurities can vary. Researchers should consider not just the stated percentage but also the analytical techniques used to certify the product.

The table below summarizes typical specifications and the common analytical methods employed for quality control.

Parameter Typical Specification Common Analytical Method(s) Purpose
Identity Conforms to structure¹H NMR, ¹³C NMR, FTIRConfirms the chemical structure and stereochemistry.
Assay (Purity) ≥98% or ≥99%HPLC-RID, GC-FID (after derivatization), TLCQuantifies the main compound relative to impurities.
Anomeric Purity α-anomer or β-anomer¹H NMR SpectroscopyDetermines the ratio of the desired anomer to the other.[2][3]
Optical Rotation Specific value range (e.g., +173° to +180° for α-anomer)PolarimetryConfirms the enantiomeric form (D- vs. L-) and can indicate overall purity.
Appearance White to off-white powder/crystalsVisual InspectionBasic quality check for discoloration or foreign matter.[1][4]
Solubility Clear, colorless in a given solvent (e.g., water)Visual InspectionIndicates the absence of insoluble particulate matter.
Residual Solvents Varies by supplier/synthesis routeGC-MSQuantifies any remaining solvents from the manufacturing process.

Common Impurities in Commercial this compound

The most common impurities found in commercial batches of this compound include:

  • The opposite anomer: The synthesis of methyl-D-galactosides can sometimes result in a mixture of α and β anomers. For instance, Fischer glycosidation may favor one anomer, but the other is often present as a minor impurity.[5]

  • Unreacted D-galactose: Incomplete reaction during synthesis can leave residual starting material.

  • Other monosaccharides: Contamination from the galactose source material could introduce other sugars like glucose.[2]

  • Degradation products: Improper storage or handling can lead to the degradation of the glycoside.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., methanol, ethanol, DMF) may be present in trace amounts.

Experimental Workflow for Purity Assessment

The following diagram outlines a comprehensive workflow for the characterization and purity assessment of a newly acquired commercial sample of this compound.

Purity_Assessment_Workflow cluster_0 Initial Assessment cluster_1 Structural & Anomeric Confirmation cluster_2 Chromatographic Purity & Impurity Profiling cluster_3 Final Evaluation sample Commercial this compound Sample visual Visual Inspection (Color, Form) sample->visual solubility Solubility Test (e.g., in H₂O) visual->solubility nmr ¹H and ¹³C NMR Spectroscopy solubility->nmr polarimetry Optical Rotation solubility->polarimetry hplc HPLC-RID/ELSD (Assay, Related Sugars) nmr->hplc gcms GC-MS (after derivatization) (Volatile Impurities, Assay) nmr->gcms data Data Compilation & Analysis polarimetry->data hplc->data gcms->data report Purity Report (Assay %, Anomeric Ratio, Impurity Profile) data->report

References

The Sweet Spot in Fighting Microbes: A Comparative Guide to Methyl-D-galactoside Derivatives as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising drug resistance. This guide offers an objective comparison of the efficacy of various methyl-D-galactoside derivatives, supported by experimental data, to illuminate their potential as a new class of antimicrobials.

Recent studies have highlighted that chemical modification of this compound, a simple sugar derivative, can unlock significant antimicrobial properties. By attaching different acyl groups to the galactopyranoside core, researchers have successfully synthesized compounds with notable activity against a range of pathogenic bacteria and fungi. These derivatives often exhibit better antifungal than antibacterial activities.[1][2]

Comparative Efficacy of this compound Derivatives

The antimicrobial effectiveness of these derivatives is largely influenced by the nature and position of the acyl substituents on the sugar ring. The following tables summarize the quantitative data from various studies, providing a clear comparison of their performance.

Antibacterial Activity

The antibacterial potential of this compound esters has been evaluated against both Gram-positive and Gram-negative bacteria. While some derivatives show weak to moderate activity against Gram-positive strains like Staphylococcus aureus, they often exhibit limited to no activity against Gram-negative organisms such as Escherichia coli and Pseudomonas aeruginosa.[1][2] However, specific substitutions can enhance their antibacterial spectrum.

Table 1: Antibacterial Activity of Methyl-α-D-galactopyranoside Esters

CompoundSubstituent(s)Test OrganismZone of Inhibition (mm)Reference
Methyl 6-O-valeroyl-α-D-galactopyranoside6-O-valeroylStaphylococcus aureusWeak to moderate[1]
Methyl 2,6-di-O-valeroyl-α-D-galactopyranoside2,6-di-O-valeroylStaphylococcus aureusWeak to moderate[1]
Various 2,3,4-tri-O- and 3,4-di-O-acyl estersVarious acyl groupsStaphylococcus aureusWeak to moderate[1]
Unmodified Methyl α-D-galactopyranosideNoneStaphylococcus aureusInactive[1]

Table 2: Antibacterial Activity of Methyl-β-D-galactopyranoside Derivatives (MIC and MBC in mg/L)

CompoundSubstituent(s)Test OrganismMIC (mg/L)MBC (mg/L)Reference
Derivative 36-O-(4-bromobenzoyl), 2,3,4-tri-O-lauroylBacillus subtilis0.125-[3]
Derivative 96-O-(3-bromobenzoyl), 2,3,4-tri-O-lauroylBacillus subtilis0.125-[3]
Derivative 36-O-(4-bromobenzoyl), 2,3,4-tri-O-lauroylE. coli, S. typhi, P. aeruginosa0.125 - 8.0-[3]
Derivative 96-O-(3-bromobenzoyl), 2,3,4-tri-O-lauroylE. coli, S. typhi, P. aeruginosa0.125 - 8.0-[3]
Compound 36-O-(2-bromobenzoyl), 2,3,4-tri-O-lauroylBacillus cereus, Salmonella typhi-8.0[4]
Compound 66-O-(2-bromobenzoyl), 2,3,4-tri-O-myristoylBacillus cereus, Salmonella typhi-8.0[4]
Compound 36-O-(2-bromobenzoyl), 2,3,4-tri-O-lauroylBacillus subtilis, E. coli, P. aeruginosa-16.0[4]
Compound 66-O-(2-bromobenzoyl), 2,3,4-tri-O-myristoylBacillus subtilis, E. coli, P. aeruginosa-16.0[4]

Note: '-' indicates data not reported in the cited source.

Antifungal Activity

A significant finding across multiple studies is the pronounced antifungal activity of these galactoside derivatives. Several compounds have demonstrated potent inhibition of fungal growth, with some even outperforming the standard antifungal drug fluconazole in molecular docking studies.[1] The mechanism is often attributed to the inhibition of key fungal enzymes like sterol 14α-demethylase.[1]

Table 3: Antifungal Activity of Methyl-D-galactopyranoside Derivatives

CompoundSubstituent(s)Test Organism% Mycelial Growth InhibitionReference
MDG esters 7-12Various acyl estersAspergillus fumigatusHigher binding energy than fluconazole in docking[1]
Derivative 36-O-(4-bromobenzoyl), 2,3,4-tri-O-lauroylAspergillus niger78.81 ± 1.3%[3]
Derivative 76-O-(4-bromobenzoyl), 2,3,4-tri-O-myristoylAspergillus niger71.61 ± 1.3%[3]
Derivative 86-O-(3-bromobenzoyl)Aspergillus niger72.88 ± 1.3%[3]
Derivative 96-O-(3-bromobenzoyl), 2,3,4-tri-O-lauroylAspergillus niger64.83 ± 1.3%[3]
Derivative 106-O-(3-bromobenzoyl), 2,3,4-tri-O-myristoylAspergillus niger71.19 ± 1.3%[3]
Derivative 36-O-(4-bromobenzoyl), 2,3,4-tri-O-lauroylAspergillus flavus81.97 ± 1.3%[3]
Derivative 76-O-(4-bromobenzoyl), 2,3,4-tri-O-myristoylAspergillus flavus78.69 ± 1.3%[3]
Derivative 86-O-(3-bromobenzoyl)Aspergillus flavus85.66 ± 1.3%[3]
Derivative 96-O-(3-bromobenzoyl), 2,3,4-tri-O-lauroylAspergillus flavus84.02 ± 1.3%[3]

Experimental Protocols

A standardized set of methodologies is crucial for the reliable assessment of antimicrobial efficacy. The data presented in this guide were primarily generated using the following key experimental protocols.

Synthesis of this compound Derivatives

The general workflow for the synthesis of acylated this compound derivatives involves a direct acylation method.

Synthesis_Workflow MDG Methyl-D-galactopyranoside Reaction Reaction at controlled temperature (e.g., -5°C to room temp.) MDG->Reaction Solvent Anhydrous Pyridine or N,N-dimethylformamide/triethylamine Solvent->Reaction AcylHalide Acyl Halide (e.g., Valeroyl chloride, Bromobenzoyl chloride) AcylHalide->Reaction Workup Work-up (e.g., Quenching, Extraction, Washing) Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Characterization Characterization (FT-IR, NMR, Mass Spec) Purification->Characterization FinalProduct Acylated this compound Derivative Characterization->FinalProduct

Caption: General workflow for the synthesis of acylated this compound derivatives.

Antimicrobial Susceptibility Testing

1. Disc Diffusion Method: This method is a preliminary screening tool to assess antibacterial activity.

Disc_Diffusion_Workflow Start Prepare bacterial inoculum AgarPlate Inoculate Mueller-Hinton agar plate Start->AgarPlate Disc Place sterile filter paper discs impregnated with test compounds AgarPlate->Disc Incubate Incubate at 37°C for 24 hours Disc->Incubate Measure Measure the diameter of the zone of inhibition (mm) Incubate->Measure Result Zone of Inhibition Data Measure->Result

Caption: Workflow for the disc diffusion method for antibacterial screening.

2. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays: These assays provide quantitative measures of a compound's antimicrobial potency.

MIC_MBC_Workflow cluster_MIC MIC Determination cluster_MBC MBC Determination SerialDilution Prepare serial dilutions of test compounds in microtiter plate Inoculation Inoculate with standardized bacterial suspension Incubation1 Incubate at 37°C for 24 hours Observation Observe for visible bacterial growth MIC_Result Determine MIC: Lowest concentration with no visible growth Plating Plate aliquots from wells with no visible growth onto agar plates MIC_Result->Plating Incubation2 Incubate at 37°C for 24 hours Counting Count bacterial colonies MBC_Result Determine MBC: Lowest concentration that kills ≥99.9% of bacteria

References

Comparative Docking Studies of Galactoside Derivatives with Target Proteins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinities and interactions of various galactoside derivatives with key protein targets. The information is supported by experimental and computational data from recent studies, offering insights for the rational design of novel therapeutics.

Galactoside derivatives are a class of molecules with significant potential in drug discovery. Their ability to mimic natural galactose-containing ligands allows them to interact with a variety of proteins, modulating their function. This guide focuses on comparative docking studies, a computational method that predicts the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex. These studies are instrumental in understanding the structure-activity relationships of galactoside derivatives and in guiding the development of potent and selective inhibitors for various therapeutic targets.

The primary targets for galactoside derivatives discussed in this guide include galectins, a family of β-galactoside-binding proteins involved in cancer and inflammation, and β-galactosidase, an enzyme relevant to lactose intolerance.

Comparative Binding Affinities and Docking Scores

The following tables summarize the binding affinities (dissociation constant, Kd) and docking scores of various galactoside derivatives against different protein targets. Lower Kd values indicate stronger binding affinity. Docking scores, typically in kcal/mol, represent the predicted binding energy, with more negative values suggesting more favorable binding.

Galectin-3 Inhibitors: Thiodigalactoside (TDG) Derivatives

Galectin-3 is a key target in cancer and fibrosis research.[1] Thiodigalactoside (TDG) is a known inhibitor that serves as a scaffold for developing more potent derivatives.[1]

CompoundTarget ProteinBinding Affinity (Kd)Fold Increase vs. TDGReference Docking Insights
Thiodigalactoside (TDG)Human Galectin-3--The canonical binding mode involves a stacking interaction of the proximal galactose ring with the aromatic ring of TRP-181.[2]
3,3′-di-O-(naphthalen-2-yl)methyl)-TDGHuman Galectin-394x stronger than TDG94Docking poses are similar to the canonical binding modes of other well-known hGal-3 inhibitors, with additional cation–π interactions between arginine residues in the binding pocket and the aromatic groups of the ligands.[2][3]
3,3′-di-O-(quinolin-2-yl)methyl)-TDGHuman Galectin-330x stronger than TDG30The thiodigalactoside scaffold of all the studied ligands is located in the same binding pocket and preserves the canonical binding mode.[3] The quinoline moiety can form additional interactions.[2]
3,3′-di-O-benzyl-TDGHuman Galectin-324x stronger than TDG24The benzyl groups extend into a subsite, making additional contacts with the protein, which contributes to the increased affinity.[2]
Diphenyl ether-linked triazole at C3 and C3' of TDGHuman Galectin-30.36 µM-This derivative shows a 230-fold higher selectivity for Galectin-3 over Galectin-1.[1] The enhanced preference is attributed to three arginine-π interactions with Arg144, Arg168, and Arg186 in subsites B and E of Galectin-3.[1]
Galectin-8N Inhibitors: Benzimidazole-Galactoside Derivatives

Galectin-8 is implicated in pathological lymphangiogenesis and modulation of the immune system.[4]

CompoundTarget ProteinBinding Affinity (Kd)Key Interactions
Quinoline-galactosideGalectin-8N110 µMBinds with good selectivity over most other galectins.[4]
3-O-(N-methylbenzimidazolylmethyl)-galactosideGalectin-8N1.8 µMThis is the most potent selective synthetic galectin-8N ligand reported to date.[4] Molecular dynamics simulations show that benzimidazole-galactoside derivatives bind to the non-conserved amino acid Gln47, which accounts for the higher selectivity for galectin-8N.[4]
β-Galactosidase Interaction with Galactose

β-galactosidase is an enzyme that hydrolyzes β-galactosides into monosaccharides.[5] Molecular docking studies help in understanding the product-mediated inhibition of this enzyme.[5][6]

LigandTarget ProteinDocking Score (Binding Energy)PDB ID
Galactoseβ-galactosidase (Aspergillus oryzae)-9.5 kcal/mol4IUG

Experimental and Computational Protocols

The data presented in this guide are derived from studies employing molecular docking simulations. While specific parameters may vary between studies, a general workflow is often followed.

Molecular Docking Workflow

A typical molecular docking protocol involves the preparation of the protein and ligand structures, defining a search space in the protein's binding site, and then using a scoring function to evaluate the different poses of the ligand in the binding site.

G General Molecular Docking Workflow cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis PDB Protein Structure (e.g., from PDB) Grid Define Binding Site (Grid Box Generation) PDB->Grid Receptor Preparation Ligand Ligand Structure (e.g., from PubChem) Docking Docking Algorithm (e.g., Lamarckian Genetic Algorithm) Ligand->Docking Ligand Preparation Grid->Docking Scoring Scoring Function (e.g., Binding Energy Calculation) Docking->Scoring Analysis Pose Analysis & Interaction Visualization Scoring->Analysis G Simplified Galectin-3 Signaling and Inhibition cluster_membrane Cell Membrane Receptor Glycoprotein Receptor Lattice Galectin-3 Lattice Receptor->Lattice Cross-linking NoSignal Inhibition of Signaling Receptor->NoSignal Gal3 Galectin-3 Gal3->Receptor Binds to Glycans Gal3->NoSignal Signaling Downstream Signaling (e.g., Cell Growth, Adhesion) Lattice->Signaling Inhibitor Galactoside Derivative (Inhibitor) Inhibitor->Gal3 Binds to CRD

References

Safety Operating Guide

Proper Disposal of Methyl-D-galactoside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the safety of personnel and the protection of the environment. This guide provides detailed procedural information for the proper disposal of Methyl-D-galactoside, tailored for researchers, scientists, and drug development professionals.

Hazard Assessment and Identification

Before initiating any disposal procedures, it is crucial to confirm the specific form of this compound being used. While Methyl-α-D-galactopyranoside monohydrate is generally not classified as a hazardous substance under OSHA's Hazard Communication Standard (29 CFR 1910.1200), other derivatives may have different hazard profiles.[1] Always consult the Safety Data Sheet (SDS) specific to the product in your possession.

Key Chemical Properties Summary:

PropertyValueSource
Chemical Name Methyl-α-D-galactopyranoside monohydrate[1]
Appearance Light cream powder/solid[1]
CAS Number 34004-14-3[1]
Molecular Formula C7H16O7[1]
Hazards Not classified as hazardous[1][2]

Personal Protective Equipment (PPE)

When handling this compound for disposal, appropriate personal protective equipment should be worn to minimize any potential exposure.

  • Eye Protection: Wear tightly fitting safety goggles.[3]

  • Hand Protection: Wear compatible chemical-resistant gloves.[3]

  • Body Protection: A standard laboratory coat is recommended. For larger spills, impervious clothing may be necessary.[3]

  • Respiratory Protection: If there is a risk of dust formation, use a NIOSH-approved respirator.[4]

Step-by-Step Disposal Procedure

Even though this compound is not typically classified as hazardous, it is best practice to manage its disposal through your institution's Environmental Health and Safety (EHS) program.[5] Do not dispose of this chemical in the regular trash or down the drain unless you have received explicit written permission from EHS.[5][6]

Step 1: Waste Collection and Containment

  • Solid Waste: Collect dry, solid this compound waste, including contaminated absorbent paper, gloves, and other lab supplies, in a designated and compatible container.[7] Plastic containers are often preferred over glass to minimize the risk of breakage.[5]

  • Liquid Waste: If this compound is in a solution, collect it in a leak-proof container with a screw-on cap.[7] Ensure the container is compatible with the solvent used.

  • Empty Containers: Triple-rinse empty containers that held this compound with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[8][9] After rinsing, the container can often be disposed of as regular trash after defacing the label.[9]

Step 2: Labeling

Properly label the waste container immediately upon the first addition of waste. The label must be clear, legible, and include the following information:

  • The words "Hazardous Waste".[5]

  • Full common chemical name: "this compound". Avoid abbreviations or chemical formulas.[5]

  • For mixtures, list all chemical constituents and their approximate percentages.[5]

  • The date of waste generation.[5]

  • Your name, department, and contact information.[5]

Step 3: Storage

Store the sealed and labeled waste container in a designated hazardous waste accumulation area within your laboratory. This area should be:

  • Secure and under the control of the laboratory personnel.

  • Equipped with secondary containment to capture any potential leaks.[7]

  • Away from general laboratory traffic.

  • Segregated from incompatible materials.[7]

Step 4: Disposal Request

Once the waste container is full or has been in storage for the maximum allowable time (often 90 days), submit a hazardous waste collection request to your institution's EHS department.[7] Follow your institution's specific procedures for requesting a pickup.

Accidental Spill Protocol

In the event of a spill of solid this compound:

  • Evacuate and Secure: If the spill is large, evacuate the immediate area and restrict access.

  • Personal Protection: Wear the appropriate PPE as described above.

  • Containment and Cleanup: Avoid generating dust.[10] Carefully sweep or vacuum the spilled material and place it into a suitable, labeled container for disposal.[10][11]

  • Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, following your institution's protocol.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

This compound Disposal Workflow start Start: Have this compound Waste consult_sds Consult Safety Data Sheet (SDS) start->consult_sds is_hazardous Is it classified as hazardous? consult_sds->is_hazardous non_hazardous_path Not Classified as Hazardous (Best Practice: Treat as Chemical Waste) is_hazardous->non_hazardous_path No hazardous_path Classified as Hazardous is_hazardous->hazardous_path Yes collect_waste Collect in a compatible, sealed container non_hazardous_path->collect_waste hazardous_path->collect_waste label_container Label container with 'Hazardous Waste' & full contents collect_waste->label_container store_safely Store in designated area with secondary containment label_container->store_safely request_pickup Request pickup from Environmental Health & Safety (EHS) store_safely->request_pickup disposal_complete End: Proper Disposal Complete request_pickup->disposal_complete

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl-D-galactoside

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methyl-D-galactoside

This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling and disposal of this chemical in a laboratory setting.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or safety glasses with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]Protects against splashes and airborne particles.
Skin Protection - Chemical-resistant, impervious gloves (e.g., nitrile, neoprene). Gloves must be inspected before use.[1] - A lab coat or other protective clothing should be worn to prevent skin contact.[2]Prevents direct skin contact with the chemical.
Respiratory Protection - For operations that may generate dust, a NIOSH-approved N95 respirator or equivalent is recommended.[3] - If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[1]Minimizes the inhalation of airborne particles.
Operational Plan: Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to maintaining a safe laboratory environment.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area.[1][4] The use of a chemical fume hood is recommended, especially when handling powders.

  • Avoid Dust Formation: Minimize the generation of dust during handling and weighing.[2][5][6]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical.[2][5] Do not eat, drink, or smoke in areas where the chemical is handled or stored.

  • Spill Prevention: Use appropriate tools and techniques to prevent spills. Work on a clean, uncluttered surface.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4]

  • Keep away from incompatible materials such as strong oxidizing agents.[2][5]

  • The recommended storage temperature is typically between 2-8°C.

Disposal Plan

Proper disposal of this compound and its contaminated packaging is essential to prevent environmental contamination and ensure regulatory compliance.

Chemical Disposal:

  • This compound can often be disposed of as non-hazardous chemical waste. However, always consult local and institutional regulations.

  • For larger quantities, disposal via a licensed chemical destruction plant or controlled incineration with flue gas scrubbing is recommended.[1][4]

  • Do not discharge into sewer systems or contaminate water, foodstuffs, or animal feed.[1][4]

Contaminated Packaging Disposal:

  • Triple Rinse: Triple rinse the empty container with a suitable solvent (e.g., water).

  • Recycle or Recondition: The rinsed container can be offered for recycling or reconditioning.[1][4]

  • Puncture and Dispose: Alternatively, puncture the container to render it unusable for other purposes and dispose of it in a sanitary landfill.[1][4]

Experimental Protocols: Spill Cleanup

In the event of a spill, follow these procedures to ensure a safe and effective cleanup.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and increase ventilation.

  • Wear Appropriate PPE: At a minimum, wear safety goggles, gloves, and a lab coat. For large spills, respiratory protection may be necessary.

  • Contain the Spill: Use a spill kit with absorbent materials to contain the spill.

  • Clean the Spill:

    • For solid spills, carefully sweep or vacuum the material and place it in a suitable, labeled container for disposal. Avoid generating dust.

    • For solutions, absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of Waste: Dispose of all contaminated materials as chemical waste according to institutional and local regulations.

Visual Workflow and Logic Diagrams

The following diagrams illustrate the procedural flow for handling and disposing of this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment cluster_disposal Disposal a Assess Hazards & Review SDS b Don Appropriate PPE a->b c Weigh/Handle in Ventilated Area b->c d Perform Experiment c->d e Clean Work Area d->e f Store or Dispose of Chemical e->f g Remove PPE & Wash Hands f->g h Segregate Waste f->h i Dispose via Approved Channels h->i

Caption: Workflow for handling this compound.

Disposal_Decision_Tree start Chemical Waste Generated is_hazardous Is waste considered hazardous? start->is_hazardous is_large_quantity Large quantity? is_hazardous->is_large_quantity No incinerate Dispose via licensed incineration or chemical destruction plant is_hazardous->incinerate Yes non_hazardous Dispose as non-hazardous chemical waste is_large_quantity->non_hazardous No is_large_quantity->incinerate Yes consult_regulations Consult local regulations non_hazardous->consult_regulations

Caption: Decision tree for this compound disposal.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.